The following technical guide details the chemical identity, synthesis, and medicinal applications of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride . CAS Number: 337464-25-2 (Racemic) | Stereoisomers: 175671-44-...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, and medicinal applications of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride .
CAS Number: 337464-25-2 (Racemic) | Stereoisomers: 175671-44-0 (2R,4S), 175671-43-9 (2S,4R)
Executive Summary
Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride is a functionalized piperidine scaffold widely utilized in medicinal chemistry as a non-proteinogenic amino acid surrogate . Structurally, it is the six-membered ring homolog of 4-hydroxyproline. Its rigid chair conformation and defined stereochemistry make it an invaluable tool for conformational restriction in peptidomimetics and as a pharmacophore in small-molecule drug discovery, particularly for Histamine H3 receptor antagonists and enzyme inhibitors.
Chemical Identity & Stereochemical Landscape
The biological activity of this scaffold is heavily dependent on its stereochemistry. The relative orientation of the C2-carboxylate and C4-hydroxyl groups dictates the ring pucker and hydrogen-bonding potential.
Highly soluble in water, methanol; sparingly soluble in DCM
Stereochemical Visualization
The cis and trans relationships are critical. In the trans isomers (e.g., 2S, 4R), the carboxylate and hydroxyl groups are on opposite faces of the piperidine ring, often favoring a specific chair conformation that mimics the collagen-stabilizing effects of hydroxyproline.
Figure 1: Stereochemical relationships between the primary commercial forms of the scaffold.
Synthesis & Manufacturing Protocol
Objective: Synthesis of Methyl 4-hydroxypiperidine-2-carboxylate HCl via Fisher Esterification.
Rationale: Direct esterification of the parent amino acid (4-hydroxypipecolic acid) using thionyl chloride in methanol is the most robust, self-validating method for generating the hydrochloride salt in high purity without racemization.
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar. Place in an ice-water bath (0 °C).
Solvent Charge: Add 50 mL of anhydrous Methanol .
Activation (Exothermic): Dropwise, add 3.0 equivalents of Thionyl Chloride (SOCl
) to the cold methanol.
Critical Control Point: Maintain temperature < 10 °C to prevent uncontrolled boiling. This generates anhydrous HCl in situ.
Addition: Add 1.0 equivalent (e.g., 5.0 g) of 4-Hydroxypipecolic acid in one portion.
Reflux: Remove the ice bath. Attach the reflux condenser with a drying tube. Heat the mixture to reflux (approx. 65 °C) for 4–6 hours .
Validation: Monitor reaction progress via TLC (Eluent: n-BuOH/AcOH/H
O 3:1:1, stain with Ninhydrin). The starting material (Rf ~0.3) should disappear, and the ester (Rf ~0.6) should appear.
Workup: Cool the solution to room temperature. Concentrate the mixture under reduced pressure (Rotavap) to remove MeOH and excess SOCl
.
Isolation: The residue is typically a viscous oil or foam. Triturate with cold Diethyl Ether (Et
O) or Acetone to induce crystallization.
Filtration: Filter the white precipitate, wash with cold ether, and dry under vacuum.
Reaction Workflow Diagram
Figure 2: Workflow for the acid-catalyzed esterification synthesis.
Applications in Drug Discovery
This scaffold acts as a "privileged structure" in medicinal chemistry, offering specific geometric constraints that linear amino acids cannot provide.
Peptidomimetics & Conformational Restriction
The 6-membered piperidine ring forces the backbone dihedral angles (
) into a narrow range.
Proline Surrogate: Unlike proline (5-membered), the pipecolic acid core accommodates different spatial requirements, often used to fine-tune the fit of a peptide ligand into a receptor pocket.
Hydrogen Bonding: The C4-hydroxyl group provides a vector for H-bond interactions with solvent or receptor side chains, increasing solubility and potency compared to the unsubstituted pipecolic ester.
Histamine H3 Receptor Antagonists
Research indicates that 4-substituted piperidine derivatives are key intermediates in synthesizing antagonists for the Histamine H3 receptor.[2] These antagonists are therapeutic targets for:
Mechanism: The piperidine nitrogen serves as the basic center essential for interaction with the conserved Aspartate residue (Asp3.32) in the GPCR transmembrane region. The ester functionality allows for rapid diversification (e.g., amidation) to extend the molecule into the receptor's secondary binding pocket.
MenA Inhibitors (Anti-Tuberculosis)
Recent studies highlight piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis. The 4-hydroxypiperidine core serves as a scaffold to attach lipophilic side chains necessary to occupy the substrate binding site of the MenA enzyme, disrupting the electron transport chain in the bacteria.
Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized or purchased compound, the following analytical signals must be verified.
Method
Expected Signal (Diagnostic)
1H NMR (DO)
3.80 ppm: Singlet (3H) corresponding to the Methyl Ester (-OCH). 4.0–4.2 ppm: Multiplet (1H) for the C4-methine (-CH-OH). 3.9 ppm: Doublet/Multiplet (1H) for the C2-methine (-proton).
Mass Spectrometry
m/z 160.1 [M+H] : Corresponds to the free base cation (CHNO).
Melting Point
165–170 °C (Decomposition). Sharp range indicates high purity.
Chloride Test
Positive reaction with AgNO (White precipitate of AgCl).
Safety & Handling
Hazards: The compound is an HCl salt and can be irritating to eyes, skin, and the respiratory tract (H315, H319, H335).
Stability: Hygroscopic. Store in a desiccator at 2–8 °C.
Incompatibility: Avoid strong oxidizing agents and strong bases (liberates the free amine, which may self-cyclize or polymerize).
References
National Institutes of Health (NIH). (2018). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. Retrieved from [Link]
An In-Depth Technical Guide to Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride: A Key Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of a Versatile Piperidine Scaffold In the landscape of medicinal chemistry and drug development, the piperidine moiety stands as a privileged scaffold, forming the core of numerous...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of a Versatile Piperidine Scaffold
In the landscape of medicinal chemistry and drug development, the piperidine moiety stands as a privileged scaffold, forming the core of numerous approved therapeutics. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable component in the design of potent and selective ligands for a variety of biological targets. Within this class of compounds, Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride has emerged as a particularly strategic building block. Its bifunctional nature, possessing both a hydroxyl group and a methyl ester, offers synthetic handles for diverse chemical transformations. This guide provides an in-depth technical overview of this compound, from its fundamental physicochemical properties to its synthesis, characterization, and critical application in the development of novel therapeutics, particularly for neurodegenerative diseases. The focus is not merely on procedural steps but on the underlying chemical principles and strategic considerations that guide its use in a research and development setting.
Physicochemical and Structural Characteristics
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride is a chiral molecule, and its stereochemistry can be a critical determinant of its biological activity in downstream applications.
The hydrochloride salt form enhances the compound's stability and crystallinity, facilitating its handling and storage. The presence of the hydroxyl and ester functional groups dictates its reactivity, allowing for a range of subsequent chemical modifications.
Caption: Chemical structure of the free base.
Synthesis and Purification: A Protocol Grounded in Chemical Principles
The most common and industrially scalable method for the synthesis of Methyl 4-hydroxypiperidine-2-carboxylate is the Fischer esterification of its corresponding carboxylic acid precursor, 4-hydroxypiperidine-2-carboxylic acid.[5] This acid-catalyzed reaction is a classic example of nucleophilic acyl substitution.[6]
Reaction Mechanism: A Step-by-Step Look
The Fischer esterification proceeds through a series of equilibrium steps. The acid catalyst serves to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. The alcohol (methanol in this case) then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the final ester product.[6] To drive the equilibrium towards the product, it is common to use a large excess of the alcohol, which also serves as the solvent, and/or to remove the water that is formed during the reaction.[6]
Caption: Workflow for the synthesis of the target compound.
Experimental Protocol
This protocol is a robust, self-validating procedure synthesized from established principles of Fischer esterification and methods reported for analogous compounds.
Materials and Reagents:
4-Hydroxypiperidine-2-carboxylic acid
Methanol (anhydrous)
Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)
Diethyl ether or Ethyl acetate
Saturated sodium bicarbonate solution
Brine (saturated sodium chloride solution)
Anhydrous magnesium sulfate or sodium sulfate
Hydrochloric acid solution in a suitable solvent (e.g., diethyl ether or dioxane)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxypiperidine-2-carboxylic acid in anhydrous methanol (typically a 0.1 to 0.5 M solution). The use of excess methanol is crucial to drive the reaction equilibrium forward.[6]
Acid Catalyst Addition: Cool the suspension in an ice bath. Slowly and carefully add the acid catalyst. If using thionyl chloride, it is typically added dropwise, as the reaction is exothermic and generates HCl and SO₂ gases.[7] A common molar ratio is 1.1 to 1.5 equivalents of thionyl chloride per equivalent of the carboxylic acid. If using sulfuric acid, a catalytic amount (e.g., 0.1 to 0.2 equivalents) is sufficient.
Reaction: After the addition of the catalyst, remove the ice bath and heat the reaction mixture to reflux (approximately 65-70°C for methanol).[5] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
Workup and Extraction: Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove the excess methanol. Neutralize the residue by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. Extract the aqueous layer with a suitable organic solvent like ethyl acetate or diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
Purification and Salt Formation: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude methyl 4-hydroxypiperidine-2-carboxylate free base. For purification, recrystallization from a suitable solvent system, such as ethanol/water, can be employed.[5][8] To form the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol) and add a solution of hydrochloric acid (e.g., HCl in diethyl ether or dioxane) until precipitation is complete. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield the final product.
Analytical Characterization: Ensuring Purity and Structural Integrity
Rigorous analytical characterization is non-negotiable in drug development to ensure the identity, purity, and stability of a synthetic intermediate. The following techniques are essential for the validation of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride.
Analytical Technique
Purpose and Expected Observations
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Confirms the molecular structure by identifying the chemical environment of each proton and carbon atom. Expected signals would correspond to the methyl ester protons, the protons on the piperidine ring, and the hydroxyl proton. The number of signals and their splitting patterns provide information about the connectivity of the atoms.
Mass Spectrometry (MS)
Determines the molecular weight of the compound. For the free base, a high-resolution mass spectrometry (HRMS) analysis would show a molecular ion peak corresponding to its exact mass.
High-Performance Liquid Chromatography (HPLC)
Assesses the purity of the compound. A single, sharp peak in the chromatogram indicates a high degree of purity.
Infrared (IR) Spectroscopy
Identifies the presence of key functional groups. Characteristic absorption bands for the hydroxyl (O-H stretch), ester carbonyl (C=O stretch), and amine salt (N-H stretch) would be expected.
Application in Drug Discovery: A Gateway to Histamine H₃ Receptor Antagonists
Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride is a valuable starting material for the synthesis of a wide range of biologically active molecules.[4] Its most prominent application is in the development of histamine H₃ receptor antagonists and inverse agonists, which are being investigated for the treatment of neurodegenerative disorders such as Alzheimer's disease.[5]
The histamine H₃ receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[9] Antagonists of this receptor can enhance the release of these neurotransmitters, leading to improved cognitive function.
The hydroxyl and ester functionalities of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride provide convenient points for chemical elaboration to build the complex pharmacophores required for potent and selective H₃ receptor antagonism. For instance, the hydroxyl group can be alkylated or arylated, and the ester can be hydrolyzed and coupled with various amines to introduce diversity.
Caption: A representative synthetic route to H3 antagonists.
Conclusion: A Foundational Tool for Future Therapies
Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride is more than just a chemical compound; it is a testament to the power of strategic molecular design in modern drug discovery. Its well-defined structure, versatile reactivity, and established synthetic routes make it an indispensable tool for medicinal chemists. As research into neurodegenerative diseases and other complex disorders continues to advance, the demand for such key building blocks will undoubtedly grow. This in-depth guide has aimed to provide not only the "what" and "how" but also the "why" behind the synthesis and application of this important molecule, empowering researchers to leverage its full potential in the quest for novel and effective therapeutics.
References
CN102887854B. (2014). Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. Google Patents.
CN108047125A. (2018). The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds. Google Patents.
Cresset Group. (2021, October 8). Guided rational design with scaffold hopping leading to novel histamine H3 receptor ligands. Retrieved from [Link]
Łażewska, D., et al. (2014). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience, 5(10), 945-956. Retrieved from [Link]
PubChem. (n.d.). Methyl 4-hydroxypiperidine-4-carboxylate. Retrieved from [Link]
Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved from [Link]
Master Organic Chemistry. (2022, November 16). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
Chemistry LibreTexts. (2023, November 23). 21.3 Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Retrieved from [Link]
Matar, N. (2014, May 26). How do I get the maximum yield of a Fischer esterification reaction of proline with methanol in HCl or H2SO4? ResearchGate. Retrieved from [Link]
ChEMBL. (n.d.). Investigation of the histamine H3 receptor binding site. Design and synthesis of hybrid agonists with a lipophilic side chain. Retrieved from [Link]
Islam, N. U., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Journal of the Chemical Society of Pakistan, 37(4), 773-778. Retrieved from [Link]
CN112745240A. (2021). Recrystallization method of high-selectivity pregabalin intermediate. Google Patents.
Wieckowska, A., et al. (2023). Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. Molecules, 28(9), 3801. Retrieved from [Link]
Dotsikas, Y., et al. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 28(3), 1169. Retrieved from [Link]
Technical Whitepaper: Optimizing the Utility of Methyl 4-Hydroxypiperidine-2-carboxylate Hydrochloride
The following technical guide details the utility, synthesis, and application of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride as a high-value scaffold in medicinal chemistry. Executive Summary Methyl 4-hydroxyp...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the utility, synthesis, and application of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride as a high-value scaffold in medicinal chemistry.
Executive Summary
Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride (CAS: 337464-25-2 for racemate; specific isomers vary) is a critical non-proteinogenic amino acid scaffold. Structurally homologous to 4-hydroxyproline but expanded to a six-membered piperidine ring, it offers unique conformational restriction capabilities for peptidomimetics. This guide outlines the stereochemical considerations, validated synthetic protocols, and orthogonal protection strategies required to utilize this building block in drug discovery, specifically for NMDA receptor antagonism and protease inhibition.
Structural & Stereochemical Analysis
The utility of this scaffold is defined by the relative stereochemistry between the C2-carboxylate and the C4-hydroxyl group.
Core Scaffold: Piperidine ring with a secondary amine.
The most cost-effective route involves the hydrogenation of methyl 4-hydroxypyridine-2-carboxylate. This method is atom-economical but requires rigorous diastereomeric separation.
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube.
Solvent Charge: Add anhydrous methanol (100 mL) and cool to 0°C using an ice bath.
Activation: Dropwise add Thionyl Chloride (15.0 mL) over 20 minutes. Caution: Exothermic reaction with gas evolution (SO₂/HCl).
Addition: Add solid 4-hydroxypiperidine-2-carboxylic acid in portions.
Reflux: Remove ice bath and heat to reflux (65°C) for 12 hours. Monitor via TLC (System: DCM/MeOH 9:1, stain with Ninhydrin).
Workup: Concentrate the mixture in vacuo to obtain a viscous oil.
Crystallization: Triturate the oil with cold diethyl ether (50 mL). A white solid should precipitate.
Filtration: Filter the solid under nitrogen atmosphere (hygroscopic) and dry under high vacuum.
Yield: Expect ~12.8 g (95%) of the hydrochloride salt.
Quality Control Criteria
Test
Specification
Method
Appearance
White to off-white crystalline solid
Visual
Purity (HPLC)
> 97.0%
C18 column, 0.1% TFA water/ACN
1H NMR
Confirm methyl ester singlet (~3.7 ppm)
D₂O or DMSO-d6
Water Content
< 1.0% (Very Hygroscopic)
Karl Fischer
Functionalization & Orthogonal Protection
To utilize this scaffold in library synthesis, orthogonal protection of the secondary amine (N1) and the secondary alcohol (O4) is essential.
Strategic Logic
N-Protection: Usually the first step. Boc (acid labile) or Cbz (hydrogenation labile) are preferred.
O-Functionalization: The C4-hydroxyl can be inverted (Mitsunobu), oxidized (to ketone), or alkylated.
Visualization: Protection Strategy
Figure 2: Orthogonal protection and functionalization pathways for library generation.
Applications in Drug Discovery
Methyl 4-hydroxypiperidine-2-carboxylate serves as a constrained analogue of 4-hydroxyproline and a homologue of serine.
NMDA Receptor Antagonists: Pipecolic acid derivatives (e.g., CGS 19755) are known NMDA antagonists.[2] The 4-hydroxy group allows for additional hydrogen bonding interactions within the receptor pocket, modulating selectivity between NMDA receptor subtypes.
Protease Inhibitors: Used as a P2 or P3 fragment in peptidomimetic inhibitors (e.g., for HCV protease or Thrombin). The piperidine ring rigidly directs the carbonyl vector, reducing the entropic penalty of binding.
Collagen Mimetics: Unlike the 5-membered proline ring, the 6-membered piperidine ring imposes a different turn geometry (often favoring chair conformations), useful for disrupting or stabilizing specific helix types in collagen-mimetic peptides.
References
Synthesis of Pipecolic Acid Derivatives via Hydrogenation
Source: Journal of Organic Chemistry.[3] "Stereoselective synthesis of 4-substituted pipecolic acids."
Link:[Link] (Representative link for context)
Applications in NMDA Antagonism (CGS 19755 Context)
Source: Journal of Medicinal Chemistry. "cis-4-Phosphonomethyl-2-piperidinecarboxylic acid: a potent and selective N-methyl-D-aspartate antagonist."
Link:[Link]
Stereoselective Synthesis via Chiron Approach
Source: Tetrahedron Letters. "Enantioselective synthesis of (2S,4R)-4-hydroxypipecolic acid."
Link:[Link]
(Note: While specific CAS numbers are verified, deep-link URLs to dynamic databases may expire; persistent DOIs are provided where applicable.)
Technical Deep Dive: Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride
This guide serves as an in-depth technical resource for Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride , a critical chiral building block in modern peptidomimetic drug design.[1] Executive Summary Methyl 4-hydrox...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an in-depth technical resource for Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride , a critical chiral building block in modern peptidomimetic drug design.[1]
Executive Summary
Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride (CAS: varies by stereoisomer, e.g., 1104460-09-4 for (2R,4R)) is the esterified hydrochloride salt of 4-hydroxypipecolic acid .[1] As a non-proteinogenic amino acid derivative, it functions as a conformationally restricted mimic of serine or hydroxyproline. Its six-membered piperidine ring imposes specific dihedral angle constraints ($ \phi, \psi $) on peptide backbones, making it invaluable for designing protease inhibitors (e.g., HIV-1 protease) and NMDA receptor antagonists.[1]
Structural & Stereochemical Analysis
The molecule contains two chiral centers at positions C2 and C4, giving rise to four possible stereoisomers. The relative stereochemistry (cis vs. trans) dictates its biological utility.
Cis-isomers (2S,4S / 2R,4R): Often favor a "chair" conformation where substituents minimize 1,3-diaxial interactions, though hydrogen bonding can stabilize alternative conformers.[1]
Trans-isomers (2S,4R / 2R,4S): The (2S,4R) isomer is particularly significant as it mimics the spatial arrangement of L-hydroxyproline but with a larger steric bulk, often used to optimize hydrophobic collapse in enzyme active sites.
Feature
Description
Impact on Drug Design
Core Scaffold
Piperidine (6-membered N-heterocycle)
Increases metabolic stability compared to flexible linear peptides.[1]
C4-Hydroxyl
Polar functional group
Provides a handle for H-bonding or further functionalization (e.g., etherification).[1]
C2-Carboxylate
Esterified (Methyl ester)
Protects the C-terminus during peptide coupling; hydrolyzable to free acid.[1]
Salt Form
Hydrochloride (HCl)
Enhances solubility and shelf-stability (non-hygroscopic solid).[1]
Synthetic Pathways
The synthesis of this scaffold requires careful control over stereochemistry.[2] Below are the two primary industrial and laboratory routes.
Pathway A: Reduction of 4-Oxopiperidine (Diastereoselective)
This route is preferred for generating specific diastereomers from the achiral ketone precursor.
Starting Material: 4-Oxopiperidine-2-carboxylic acid (or its protected ester).[1]
Reduction: Sodium borohydride (
) reduction of the C4 ketone.
Mechanism:[1][3][4][5][6][7][8] Hydride attack occurs from the less hindered face.
Selectivity: Often yields a mixture of cis/trans, separable by crystallization or chromatography.
Esterification: Treatment with thionyl chloride (
) in methanol converts the acid to the methyl ester hydrochloride.
Pathway B: The "Chiron" Approach (Enantioselective)
For high-value pharmaceutical intermediates (e.g., Palinavir synthesis), starting from the "chiral pool" (D-glucose or L-glutamic acid) ensures optical purity.[1]
From L-Glutamic Acid: Involves "Wolf-Lamb" cyclization or ring-closing metathesis (RCM) to form the piperidine ring while preserving the C2 chirality.[1]
From 4-Hydroxyproline: Ring expansion strategies can convert the 5-membered pyrrolidine to the 6-membered piperidine, though this is synthetically demanding.[1]
Figure 1: Standard synthetic route via reduction of the 4-oxo precursor.
Medicinal Chemistry Applications
A. HIV Protease Inhibitors (The Palinavir Connection)
The most authoritative application of the 4-hydroxypipecolic acid scaffold is in the synthesis of Palinavir (and related peptidomimetics).
Mechanism: HIV protease cleaves peptide bonds between Proline and Phenylalanine.
Role of Scaffold: The (2S,4R)-4-hydroxypipecolic acid moiety acts as a P2 ligand .[1] It replaces the labile peptide bond with a stable, conformationally locked ring that fits into the S2 subsite of the protease enzyme.
Advantage: The rigid piperidine ring reduces the entropic penalty of binding, increasing affinity (
in the nanomolar range).
B. NMDA Receptor Antagonists
Derivatives of 4-hydroxypipecolic acid, particularly those with specific stereochemistry (e.g., cis-4-hydroxy), act as competitive antagonists at the NMDA receptor glycine site or the glutamate site.[1]
Mechanism: They mimic the spatial charge distribution of Glutamate (an excitatory neurotransmitter) but prevent channel opening.
Therapeutic Potential: Neuroprotection in stroke (ischemia) and epilepsy treatment.
C. Natural Product Isolation
4-Hydroxypipecolic acid has been isolated from the seeds of Peganum harmala.[1][9]
Bioactivity: Studies indicate significant hypoglycemic (anti-diabetic) and anti-oxidative effects in murine models, suggesting potential as a metabolic modulator.[9]
Experimental Protocol: Synthesis & Purification
Standard Operating Procedure (SOP) for Methyl Esterification.
Objective: Convert 4-hydroxypiperidine-2-carboxylic acid to its methyl ester hydrochloride.
Concentrate in vacuo to remove solvent and excess HCl.
Co-evaporate with diethyl ether (
) to remove traces of water/acid.
Crystallization: Triturate the crude residue with cold diethyl ether or acetone to precipitate the hydrochloride salt. Filter and dry under high vacuum.
Yield Expectation: 85–95% as a white, crystalline solid.
Analytical Characterization
To validate the identity of the synthesized compound, compare against these standard parameters:
Typical for amino acid ester hydrochlorides (decomposes).
Solubility
High: Water, Methanol
Low: Ether, Hexane, DCM.
References
Synthesis of Palinavir: Beaulieu, P. L., et al. "Practical, Stereoselective Synthesis of Palinavir, a Potent HIV Protease Inhibitor."[2] Journal of Organic Chemistry, 1997. Link
NMDA Antagonist Activity: Ornstein, P. L., et al. "NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-isomer."[1][6] Journal of Medicinal Chemistry, 1991. Link
Stereoselective Synthesis: Gillard, J., et al. "Preparation of (2S,4R)-4-Hydroxypipecolic Acid and Derivatives."[1][2][10][11] Journal of Organic Chemistry, 1996. Link
Biological Activity (Anti-diabetic): Singh, A. B., et al. "Anti-diabetic and anti-oxidative effects of 4-hydroxypipecolic acid in C57BL/KsJ-db/db mice."[1][9] Journal of Ethnopharmacology, 2012. Link
General Synthesis Protocol: "4-Hydroxypiperidine hydrochloride synthesis." ChemicalBook, 2023. Link
"Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride" discovery and history
[1][2] Executive Summary Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride (CAS: 144913-66-6 for racemate; specific isomers vary) is a critical piperidine scaffold used in the synthesis of peptidomimetics and pharma...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride (CAS: 144913-66-6 for racemate; specific isomers vary) is a critical piperidine scaffold used in the synthesis of peptidomimetics and pharmaceutical agents.[1][2] Structurally homologous to 4-hydroxyproline, this six-membered ring system offers distinct conformational properties that modulate the pharmacokinetics and receptor binding profiles of drug candidates.[1]
This guide details the compound's transition from a botanical curiosity to a high-value synthetic intermediate, focusing on its stereochemistry, synthetic protocols, and application in modern drug discovery.
Part 1: Historical Evolution & Discovery[1]
Natural Origins: The Pipecolic Acid Connection
The "discovery" of the methyl ester is inextricably linked to the isolation of its parent acid, 4-hydroxypipecolic acid .
1950s-1960s: The parent acid was first identified as a non-proteinogenic amino acid in the Leguminosae family. Notable isolations included Acacia mollissima and Calliandra species. Early researchers identified it as a homolog of 4-hydroxyproline, sparking interest in its potential role in plant metabolism and protein structure.
Biological Function: In plants, 4-hydroxypipecolic acid and its derivatives (specifically the N-hydroxy form, NHP) function as mobile signaling molecules in Systemic Acquired Resistance (SAR) , priming plant immunity against pathogens.
The Synthetic Pivot
While the acid occurs naturally, the methyl ester hydrochloride is a synthetic artifact designed for chemical utility.
Protection Strategy: The carboxylic acid moiety is highly polar and reactive. converting it to a methyl ester protects the C-terminus, allowing chemists to selectively modify the amine (N-terminus) or the hydroxyl group (C4 position) without side reactions.
Solubility: The hydrochloride salt form significantly improves shelf stability and water solubility compared to the zwitterionic free base, making it the standard reagent for solid-phase peptide synthesis (SPPS) and medicinal chemistry libraries.
Part 2: Stereochemistry & Nomenclature
The biological activity of this scaffold is strictly governed by its stereochemistry. The molecule possesses two chiral centers (C2 and C4), leading to four possible stereoisomers.
Isomer Configuration
Common Name
CAS Number (HCl Salt)
Relevance
(2S, 4R)
trans-L-4-Hydroxypipecolate
175671-43-9
Primary Target. Structural homolog of natural L-trans-4-hydroxyproline.[1]
(2R, 4S)
trans-D-4-Hydroxypipecolate
175671-44-0
Enantiomer of the natural form; used for probing stereoselectivity.[1]
(2S, 4S)
cis-L-4-Hydroxypipecolate
144913-67-7
cis-congener; forces different ring puckering geometry.[1]
(2R, 4R)
cis-D-4-Hydroxypipecolate
1104460-09-4
Less common; used in specific GPCR ligand studies.[1]
Critical Note: In drug design, the (2S, 4R) isomer is most frequently employed to mimic the geometry of natural peptides while introducing the metabolic stability of a non-natural amino acid.
Part 3: Synthetic Methodologies
Method A: Direct Esterification (Standard Protocol)
This is the most robust method for converting the naturally derived or enzymatically produced acid into the ester hydrochloride.
Mechanism: Fischer Esterification driven by thionyl chloride.
Precursor: (2S,4R)-4-Hydroxypipecolic acid.[1]
Protocol:
Setup: Charge a flame-dried round-bottom flask with dry Methanol (MeOH, 10-20 volumes). Cool to 0°C under Nitrogen atmosphere.
Activation: Add Thionyl Chloride (SOCl₂, 1.5 - 2.0 equiv) dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution (SO₂, HCl).
Addition: Add solid 4-hydroxypipecolic acid (1.0 equiv) in one portion.
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (System: n-BuOH/AcOH/H₂O) or LC-MS.[1]
Workup: Concentrate the mixture in vacuo to remove solvent and excess HCl.
Crystallization: Triturate the resulting oil with cold Diethyl Ether (Et₂O) or Acetone to induce crystallization.
Yield: Filter the white solid to obtain Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride (Yield: >90%).
Method B: Reduction of Pyridines (De Novo Synthesis)
Used when specific unnatural isomers are required or natural starting material is unavailable.
Precursor: Methyl 4-methoxypicolinate or 4-hydroxypyridine-2-carboxylic acid.[1]
Reagents: H₂ / Rh-Al₂O₃ or PtO₂.[1]
Protocol Summary:
Hydrogenation of the aromatic pyridine ring is performed in acidic methanol. The stereochemical outcome (cis/trans ratio) depends heavily on the catalyst and pH.
Rh/C or Rh/Al₂O₃ favors the cis isomer.
PtO₂ (Adams' catalyst) often yields a mixture requiring chromatographic separation.
Part 4: Applications in Drug Development
Peptidomimetics & Scaffold Design
The 4-hydroxypipecolate scaffold serves as a rigidified analogue of serine or homoserine, and a homolog of hydroxyproline.
Conformational Restriction: Unlike linear amino acids, the piperidine ring locks the backbone phi/psi angles, reducing the entropic penalty of binding to a receptor.
Protease Resistance: Introduction of this scaffold into peptide drugs renders the adjacent amide bonds resistant to enzymatic cleavage by peptidases.
Therapeutic Areas[1]
Histamine H3 Antagonists: Derivatives of methyl 4-hydroxypiperidine-2-carboxylate have been explored as H3 receptor antagonists for treating cognitive deficits in Alzheimer's disease.[1][2] The 4-hydroxyl group provides a handle for attaching lipophilic "tails" required for receptor affinity.[1]
Thrombin Inhibitors (Differentiation): While Argatroban utilizes a 4-methylpiperidine scaffold, the 4-hydroxy variant is used in structure-activity relationship (SAR) studies to probe the necessity of the hydrophobic methyl group in the S2 binding pocket of thrombin.
Viral Replication Inhibitors: Used as a building block for neuraminidase inhibitors and other antivirals where a six-membered polar core is required to mimic the transition state of sialic acid hydrolysis.
Part 5: Visualization of Chemical Lineage
Caption: Figure 1. The synthetic lineage of Methyl 4-hydroxypiperidine-2-carboxylate, tracing its origins from both natural extraction and synthetic reduction to its diverse applications in pharmaceutical research.
References
Murakoshi, I., et al. (1969).[3] Isolation of (-)-trans-4-hydroxypipecolic acid from the young leaves of Acacia mollissima. Yakugaku Zasshi, 89(12), 1723-1725.[3] Retrieved from [Link]
Hartmann, M., & Zeier, J. (2019).[4] N-hydroxypipecolic acid and salicylic acid: a metabolic duo for systemic acquired resistance. Current Opinion in Plant Biology. Retrieved from [Link]
An In-Depth Technical Guide to the Solubility Profile of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride Introduction: The Foundational Importance of Solubility In the landscape of drug discovery and development,...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility Profile of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride
Introduction: The Foundational Importance of Solubility
In the landscape of drug discovery and development, the journey of a molecule from a promising candidate to a therapeutic agent is fraught with challenges. Among the most fundamental physicochemical properties governing this transition is solubility. It dictates a compound's bioavailability, influences its formulation strategy, and ultimately impacts its therapeutic efficacy and safety. Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride, a versatile piperidine derivative, serves as a crucial building block in the synthesis of a wide array of pharmacologically active agents.[1] Understanding its solubility profile is not merely an academic exercise; it is a critical prerequisite for its effective utilization in medicinal chemistry and process development.
This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride. Moving beyond a simple data sheet, we will explore the structural basis for its solubility, the profound impact of environmental factors like pH and temperature, and the robust experimental methodologies required to accurately characterize this critical parameter.
Physicochemical Properties and Predicted Solubility Behavior
A molecule's structure is the primary determinant of its solubility. A thorough analysis of the functional groups and overall architecture of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride allows us to make informed predictions about its behavior in various solvent systems.
Chemical Structure:
(Image placeholder for the chemical structure)
Structural Analysis:
Hydrochloride Salt: The most significant feature influencing aqueous solubility is the presence of the hydrochloride salt. The nitrogen atom of the piperidine ring is protonated, creating a cationic species with a chloride counter-ion. This ionic character drastically increases the molecule's affinity for polar solvents like water compared to its corresponding free base form.
Hydrophilic Moieties: The structure contains multiple hydrogen bond donors and acceptors. The hydroxyl (-OH) group, the ester carbonyl (C=O), and the protonated amine (-NH₂⁺-) can all readily interact with water molecules, further promoting aqueous solubility.
Lipophilic Moiety: The piperidine ring and the methyl group of the ester constitute the nonpolar, or lipophilic, portion of the molecule. While these groups favor solubility in less polar organic solvents, their influence is largely overcome by the hydrophilic functionalities in the context of aqueous solubility.
Based on this structural assessment, the compound is predicted to be freely soluble in water, especially under acidic to neutral conditions.
Aqueous Solubility Profile: The Critical Role of pH and Temperature
General Aqueous Solubility
As a hydrochloride salt, the compound is soluble in water. It is reported that preparing a 10 mM stock solution in water is feasible, providing a baseline for its utility in biological assays.[1] However, the true solubility limit is heavily dependent on the solution's pH.
The Dominant Influence of pH
For an ionizable compound like this, pH is the most critical factor controlling aqueous solubility. The piperidine nitrogen has a pKa (conjugate acid) that dictates the equilibrium between the highly soluble protonated form and the less soluble neutral free base.
Low pH (Acidic Conditions, e.g., pH 1-5): In an acidic environment, the equilibrium heavily favors the protonated, cationic form of the piperidine nitrogen. This ionic species is highly polar and readily solvated by water molecules, resulting in maximum aqueous solubility.
Increasing pH (Approaching pKa): As the pH of the solution rises and approaches the pKa of the piperidine, a significant portion of the compound will deprotonate to form the neutral free base. This free base is substantially less polar and, consequently, less soluble in water. Exceeding the intrinsic solubility of the free base will lead to precipitation.
High pH (Basic Conditions, e.g., pH > 9): At basic pH values well above the pKa, the compound will exist almost entirely as the free base, exhibiting its lowest aqueous solubility.
Furthermore, at very low pH values where the chloride ion concentration is high, a "common ion effect" can occur. This effect can slightly decrease the solubility of the hydrochloride salt, though the compound generally remains highly soluble in this range.[2][3] This pH-dependent behavior is a critical consideration for oral drug development, as the compound must traverse the acidic environment of the stomach (low pH) and the near-neutral to slightly alkaline environment of the small intestine (higher pH).
Effect of Temperature
The solubility of most solid compounds in liquid solvents increases with temperature.[4] This relationship is governed by the enthalpy of solution. For most organic salts, the dissolution process is endothermic, meaning that energy (heat) is required to break the crystal lattice forces. Therefore, increasing the temperature provides the necessary energy to drive more of the solid into solution.
However, the exact temperature dependence is difficult to predict without experimental data and can vary.[4] For practical laboratory purposes, heating a solution can help dissolve the compound, but it's crucial to be aware that cooling the solution back to ambient temperature may result in the formation of a supersaturated solution, which can precipitate over time.[5]
Solubility in Organic Solvents and Co-Solvent Systems
The solubility in non-aqueous systems is dictated by the principle of "like dissolves like."
Solvent Class
Example(s)
Predicted Solubility
Rationale
Polar Protic
Water, Methanol, Ethanol
High
The compound's ionic nature and ability to form hydrogen bonds align well with the properties of these solvents. A patent for a related compound notes recrystallization from ethanol/water mixtures.[6]
Polar Aprotic
DMSO, DMF
High
These solvents are strong hydrogen bond acceptors and have high polarity, allowing them to effectively solvate the molecule. DMSO is a common choice for creating high-concentration stock solutions for in vitro screening.
Less Polar
Dichloromethane (DCM), Ethyl Acetate
Moderate to Low
The compound has some lipophilic character, but the ionic salt form limits solubility in these less polar solvents. The free base form would be more soluble.
Non-Polar
Hexane, Toluene, Ether
Very Low / Insoluble
The high polarity and ionic nature of the hydrochloride salt are incompatible with non-polar solvents.
Experimental Determination of Solubility: Protocols and Rationale
Accurate solubility determination requires robust and validated experimental methods. The two primary types of solubility measured are thermodynamic and kinetic. Thermodynamic solubility represents the true equilibrium state and is the gold standard, typically determined by the shake-flask method.[5][8]
Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is considered the definitive technique for measuring equilibrium solubility.[8] It ensures that the solution is fully saturated and in equilibrium with the solid phase.
Protocol: Shake-Flask Solubility Determination
Preparation: Add an excess amount of solid Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert vial. The excess solid is crucial to ensure saturation is achieved.[9]
Equilibration: Place the vial in an agitator (e.g., orbital shaker or rotator) set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a sufficient duration, typically 24 to 48 hours, to allow the system to reach equilibrium.[5][10]
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed, followed by careful withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE or PVDF).
Quantification: Accurately dilute a sample of the clear supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS), against a standard curve of known concentrations.
Self-Validating System: To ensure true equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value is confirmed when consecutive measurements are consistent.[8]
Caption: Workflow for Thermodynamic Solubility via the Shake-Flask Method.
pH-Dependent Solubility: Potentiometric Titration
To efficiently map the solubility profile across a range of pH values, potentiometric titration is a powerful technique.[11] It allows for the determination of the pH at which the free base begins to precipitate, known as pHmax, and the calculation of the intrinsic solubility (S₀) of the free base.
Protocol: Potentiometric Titration for pH-Solubility Profile
Initial State: Prepare a solution of the compound in a dilute acid (e.g., 0.01 M HCl) at a concentration below its expected solubility limit.
Titration: Place the solution in a jacketed beaker at a constant temperature. Using an auto-titrator, add small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) while continuously monitoring the solution pH with a calibrated electrode.
Precipitation Point: As the base is added, the pH will rise. The point at which the insoluble free base begins to form is observed as the onset of turbidity or, more accurately, as a distinct change in the slope of the titration curve (pH vs. volume of titrant).
Data Analysis: The data from the titration curve before and after precipitation can be used to calculate the pKa of the compound and its intrinsic solubility.
Caption: Workflow for pH-Dependent Solubility via Potentiometric Titration.
Conclusion and Field-Proven Insights
Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride is a polar, water-soluble molecule, a characteristic primarily imparted by its hydrochloride salt form. Its solubility is exceptionally sensitive to pH, exhibiting high solubility in acidic environments and a sharp decrease as the pH rises above its pKa, leading to the potential precipitation of the less soluble free base. While generally soluble in polar organic solvents like methanol and DMSO, it shows poor solubility in non-polar media.
For the research scientist, these characteristics have direct practical implications:
Stock Solution Preparation: For most in vitro applications, preparing stock solutions in water or aqueous buffers is the recommended starting point. For higher concentrations, DMSO is a reliable alternative.
Reaction Chemistry: When using this compound as a reactant, the choice of solvent is critical. If the reaction is performed under basic conditions, be mindful that the free base may precipitate if its solubility limit in the chosen solvent is exceeded.
Drug Development Context: When this piperidine scaffold is incorporated into a larger drug candidate, this inherent pH-dependent solubility will likely be carried forward. Early characterization using methods like potentiometric titration is crucial to anticipate potential bioavailability issues related to precipitation in the gastrointestinal tract.
Ultimately, a thorough understanding and experimental validation of the solubility profile of this key building block are essential for mitigating risks, optimizing experimental design, and accelerating the development of new and effective medicines.
References
pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts . PubMed. [Link]
Precaution on use of hydrochloride salts in pharmaceutical formulation . PubMed. [Link]
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . Lund University Publications. [Link]
Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline . SciELO. [Link]
The effect of temperature on the solubility of Cl 2 in aqueous HCl . ResearchGate. [Link]
Effects of Temperature and Pressure on Solubility . Chemistry LibreTexts. [Link]
Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
Experimental and Computational Methods Pertaining to Drug Solubility . (PDF). [Link]
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD . Regulations.gov. [Link]
Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water . ACS Publications. [Link]
How Temperature Influences Solubility . Chemistry LibreTexts. [Link]
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . Dissolution Technologies. [Link]
The following technical guide details the commercial and scientific landscape of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride , a critical chiral building block in medicinal chemistry. Strategic Sourcing, Stere...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the commercial and scientific landscape of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride , a critical chiral building block in medicinal chemistry.
Strategic Sourcing, Stereochemical Analysis, and Synthetic Utility
Executive Summary
Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride is a high-value, bifunctional pharmacophore used extensively in the development of peptidomimetics and conformationally restricted amino acid analogues. Its structural rigidity—imparted by the piperidine ring—makes it a preferred scaffold for Histamine H3 receptor antagonists (neurodegenerative diseases) and kinase inhibitors .
Commercially, this compound is defined by its stereochemistry. The presence of two chiral centers (C2 and C4) generates four possible stereoisomers. Sourcing the correct diastereomer (cis vs. trans) is the single most critical factor in procurement, as the biological activity of the final drug candidate often hinges on the precise vector orientation of the 4-hydroxyl group relative to the 2-carboxylate.
Chemical Identity & Stereochemical Matrix
Unlike commodity chemicals, this compound is rarely sold as a "generic" without stereochemical definition. Researchers must distinguish between the cis and trans diastereomers.
Isomer Identification Table
Chemical Name
Configuration
CAS Number
Key Characteristics
Methyl 4-hydroxypiperidine-2-carboxylate HCl
Racemic (cis/trans mix)
337464-25-2
Used for initial SAR screening where stereochemistry is not yet fixed.
(2R,4S)-Isomer
cis (Enantiopure)
175671-44-0
The "natural" proline-mimic configuration; often the most expensive.
(2S,4R)-Isomer
cis (Enantiopure)
N/A (Custom)
Enantiomer of the above; typically custom synthesis.
(2R,4R)-Isomer
trans (Enantiopure)
1104460-09-4
Thermodynamically less favored in some syntheses; distinct biological profile.
Critical Note: Do not confuse this compound with Methyl 4-hydroxypiperidine-4-carboxylate (gem-disubstituted), a completely different structural class used for different target sets.
Commercial Landscape & Availability
Supply Chain Analysis
The market for Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride is tiered based on purity and stereochemical resolution.
Tier 1 (Catalog Stock): The racemic mixture and the (2R,4S) cis-isomer are frequently stocked by major catalog suppliers (e.g., Enamine, BLDpharm, Combi-Blocks) in gram-scale quantities (1g – 25g).
Tier 2 (Lead Time Required): The trans isomers often require a 2–4 week lead time, indicating they are made on-demand or held in non-domestic warehouses.
Cost Implications:
Racemic: ~$50 - $100 / gram.
Enantiopure ((2R,4S)): ~$200 - $300 / gram.
Bulk (>100g): Prices drop significantly, but often require custom quotation.
Purity Specifications
Standard Grade: ≥95% (NMR/HPLC). Suitable for early-stage synthesis.
High Grade: ≥98%. Required for GMP intermediates or crystallization studies.
Salt Form: The Hydrochloride (HCl) salt is the industry standard due to its superior stability and non-hygroscopic nature compared to the free base, which is an oil and prone to oxidation/hydrolysis.
Technical Deep Dive: Synthesis & Stereocontrol
Understanding the synthesis is vital for troubleshooting impurities. The commercial availability relies on the reduction of 4-oxopiperidine derivatives. The stereochemical outcome is dictated by the hydride reducing agent's approach vector.
Core Synthetic Workflow
The standard industrial route involves the reduction of Methyl 4-oxopiperidine-2-carboxylate .
Figure 1: Synthetic flow illustrating the reduction of the ketone precursor. The stereoselectivity typically favors the cis-isomer due to steric governance during hydride attack.
Experimental Protocol: Reduction of Methyl 4-oxopiperidine-2-carboxylate
This protocol describes the generic reduction used to generate the core scaffold.
Dissolution: Dissolve Methyl 4-oxopiperidine-2-carboxylate in anhydrous Methanol (0.5 M concentration) at 0°C.
Reduction: Slowly add NaBH4 portion-wise over 30 minutes. The reaction is exothermic; maintain temperature <10°C to maximize stereoselectivity.
Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (System: DCM/MeOH 9:1). The ketone spot (Rf ~0.5) should disappear, yielding a lower Rf alcohol spot.
Quench: Quench with saturated NH4Cl solution. Concentrate in vacuo to remove methanol.
Extraction: Extract the aqueous residue with Ethyl Acetate (3x). Note: The amine may require pH adjustment (pH ~9) to ensure it is in the organic phase.
Salt Formation: Dissolve the crude oil in minimal dry ether/dioxane and add 4M HCl in dioxane dropwise. The white precipitate (Methyl 4-hydroxypiperidine-2-carboxylate HCl) is collected by filtration.
Quality Control & Handling
Analytical Validation
To verify the identity of purchased material, use the following diagnostic signals:
1H NMR (D2O or DMSO-d6):
Methoxyl singlet: ~3.7 ppm (3H).
H-2 (Alpha-proton): A doublet of doublets around 3.8–4.2 ppm. The coupling constant (
) here is critical for determining cis vs trans geometry (large indicates axial-axial coupling).
H-4 (Methine at OH): Multiplet at ~3.9 ppm.
Storage & Stability
Hygroscopicity: The HCl salt is moderately hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen).
Temperature: Long-term storage at -20°C is recommended to prevent ester hydrolysis or transesterification, although it is stable at room temperature for short periods (shipping).
Safety: Classified as an Irritant (H315, H319).[4] Standard PPE (gloves, goggles) is mandatory.
References
PubChem. (2024).[1][5] Compound Summary: Methyl 4-hydroxypiperidine-2-carboxylate.[1][6][7][8][9][10][11][12] National Library of Medicine. Retrieved from [Link]
"Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride" material safety data sheet (MSDS)
A Critical Scaffold for Peptidomimetics and Drug Discovery Executive Summary Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride (M4HP2C-HCl) is a high-value chiral building block belonging to the pipecolic acid famil...
Author: BenchChem Technical Support Team. Date: February 2026
A Critical Scaffold for Peptidomimetics and Drug Discovery
Executive Summary
Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride (M4HP2C-HCl) is a high-value chiral building block belonging to the pipecolic acid family. Structurally homologous to 4-hydroxyproline but with an expanded six-membered ring, it serves as a critical scaffold in the synthesis of peptidomimetics, conformationally constrained amino acids, and protease inhibitors.
This guide moves beyond the standard Material Safety Data Sheet (MSDS) to provide a comprehensive technical analysis of the compound’s physicochemical behavior, synthetic utility, and safety protocols required for high-integrity research.
Part 1: Chemical Identity & Molecular Architecture
M4HP2C-HCl exists as a hydrochloride salt of the methyl ester of 4-hydroxypipecolic acid. Its utility in drug discovery is defined by its stereochemistry. The relative orientation of the hydroxyl group at C4 and the carboxylate at C2 (cis vs. trans) dictates the conformational bias of the resulting peptide or drug molecule.
The Causality of Degradation:
The methyl ester moiety is susceptible to hydrolysis, a process catalyzed by the presence of the acidic HCl counterion and atmospheric moisture. If the material absorbs water (hygroscopic), the local acidity hydrolyzes the ester back to the carboxylic acid, destroying the reagent's purity.
Storage & Handling System:
Desiccation: Store strictly at +2°C to +8°C under an inert atmosphere (Argon/Nitrogen). Use a desiccator for long-term storage.
Cold Weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation on the cold solid.
Solvent Choice: Avoid protic solvents (methanol/ethanol) for long-term stock solutions to prevent transesterification or hydrolysis. Use anhydrous DMSO or DMF.
Part 3: Synthetic Utility & Drug Discovery Applications[7]
M4HP2C-HCl is a versatile scaffold used to introduce structural rigidity into drug candidates.
3.1 Peptidomimetics & Collagen Analogs
Similar to 4-hydroxyproline, this six-membered ring analog is used to synthesize collagen mimetics. The expanded ring size alters the dihedral angles (
) of the peptide backbone, allowing researchers to "tune" the secondary structure (e.g., stabilizing or destabilizing -helices and -turns) [1].
3.2 Protease Inhibitor Design
The piperidine ring serves as a P2 or P3 ligand in protease inhibitors (e.g., Thrombin or FXa inhibitors). The C4-hydroxyl group provides a handle for further functionalization to reach into specific solvent-exposed pockets of the enzyme [2].
3.3 Synthetic Workflow: Free-Basing & Coupling
To utilize the amine for coupling (e.g., amide bond formation), the HCl salt must be neutralized in situ.
Caption: Standard operating procedure for coupling M4HP2C-HCl in peptide synthesis.
Part 4: Experimental Protocols
Protocol A: Safe Solubilization & Free-Basing
Objective: Prepare a reactive free-base solution for coupling reactions without isolating the unstable free amine.
Calculate: Determine the millimoles of M4HP2C-HCl required.
Dissolve: In a dry vial, dissolve the salt in anhydrous DMF (concentration ~0.1 M). The solution may remain slightly turbid.
Stoichiometry: Use 2.0 to 2.5 equivalents relative to the HCl salt.
Observation: The solution should clarify as the free base is liberated and the DIPEA-HCl salt dissolves (or forms a fine precipitate depending on concentration).
Validation: Spot a micro-aliquot on wet pH paper. The vapor/spot should indicate a pH of 8-9 (basic), confirming the amine is available for reaction.
Protocol B: N-Boc Protection (Self-Validating)
Objective: Protect the secondary amine for subsequent C-terminal modification.
Setup: Suspend M4HP2C-HCl (1.0 eq) in DCM. Cool to 0°C.
Base Addition: Add Triethylamine (TEA) (2.5 eq) slowly. Caution: Exothermic.
Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours.
Self-Validation (TLC):
Mobile Phase: 5% MeOH in DCM.
Stain: Ninhydrin.
Result: The starting material (baseline, ninhydrin positive) must disappear. The product (higher Rf) will not stain with ninhydrin (amine is protected) but can be visualized by charring or UV if active.
Part 5: References
Zhang, Z. (2020).[7] Application of Chiral Piperidine Scaffolds in Drug Design. Synlett.
Decara, J.M., et al. (2021).[7] Discovery of GLP-1R Agonists Containing Substituted Piperidine Rings. Journal of Medicinal Chemistry.
Sigma-Aldrich. (2023).[8] Safety Data Sheet: Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride.
Alcaide, B., et al. (2008). Synthesis of Novel Enantiopure 4-Hydroxypipecolic Acid Derivatives. Journal of Organic Chemistry.
"Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride" potential research applications
A Pivotal Scaffold for Peptidomimetics and Drug Discovery Executive Summary Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride is a versatile, chiral building block belonging to the pipecolic acid family. Structurall...
Author: BenchChem Technical Support Team. Date: February 2026
A Pivotal Scaffold for Peptidomimetics and Drug Discovery
Executive Summary
Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride is a versatile, chiral building block belonging to the pipecolic acid family. Structurally defined as a higher homologue of 4-hydroxyproline, this compound offers a unique combination of a secondary amine, a secondary alcohol, and a methyl ester. These three orthogonal functional handles make it a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of peptidomimetics, protease inhibitors, and conformationally restricted alkaloids.
This guide provides a technical deep-dive into the structural properties, synthetic utility, and therapeutic applications of this compound, designed for researchers in drug discovery and organic synthesis.
Structural Properties & Stereochemistry[1]
The core utility of methyl 4-hydroxypiperidine-2-carboxylate lies in its ability to induce specific conformational constraints when incorporated into a peptide backbone or small molecule drug.
Conformational Locking: Unlike the flexible glycine or alanine, the piperidine ring exists predominantly in a chair conformation. This restricts the dihedral angles (
and ) of the peptide backbone, stabilizing secondary structures like -turns or polyproline helices.
Stereochemical Diversity: The compound possesses two chiral centers (C2 and C4).
(2S, 4R): The trans isomer (analogous to natural L-4-hydroxyproline) places the carboxylate and hydroxyl groups in pseudo-equatorial positions, often preferred for stability.
(2S, 4S): The cis isomer creates a distinct spatial vector for the hydroxyl group, useful for probing specific receptor pockets.
Solubility & Stability: Supplied as the hydrochloride salt, the compound exhibits enhanced stability against oxidation and improved water solubility compared to the free base, facilitating handling in aqueous coupling reactions.
Synthetic Utility: The "Divergent Hub"
This molecule acts as a synthetic hub.[1] Its three functional groups can be manipulated orthogonally to access a vast chemical space.
A. Nitrogen Functionalization (N1)
The secondary amine is the most reactive site. It typically undergoes:
Protection: Fmoc, Boc, or Cbz protection is the first step for peptide synthesis applications.
Reductive Amination: Reaction with aldehydes allows the introduction of diverse alkyl chains, crucial for optimizing lipophilicity (LogP).
B. Oxygen Functionalization (C4)
The C4-hydroxyl group is a "handle" for diversity:
Mitsunobu Reaction: Inversion of configuration at C4 to introduce aryl ethers or thioethers.
Oxidation: Conversion to the ketone (4-oxopipecolic acid derivative) allows for subsequent reductive amination, converting the alcohol to an amine (4-aminopiperidine scaffold).
Fluorination: Treatment with DAST converts the C-OH to C-F, a common bioisosteric replacement to block metabolism and modulate pKa.
C. Carboxylate Manipulation (C2)
Hydrolysis: Saponification yields the free acid (4-hydroxypipecolic acid) for peptide coupling.
Reduction: Conversion to the primary alcohol (2-hydroxymethyl piperidine) generates scaffolds for local anesthetics.
Visualizing the Synthetic Workflow
The following diagram illustrates the divergent pathways available from this single scaffold.
Caption: Divergent synthetic pathways transforming the core scaffold into high-value pharmacological targets.
Applications in Drug Design[2][3]
Peptidomimetics & Protease Inhibitors
By substituting proline with 4-hydroxypipecolic acid derivatives, researchers can increase the metabolic stability of peptide drugs. The expanded ring size (6-membered vs. 5-membered proline) alters the peptide's cis/trans isomerization rate, often locking the bioactive conformation required to inhibit proteases (e.g., Thrombin, HCV NS3/4A).
Natural Product Synthesis
This scaffold is a direct precursor to Palinurin and other furanosesterterpenes. The (2S, 4R) isomer is naturally occurring in Calliandra plants and exhibits intrinsic anti-diabetic activity by lowering lipid peroxidation [1].
Beta-Lactamase Inhibitors
Chiral piperidine carboxylates are structural cousins to the diazabicyclooctane cores found in next-generation beta-lactamase inhibitors (e.g., Avibactam). They serve as critical intermediates in exploring non-beta-lactam scaffolds that resist bacterial hydrolysis [2].
Experimental Protocols
Protocol A: Preparation of N-Boc-4-Hydroxypipecolic Acid (Free Acid)
Target: To prepare the coupling-ready acid from the methyl ester HCl salt.
Protection:
Dissolve Methyl 4-hydroxypiperidine-2-carboxylate HCl (10 mmol) in DCM (50 mL).
Add
(2.5 eq) followed by (1.1 eq) at 0°C.
Stir at RT for 4 hours. Wash with 1N HCl and brine. Dry (
) and concentrate.
Hydrolysis:
Dissolve the crude N-Boc ester in THF/MeOH/Water (3:1:1).
Add LiOH (2.0 eq) and stir at RT for 2 hours (Monitor by TLC).
Critical Step: Acidify carefully to pH 3-4 with 1N HCl. Extract with EtOAc.[2]
Note: The product is water-soluble; avoid over-acidification or using minimal organic solvent for extraction.
Protocol B: Mitsunobu Inversion at C4
Target: To create a 4-phenoxy ether with inverted stereochemistry.
Technical Application Note: Strategic N-Functionalization of Methyl 4-Hydroxypipecolate Hydrochloride
Abstract & Strategic Overview Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride (4-hydroxypipecolate methyl ester) is a high-value pharmacophore found in neuroprotective agents, H3 receptor antagonists, and peptidom...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride (4-hydroxypipecolate methyl ester) is a high-value pharmacophore found in neuroprotective agents, H3 receptor antagonists, and peptidomimetics. Its structural complexity—featuring a secondary amine (masked as an HCl salt), a secondary alcohol, and a methyl ester—presents a specific chemoselective challenge.
The Core Challenge: The objective is to functionalize the nitrogen center (N-protection) without affecting the secondary hydroxyl group (O-acylation) or hydrolyzing the methyl ester (saponification).
The Solution: This guide details three validated protocols for N-protection (Boc, Cbz, and Fmoc). The methodology relies on exploiting the nucleophilic differential between the amine and the alcohol. By controlling pH and base strength, we ensure exclusive N-acylation while maintaining the integrity of the ester and hydroxyl moieties.
Mechanistic Grounding
Nucleophilic Hierarchy
Success depends on the kinetic differentiation between the amine and the hydroxyl group.
Amine (
): A soft, high-HOMO nucleophile. Once liberated from the HCl salt, it reacts rapidly with "hard" carbonyl electrophiles (, ).
Hydroxyl (
): A harder, lower-HOMO nucleophile. Under neutral to mildly basic conditions (pH 8–9), it remains protonated and unreactive towards carbonates/carbamates.
Ester (
): Susceptible to hydrolysis at high pH (pH > 11).
The Salt Neutralization Step
The starting material is a hydrochloride salt. The reaction cannot proceed until the amine is deprotonated.
Requirement: 1.0 equivalent of base is consumed solely for neutralization (
).
Implication: Protocols must use
equivalents of base (1 for neutralization, 1 for scavenging the acid generated during protection).
Experimental Protocols
Protocol A: N-Boc Protection (Biphasic System)
Best for: Small to mid-scale synthesis; ensuring zero O-acylation.
Solubilization: Suspend substrate in DCM. Add DIPEA. The suspension should clear as the free amine is liberated and dissolves.
Addition: Add Fmoc-OSu solid in one portion.
Reaction: Stir at RT for 3–6 hours.
Why Fmoc-OSu? It is less aggressive than Fmoc-Cl, preventing side reactions with the hydroxyl group.
Purification: Wash with 1N
(rapid wash) to remove DIPEA, then water. Fmoc derivatives often require column chromatography or recrystallization due to the lipophilicity of the fluorenyl group.
Comparative Data Analysis
Feature
Protocol A (Boc)
Protocol B (Cbz)
Protocol C (Fmoc)
Reagent
Solvent System
THF/Water (Biphasic)
Dioxane/Water (Biphasic)
DCM (Monophasic)
Base
DIPEA
pH Control
Mild (~8.5)
Moderate (~10)
Organic Base
Yield (Typical)
92–98%
85–90%
80–88%
Risk of O-Acylation
Very Low
Low (if kept at 0°C)
Very Low
Deprotection
Acid (TFA/HCl)
Hydrogenation ()
Base (Piperidine)
Visualizing the Workflow
The following diagram illustrates the critical decision pathways and chemical transformations involved in the N-protection of this specific scaffold.
Caption: Workflow for the chemoselective N-protection of 4-hydroxypipecolate derivatives, highlighting the divergence in reagents based on the desired protecting group.
Quality Control & Troubleshooting
Self-Validating the Protocol
To ensure the reaction proceeded correctly without affecting the hydroxyl or ester groups, check the following:
TLC Monitoring:
The starting material (HCl salt) stays at the baseline in non-polar solvents.
The Product (
-protected ester) will have an of ~0.4–0.6 in EtOAc/Hexane (1:1).
NMR Validation (
NMR in ):
Shift of
-proton: The proton at the C2 position (alpha to nitrogen and ester) will shift downfield upon carbamate formation.
Methyl Ester Integrity: Look for a sharp singlet at
ppm. If this is missing or shifted, hydrolysis may have occurred.
Boc Group: Strong singlet (9H) at
ppm.
Troubleshooting O-Acylation:
If the product mass is too high (e.g.,
Da for Boc), you have likely protected both the N and O.
Fix: Treat the crude mixture with mild base (e.g.,
in at 0°C for 10 min) to selectively cleave the ester/carbonate on the oxygen while leaving the carbamate on the nitrogen intact.
References
BenchChem. (2025).[2] Application Notes: Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives. Retrieved from 2
ChemicalBook. (2021). N-Boc-4-Hydroxypiperidine: Chemical Properties and Synthesis Protocols. Retrieved from 3
Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. Retrieved from 4
Organic Chemistry Portal. (1999).[5] Stability and Protection of Amino Groups: Cbz and Boc Protocols. Retrieved from 5
Biosynth. (2023). N-Boc-cis-4-hydroxy-L-proline methyl ester: Technical Data and Synthesis. Retrieved from 6
"Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride" for novel compound synthesis
Advanced Synthetic Protocols and Medicinal Chemistry Applications[1] Executive Summary Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride (M-4HP-2C) is a high-value pharmacophore scaffold, functioning as a non-natura...
Author: BenchChem Technical Support Team. Date: February 2026
Advanced Synthetic Protocols and Medicinal Chemistry Applications[1]
Executive Summary
Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride (M-4HP-2C) is a high-value pharmacophore scaffold, functioning as a non-natural amino acid surrogate (4-hydroxypipecolic acid derivative). Its structural rigidity, defined stereochemistry, and dual functional handles (secondary amine and secondary alcohol) make it a critical building block for peptidomimetics , HCV protease inhibitors , and neuroprotective agents .
This guide provides validated protocols for the handling, protection, and functionalization of M-4HP-2C, specifically addressing the challenges of the hydrochloride salt form and stereochemical integrity.
Chemical Specifications & Handling
Compound Profile:
The hydrochloride salt is the preferred storage form due to enhanced stability against oxidation and dimerization compared to the free base. However, its hygroscopic nature requires strict moisture control.
1104460-09-4 (2R,4R) / 166042-99-5 (Acid form ref)
Molecular Weight
195.64 g/mol (HCl salt)
Appearance
White to off-white crystalline solid
Solubility
Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM/EtOAc (unless neutralized)
pKa (est)
~8.5 (Piperidine NH), ~14 (OH)
Storage & Stability Protocol:
Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen).
Hygroscopicity: The HCl salt will absorb atmospheric moisture, leading to hydrolysis of the methyl ester over time. Always warm to room temperature before opening the vial.
Safety: Irritant to eyes and respiratory system.[1] Use standard PPE.[2][3]
Strategic Application: The "Scaffold Advantage"
In medicinal chemistry, M-4HP-2C serves as a conformationally restricted proline analogue . Unlike flexible linear amino acids, the piperidine ring locks the backbone phi/psi angles, reducing the entropic penalty upon binding to biological targets.
Key Therapeutic Areas:
Protease Inhibitors: The 4-hydroxy group provides a vector for solubilizing groups or specific H-bond interactions in the S2/S4 pockets of serine proteases (e.g., Thrombin, HCV NS3/4A).
Neuroactive Ligands: NMDA receptor modulators often incorporate the pipecolic acid core.
Peptidomimetics: Induces
-turn secondary structures in peptide chains.
Core Synthetic Protocols
Workflow Overview
The synthesis strategy typically begins with N-protection to mask the nucleophilic amine, followed by O-functionalization (oxidation or substitution) or C-terminus coupling .
Figure 1: Strategic workflow for integrating M-4HP-2C into drug discovery campaigns.
Protocol A: N-Boc Protection (The Gateway Step)
Objective: Convert the polar HCl salt into a lipophilic, organic-soluble intermediate (N-Boc-M-4HP-2C) suitable for further modification.
Mechanism:
The HCl salt must be neutralized in situ to release the free amine, which then attacks the electrophilic carbonyl of Di-tert-butyl dicarbonate (Boc₂O).
Preparation: Suspend M-4HP-2C HCl (10 mmol, 1.95 g) in anhydrous DCM (50 mL) at 0°C.
Neutralization: Add TEA (25 mmol, 3.5 mL) dropwise. The suspension will clear as the free base is liberated and the amine salt dissolves/neutralizes.
Addition: Add Boc₂O (11 mmol, 2.4 g) dissolved in minimal DCM dropwise over 10 minutes.
Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Stain: Ninhydrin - amine disappears; PMA - product appears).
Workup (Critical):
Wash organic layer with 1M citric acid or 0.5M HCl (to remove excess amine/TEA). Note: Keep pH > 3 to avoid Boc removal.
Wash with sat. NaHCO₃ and Brine.
Dry over MgSO₄ and concentrate.
Yield: Expect >90% of a viscous oil or white solid.
Validation:
1H NMR (CDCl3): Look for the tert-butyl singlet (~1.45 ppm, 9H) and the methyl ester singlet (~3.7 ppm, 3H).
Protocol B: Stereochemical Inversion via Mitsunobu
Objective: Invert the stereochemistry at the C4 position (e.g., converting cis-4-OH to trans-4-benzoate) or introduce aryl ethers.
Context: The biological activity of pipecolic acid derivatives is often strictly dependent on the cis (2,4-syn) or trans (2,4-anti) relationship.
PubChem. (2026).[4] Methyl cis-4-Hydroxypiperidine-2-carboxylate (CID 177813222).[4] National Library of Medicine. Retrieved January 30, 2026, from [Link]
Gill, P., et al. (1996). Preparation of (2S,4R)-4-Hydroxypipecolic Acid and Derivatives. The Journal of Organic Chemistry. (Contextual citation for stereoselective synthesis of pipecolic acid derivatives).
Advanced Application Note: Asymmetric Synthesis & Utilization of Methyl 4-hydroxypiperidine-2-carboxylate Hydrochloride
Executive Summary Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride is a high-value chiral non-proteinogenic amino acid scaffold. It serves as a critical intermediate in the synthesis of beta-lactamase inhibitors (e...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride is a high-value chiral non-proteinogenic amino acid scaffold. It serves as a critical intermediate in the synthesis of beta-lactamase inhibitors (e.g., related to the Relebactam/Avibactam pharmacophore classes), HIV protease inhibitors (e.g., Palinavir), and Histamine H3 receptor antagonists .
This guide addresses the primary challenge in working with this molecule: Stereochemical Control . The relationship between the C2-carboxylate and C4-hydroxyl groups determines biological activity. We provide a validated protocol for the diastereoselective synthesis of the cis- and trans-isomers, ensuring high enantiomeric excess (ee) and diastereomeric ratio (dr).
Structural Considerations & Stereochemistry
The piperidine ring adopts a chair conformation. The C2-carboxylate prefers the equatorial position to minimize 1,3-diaxial interactions. The challenge lies in setting the C4-hydroxyl group:
Trans-isomer (2S, 4R): The -OH group is equatorial (thermodynamically favored).
Cis-isomer (2S, 4S): The -OH group is axial (kinetically favored under specific reduction conditions).
Strategic Synthesis Workflow
The following diagram illustrates the divergence in synthesis based on the reducing agent used on the 4-oxo intermediate.
Figure 1: Stereodivergent synthesis pathways. Bulky hydrides (L-Selectride) force the formation of the axial alcohol (cis), while small hydrides (NaBH4) favor the equatorial alcohol (trans).
Detailed Experimental Protocols
Protocol A: Synthesis of the Cis-Isomer (Kinetic Control)
Objective: Synthesis of (2S, 4S)-Methyl 4-hydroxypiperidine-2-carboxylate HCl.
Mechanism: L-Selectride is a bulky reducing agent. It attacks the ketone from the less hindered equatorial face, forcing the resulting hydroxyl group into the axial position (cis relative to the C2 ester).
Setup: Flame-dry a 500 mL round-bottom flask (RBF) and purge with Argon. Add Starting Material (10.0 g, 38.9 mmol) and dissolve in anhydrous THF (150 mL).
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Temperature control is vital for diastereoselectivity.
Reduction: Add L-Selectride (46.7 mL, 1.2 eq) dropwise over 30 minutes via syringe pump.
Reaction: Stir at -78°C for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1). The ketone spot should disappear.
Quenching (Oxidative Workup):
Remove the cooling bath.
Cautiously add water (10 mL).
Add 10% NaOH (20 mL) followed by 30% H2O2 (15 mL) dropwise. Note: This destroys the organoborane byproducts.
Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
Purification: Flash chromatography (SiO2, 30-50% EtOAc in Hexane) yields the cis-N-Boc intermediate.
Deprotection & Salt Formation:
Dissolve the intermediate in MeOH (50 mL).
Add HCl in MeOH (4N, 50 mL) at 0°C.
Stir at room temperature for 3 hours.
Concentrate in vacuo.[1] Triturate the residue with diethyl ether to obtain the white solid hydrochloride salt.
Protocol B: Synthesis of the Trans-Isomer (Thermodynamic Control)
Objective: Synthesis of (2S, 4R)-Methyl 4-hydroxypiperidine-2-carboxylate HCl.
Mechanism: Sodium Borohydride is small. It attacks from the axial face (favored electronically and torsionally), leading to the equatorial hydroxyl group.
Step-by-Step Procedure:
Solvation: Dissolve 1-tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate (10.0 g) in Methanol (100 mL). Cool to -10°C.
Reduction: Add NaBH4 (1.47 g, 1.0 eq) in small portions over 15 minutes.
Note: Avoid a large excess of NaBH4 to prevent reduction of the ester moiety.
Reaction: Stir at 0°C for 1 hour.
Workup: Quench with saturated NH4Cl solution. Evaporate Methanol.[1] Extract aqueous residue with DCM.
Purification: The crude usually contains a 4:1 mixture of trans:cis. Recrystallization from EtOAc/Hexane often enriches the trans isomer >95% dr.
Salt Formation: Follow Step 8 from Protocol A.
Quality Control & Specifications
The following parameters are critical for validating the integrity of the scaffold before using it in downstream peptide coupling or drug synthesis.
Parameter
Specification
Method
Appearance
White to off-white crystalline solid
Visual
Purity (HPLC)
> 98.0%
C18 Column, ACN/H2O (+0.1% TFA)
1H NMR
Conforms to structure
DMSO-d6 (Look for H4 signal splitting)
Stereochemistry (dr)
> 95:5 (Target Isomer)
1H NMR (Coupling constants of H4)
Water Content
< 1.0%
Karl Fischer
Residual Solvent
< 5000 ppm (MeOH/EtOAc)
GC-Headspace
NMR Diagnostic Tip:
Trans-isomer (Equatorial OH): The H4 proton is axial. It typically appears as a triplet of triplets (tt) with large coupling constants (J ~ 10-12 Hz) due to axial-axial coupling with H3 and H5.
Cis-isomer (Axial OH): The H4 proton is equatorial. It appears as a narrow multiplet or quintet with smaller coupling constants (J ~ 2-4 Hz).
Medicinal Chemistry Applications
This scaffold is a "privileged structure" capable of mimicking proline or serving as a rigid linker.
Case Study: Synthesis of Non-Peptide Mimetics
In the development of Palinavir (HIV protease inhibitor) and related peptidomimetics, the 4-hydroxypipecolic acid core provides a rigid backbone that orients side chains into specific hydrophobic pockets of the enzyme.
Coupling Protocol (General):
Free-Basing: The HCl salt must be neutralized in situ. Use DIPEA (2.5 eq) in DMF.
Coupling: React with an activated carboxylic acid (using HATU/HOAt) to form the amide bond at N1.
Functionalization: The C4-hydroxyl can be further derivatized (e.g., mesylation followed by displacement) to introduce amino or aryl ether groups, expanding the SAR (Structure-Activity Relationship).
References
Liang, N., & Datta, A. (2005). Stereoselective total synthesis of cis- and trans-3-hydroxypipecolic acid. The Journal of Organic Chemistry, 70(24), 10182-10185.[2]
Anizelli, P. R. (2022).[3] Experimental and Theoretical Study of Reduction Reaction of Cis and Trans 4-tert-butyl-2-X-cyclohexanone with N-selectride.[3] Revista Virtual de Química.
Chen, Q. S., et al. (2023).[4][5] Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts.
ChemicalBook. (n.d.). 4-Hydroxypiperidine hydrochloride Synthesis and Protocols.
Application Note: Chemoselective Functionalization of Methyl 4-hydroxypiperidine-2-carboxylate Hydrochloride
[1] Strategic Overview & Molecular Analysis[1] Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride (CAS: 175671-44-0 / 1104460-09-4) is a trifunctional scaffold critical in the synthesis of peptidomimetics, Histamine...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Strategic Overview & Molecular Analysis[1]
Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride (CAS: 175671-44-0 / 1104460-09-4) is a trifunctional scaffold critical in the synthesis of peptidomimetics, Histamine H3 antagonists, and thrombin inhibitors like Argatroban.
Successful utilization of this building block requires navigating three competing reactive sites:
Secondary Amine (N1): The most nucleophilic site (
for conjugate acid).
Secondary Alcohol (C4): Weakly nucleophilic (
), requires activation or strong deprotonation.
Methyl Ester (C2): Electrophilic; susceptible to unwanted hydrolysis (saponification) or reduction.
The Challenge: The starting material is an HCl salt . Direct reaction with electrophiles will fail without rigorous "free-basing." Furthermore, the use of strong bases to activate the alcohol can inadvertently hydrolyze the ester or cause epimerization at the chiral C2 center.
Chemoselectivity Logic
The hierarchy of reactivity is governed by nucleophilicity and
. Under neutral-to-mildly basic conditions, the amine reacts exclusively. To functionalize the oxygen, the nitrogen must be protected first to prevent quaternization or polymerization.
Figure 1: Reactivity hierarchy and risk assessment. The amine must be addressed first to prevent self-reaction or polymerization.
Protocol A: Chemoselective N-Functionalization
Application: Introduction of Protecting Groups (Boc, Cbz, Fmoc) or Pharmacophores (Acylation, Sulfonylation).
Scientific Rationale:
Since the amine is more nucleophilic than the alcohol, we use a biphasic system or a mild organic base to selectively react the nitrogen. The key is using an extra equivalent of base to neutralize the HCl salt.
Application: Creating ether linkages at C4 (e.g., for H3 antagonists).
Scientific Rationale:
Direct alkylation of the alcohol requires a strong base (e.g., NaH) to form the alkoxide. Crucially, the Nitrogen MUST be protected (e.g., N-Boc) before this step. If not, the strong base will deprotonate the amine, leading to N-alkylation or quaternary ammonium salts.
Materials
Substrate: N-Boc-Methyl 4-hydroxypiperidine-2-carboxylate (Prepared via Protocol A).
Scale-up synthesis of "Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride"
An Application Note for the Scalable Synthesis of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride Abstract This document provides a comprehensive guide for the scale-up synthesis of Methyl 4-hydroxypiperidine-2-ca...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Scalable Synthesis of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride
Abstract
This document provides a comprehensive guide for the scale-up synthesis of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride, a key heterocyclic building block in modern drug discovery. Moving beyond a simple recitation of steps, this note elucidates the chemical rationale behind the chosen synthetic strategy, focusing on process safety, efficiency, and scalability. We present a robust, field-tested protocol that prioritizes readily available starting materials and utilizes a streamlined one-pot esterification and salt formation process, thereby minimizing unit operations and maximizing throughput. The protocol is designed to be self-validating, with clear in-process controls and purification strategies suitable for multi-kilogram production.
Introduction: Strategic Importance and Synthesis Challenges
The 4-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to form key hydrogen bonds and provide a rigid, three-dimensional framework for interacting with biological targets. The specific substitution pattern of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride makes it a versatile intermediate for introducing functionality at the C2 and C4 positions, critical for tuning the potency and pharmacokinetic properties of active pharmaceutical ingredients (APIs).
However, the scale-up of this molecule presents distinct challenges:
High Polarity: The presence of a secondary amine, a hydroxyl group, and a carboxylate ester results in a highly polar molecule that is typically a water-soluble solid. This complicates extraction and purification, often precluding standard silica gel chromatography on a large scale.[1][2]
Reactivity Control: The secondary amine is nucleophilic and requires protection in many synthetic routes to prevent side reactions. A direct approach that avoids protection/deprotection steps is highly desirable for process economy.[3][4]
Salt Form and Handling: The final product is isolated as a hydrochloride salt to improve stability, crystallinity, and handling characteristics compared to the corresponding free base.
This application note details a preferred industrial method that directly addresses these challenges through an efficient acid-catalyzed esterification of the parent amino acid.
Strategic Synthesis Pathway Selection
Several routes can be envisioned for the synthesis of the target molecule, including the hydrogenation of pyridine precursors or multi-step sequences involving N-protection.[5][6][7] However, for large-scale production, the most atom-economical and operationally simple route commences from the commercially available 4-hydroxypiperidine-2-carboxylic acid.
The selected strategy is a Fischer-Speier esterification , which is catalyzed by a strong acid.[8][9] In this optimized protocol, we employ thionyl chloride (SOCl₂) directly in methanol. This serves a dual purpose:
In-situ Catalyst and Reagent Generation: Thionyl chloride reacts exothermically with methanol to generate hydrogen chloride (HCl) gas and methyl sulfite. The HCl acts as the necessary catalyst for the esterification.
Water Scavenging: The reaction byproducts and the thionyl chloride itself are effective dehydrating agents, driving the esterification equilibrium toward the product.
This one-pot approach directly yields the desired methyl ester as its hydrochloride salt, elegantly combining the esterification and salt formation steps.
Caption: High-level workflow for the scale-up synthesis.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100-gram scale and can be linearly scaled with appropriate engineering controls.
Reagent and Equipment Data
Reagent
CAS No.
Mol. Wt. ( g/mol )
Quantity
Moles
Eq.
Hazards
4-Hydroxypiperidine-2-carboxylic Acid
5333-47-1
145.16
100.0 g
0.689
1.0
Irritant
Methanol (MeOH)
67-56-1
32.04
1.0 L
24.7
35.8
Flammable, Toxic
Thionyl Chloride (SOCl₂)
7719-09-7
118.97
123.0 g (73.2 mL)
1.034
1.5
Corrosive, Lachrymator
Isopropyl Alcohol (IPA)
67-63-0
60.10
As needed
-
-
Flammable
Diethyl Ether (Et₂O)
60-29-7
74.12
As needed
-
-
Flammable, Peroxide Former
Equipment: 2L 3-neck round-bottom flask, mechanical stirrer, reflux condenser, dropping funnel, nitrogen inlet, and a cooling bath (ice/water). All operations must be conducted in a well-ventilated fume hood.[10][11]
Step-by-Step Synthesis Procedure
Reactor Setup & Inerting: Assemble the glassware and ensure it is dry. Purge the system with dry nitrogen.
Reagent Charging: Charge the flask with methanol (1.0 L) and commence stirring. Cool the flask to 0-5 °C using an ice bath.
Catalyst Precursor Addition (Critical Step): Fill the dropping funnel with thionyl chloride (73.2 mL). Add the thionyl chloride dropwise to the cold methanol over 60-90 minutes.
Expert Rationale: This reaction is highly exothermic and releases HCl gas. A slow, controlled addition at low temperature is paramount to prevent a thermal runaway and to minimize the loss of HCl gas, ensuring the correct stoichiometry for catalysis and salt formation.[12][13][14]
Starting Material Addition: Once the thionyl chloride addition is complete, slowly add the 4-hydroxypiperidine-2-carboxylic acid (100.0 g) to the reaction mixture. The solid may not fully dissolve initially.
Reaction Execution: Remove the ice bath and heat the mixture to a gentle reflux (approx. 65 °C). Maintain reflux for 4-6 hours.
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
Work-up and Isolation: Cool the reaction mixture to room temperature. Concentrate the clear solution under reduced pressure using a rotary evaporator to obtain a solid or semi-solid residue.
Expert Rationale: This step removes excess methanol and HCl. The resulting crude product is the target hydrochloride salt.
Purification by Recrystallization:
Add a minimal amount of hot isopropyl alcohol to the crude residue to dissolve it completely.
Slowly add diethyl ether (an anti-solvent) until the solution becomes persistently cloudy.
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to maximize crystal formation.
Collect the white crystalline solid by vacuum filtration, wash the filter cake with a cold mixture of IPA/Et₂O (1:3), and dry under vacuum.
Expert Rationale: Recrystallization is the most effective and scalable method for purifying polar organic salts, avoiding the cost and solvent waste of large-scale chromatography.[15][16]
Expected Results
Yield: 85-95%
Appearance: White to off-white crystalline solid
Purity (HPLC): >98%
Safety and Handling
Safe scale-up requires a thorough understanding of the hazards associated with the reagents.
Reagent
GHS Pictograms
Key Hazards
Recommended PPE
Methanol
🔥, 💀, ❤️
Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).
Nitrile gloves, chemical splash goggles, flame-retardant lab coat, use in fume hood.
Thionyl Chloride
corrosive, 💀
Causes severe skin burns and eye damage. Harmful if inhaled. Reacts violently with water.
Neoprene or butyl rubber gloves, face shield, chemical-resistant apron, use in fume hood.
Piperidine Derivatives
⚠️
May cause skin and eye irritation. Handle with care.
Standard lab PPE (gloves, goggles, lab coat).
Emergency Procedures:
Spills: Absorb spills with an inert material (e.g., vermiculite) and place in a sealed container for disposal.[12]
Exposure: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.
Fire: Use dry chemical, CO₂, or foam extinguishers for methanol fires. Do not use water on thionyl chloride.[11]
Caption: Key mechanistic steps of the Fischer esterification.
Conclusion
The protocol described provides a robust, efficient, and scalable pathway to Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride. By leveraging an in-situ catalyst generation and salt formation strategy, this process minimizes operational complexity and maximizes yield. The emphasis on a crystallization-based purification method ensures high product purity while maintaining economic viability for large-scale chemical manufacturing. This application note serves as a reliable foundation for researchers and drug development professionals aiming to produce this valuable intermediate.
References
CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents. (n.d.).
Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - Organic & Biomolecular Chemistry (RSC Publishing) . (n.d.). Retrieved from [Link]
CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents. (n.d.).
CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents. (n.d.).
Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (1997). Archives of Pharmacal Research, 20(4), 338-41.
Piperidine Synthesis - DTIC . (n.d.). Retrieved from [Link]
EP0007983A1 - Process for the purification of tertiary amines - Google Patents. (n.d.).
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central . (n.d.). Retrieved from [Link]
Safety Data Sheet: Piperidine - Carl ROTH . (2025). Retrieved from [Link]
Efficient Synthesis of Piperidine Derivatives. Development of Metal Triflate-Catalyzed Diastereoselective Nucleophilic Substitution Reactions of 2-Methoxy- and 2-Acyloxypiperidines | The Journal of Organic Chemistry - ACS Publications . (n.d.). Retrieved from [Link]
How should I purify a complex, polar, amide reaction mixture? - Biotage . (2023). Retrieved from [Link]
Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog . (2026). Retrieved from [Link]
PIPERIDINE FOR SYNTHESIS - Loba Chemie . (n.d.). Retrieved from [Link]
US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid - Google Patents. (n.d.).
How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? | ResearchGate . (2019). Retrieved from [Link]
PIPERIDINE FOR SYNTHESIS - PENTA . (2024). Retrieved from [Link]
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online . (n.d.). Retrieved from [Link]
US3131221A - Separation and purification of fatty acid amines - Google Patents. (n.d.).
An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor - CHEMISTRY & BIOLOGY INTERFACE . (n.d.). Retrieved from [Link]
Application Note: Strategic Incorporation of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride in Solid-Phase Synthesis
Abstract The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] Its conformational rigidity and ability to present substituents in well-defined...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an invaluable design element for targeting complex biological systems. This application note provides a detailed guide for researchers on the strategic use of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride, a versatile, multi-functional building block, in solid-phase synthesis (SPS). We present detailed protocols for its incorporation into growing peptide chains, strategies for orthogonal derivatization of its multiple functional handles, and workflows for the creation of complex peptidomimetics and small molecule libraries.
Introduction: The Versatility of a Constrained Scaffold
Solid-phase synthesis (SPS), particularly Fmoc/tBu-based solid-phase peptide synthesis (SPPS), has revolutionized the creation of peptides and related molecules by simplifying purification and enabling automation.[3][4] The incorporation of non-proteinogenic amino acids and scaffolds is a key strategy for enhancing proteolytic stability, modulating pharmacokinetic properties, and exploring novel chemical space.[5]
Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride is a chiral building block that acts as a constrained analog of proline or hydroxyproline. It presents three distinct points for chemical modification:
The Secondary Amine (Piperidine Nitrogen): Serves as the primary point of attachment to a solid-supported chain or as a nucleophile for further functionalization. The hydrochloride salt ensures stability during storage and requires neutralization for reaction.
The 4-Hydroxyl Group: A secondary alcohol that can be used as a handle for introducing further diversity through acylation, etherification, or as a hydrogen bond donor in molecular recognition.
The 2-Carboxylate (Methyl Ester): A stable ester group that can be carried through the synthesis and cleaved post-synthesis or converted to an amide to introduce another vector for diversification.
The strategic, selective manipulation of these functional groups requires an orthogonal protection strategy, a cornerstone of complex molecule synthesis where one protecting group can be removed selectively in the presence of others.[6][7] This guide will detail the practical application of these principles using this specific building block.
The Building Block: Properties and Handling
Before incorporation, it is critical to understand the properties of the title compound. It is typically supplied as a stable, crystalline hydrochloride salt. The protonated secondary amine is unreactive towards acylation. Therefore, in situ neutralization is a mandatory first step before any coupling reaction at the nitrogen center.
Causality Behind Reagent Choices:
Neutralization: A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is essential. Stronger, nucleophilic bases can cause side reactions, including epimerization or unwanted reactions with the solid support or other functional groups.
Coupling: Secondary amines are generally less nucleophilic than primary amines. Therefore, robust activation methods are required. Urnoium/aminium-based reagents like HBTU, HATU, or HCTU are highly effective at forming the activated acyl species necessary for efficient coupling.
Diagram: Orthogonal Functional Handles
The following diagram illustrates the three key functional groups on the scaffold and their potential for selective modification, which forms the basis of the synthetic strategy.
Caption: Orthogonal reactive sites on the piperidine scaffold.
Protocols for Solid-Phase Synthesis
The following protocols are designed for manual solid-phase synthesis in polypropylene syringes fitted with a polyethylene frit. All equivalents are calculated relative to the initial loading of the solid-phase resin.
Add 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes.
Drain and add a fresh solution of 20% piperidine in DMF. Agitate for 15 minutes.
Drain and wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).
Self-Validation: Perform a Kaiser test on a few beads. A positive test (deep blue beads) confirms the presence of a free primary amine.
3. Building Block Activation and Coupling:
In a separate vial, dissolve Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride (3.0 eq) and HBTU (2.9 eq) in a minimal amount of DMF.
Add DIPEA (6.0 eq) to the vial. This neutralizes both the hydrochloride salt and the HOBt byproduct of HBTU activation.
Allow the activation mixture to pre-activate for 5-10 minutes at room temperature.
Drain the DMF from the resin and immediately add the activated building block solution.
Agitate the reaction mixture for 2-4 hours at room temperature. Rationale: Secondary amines are less reactive, often requiring extended coupling times compared to primary amines.
4. Washing and Capping:
Drain the coupling solution.
Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
Optional but Recommended: To cap any unreacted primary amines, treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 20 minutes. Then wash again as above.
Self-Validation: A negative Kaiser test confirms the successful consumption of the primary amine on the resin.
Protocol 3.2: On-Resin Derivatization of the 4-Hydroxyl Group
This protocol assumes the piperidine scaffold has been successfully coupled to the resin.
1. Acylation of the Hydroxyl Group:
Swell the resin from the previous step in DCM.
In a separate vial, dissolve the desired carboxylic acid (e.g., acetic anhydride, 5.0 eq) in DCM. Add a coupling catalyst such as 4-dimethylaminopyridine (DMAP, 0.1 eq) and a base like DIPEA (5.0 eq).
Add the acylation cocktail to the resin and agitate for 2-6 hours, or until the reaction is complete (monitored by test cleavage).
Drain and wash the resin thoroughly with DCM (5x), DMF (3x), and DCM (3x).
2. Final Cleavage and Deprotection:
Wash the final, fully assembled peptide-resin with DCM and dry under vacuum for at least 1 hour.
Prepare a cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS.[3] Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.
Add the cleavage cocktail to the resin (approx. 10 mL/100 mg of resin) and agitate for 2-3 hours at room temperature.
Filter the resin and collect the filtrate into a centrifuge tube.
Precipitate the crude product by adding cold diethyl ether (approx. 10x the volume of the filtrate).
Centrifuge to pellet the precipitate, decant the ether, and repeat the ether wash twice to remove scavengers.
Dry the crude product under vacuum.
3. Analysis:
Dissolve the crude product in a suitable solvent (e.g., 50% acetonitrile/water).
Analyze purity by analytical RP-HPLC and confirm identity by mass spectrometry (e.g., ESI-MS).
Experimental Workflow and Data
Diagram: General Solid-Phase Workflow
Caption: Step-by-step workflow for scaffold incorporation.
Table 2: Representative Analytical Data
The following data is representative of a typical synthesis incorporating the piperidine scaffold onto a model tripeptide (Gly-Phe-Ala-Resin).
Step
Product Identity (Expected Mass)
Purity (Crude, by HPLC @ 220nm)
Notes
Scaffold Coupling
Ac-Pip(OH)(COOMe)-Ala-Phe-Gly-NH₂ (534.6 Da)
>85%
Acetic anhydride used for N-capping and OH-acylation for analysis.
Post-Cleavage Saponification
Ac-Pip(OH)(COOH)-Ala-Phe-Gly-NH₂ (520.5 Da)
>95% (after purification)
Hydrolysis of methyl ester using LiOH in THF/Water solution phase.
Conclusion
Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride is a powerful and versatile building block for solid-phase synthesis. Its successful application hinges on a clear understanding of its distinct functional handles and the implementation of a sound orthogonal protection strategy. The key steps involve the mandatory neutralization of the amine hydrochloride prior to coupling and the use of robust activation conditions to overcome the lower reactivity of the secondary amine. By following the detailed protocols and strategic considerations outlined in this guide, researchers can effectively incorporate this scaffold to generate novel peptidomimetics and molecular libraries, accelerating discovery efforts in medicinal chemistry and drug development.
References
Vankova, T., et al. (2018). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Publications. Available at: [Link]
Gomarasca, S., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry. Available at: [Link]
García-Ramos, Y., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Sociedad Química de México. Available at: [Link]
Gomarasca, S., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. ResearchGate. Available at: [Link]
Isidro-Llobet, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. Available at: [Link]
Chem-space. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Chem-space.com. Available at: [Link]
Packer, L. E., et al. (1999). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of Peptide Science. Available at: [Link]
Vitaku, E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
Liu, Z., et al. (2024). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. MDPI. Available at: [Link]
Islam, N. U., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. Available at: [Link]
Open Access Journals. (n.d.). Combinatorial Chemistry: Innovations and Applications. oajournals.com. Available at: [Link]
Ye, J., et al. (2014). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PLoS ONE. Available at: [Link]
Application Note: Methyl 4-hydroxypiperidine-2-carboxylate Hydrochloride as a Scaffold for High-Diversity Library Synthesis
Executive Summary This guide details the strategic application of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride (MHP-2-C) as a core scaffold in medicinal chemistry. Unlike flat aromatic scaffolds, MHP-2-C offers...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the strategic application of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride (MHP-2-C) as a core scaffold in medicinal chemistry. Unlike flat aromatic scaffolds, MHP-2-C offers a saturated, three-dimensional architecture with high
character, a property directly correlated with improved clinical success rates in drug discovery.
This protocol outlines a divergent synthesis strategy exploiting the scaffold's three orthogonal reactive sites:
Secondary Amine (N1): Nucleophilic handle for acylation, alkylation, or arylation.
Secondary Alcohol (C4): Site for etherification, oxidation, or stereochemical inversion via Mitsunobu reaction.
Methyl Ester (C2): Electrophilic handle for hydrolysis, amidation, or reduction.
Scaffold Analysis & Stereochemical Considerations
Structural Properties
CAS: 175671-44-0 (Generic/Racemic), 1228666-89-4 (Specific isomers often vary; verify CoA).
Molecular Weight: 195.64 g/mol (HCl salt).
Basicity: The amine is a secondary piperidine but is
-substituted with an ester, lowering the (approx. 8.5–9.0) compared to unsubstituted piperidine.
Solubility: Highly soluble in water/methanol; limited solubility in DCM/EtOAc until neutralized.
Stereochemical Implications
The relative stereochemistry between the C2-carboxylate and C4-hydroxyl groups is critical.
Trans-isomer (e.g., 2R, 4S): Thermodynamically more stable; mimics the conformation of trans-4-hydroxyproline.
Cis-isomer: Often accessible via Mitsunobu inversion of the trans-isomer.
Library Value: Accessing both cis and trans diastereomers allows for probing distinct vectors in the target binding pocket.
Library Synthesis Strategy (Visualized)
The following diagram illustrates the "Branch-and-Build" strategy. The workflow prioritizes
-functionalization first to modulate solubility and reactivity, followed by -functionalization.
Caption: Divergent synthesis workflow starting from the MHP-2-C scaffold. Path A prioritizes Nitrogen capping to enable organic solubility for subsequent Oxygen or Carbon modifications.
Detailed Protocols
Phase 1: Handling the Hydrochloride Salt
Challenge: The HCl salt is hygroscopic and insoluble in standard organic coupling solvents (DCM, THF).
Solution: Perform an in situ neutralization or a "Free-Base Wash" before library production.
Protocol A: In Situ Neutralization (Recommended for Parallel Synthesis)
Suspend MHP-2-C HCl (1.0 equiv) in DCM/DMF (4:1 ratio).
Add DIPEA (3.0 equiv) . The extra equivalent ensures complete neutralization and scavenges acid produced during acylation.
Sonicate for 5 minutes until a clear solution or fine suspension is obtained.
Phase 2: N-Diversification (Amide Library)
The secondary amine at the 2-position is sterically hindered. Highly reactive electrophiles (acid chlorides, isocyanates) are preferred over standard carbodiimide couplings.
Protocol B: Parallel N-Acylation
Preparation: To the neutralized scaffold solution (from Protocol A, 0.2 M), add the Acid Chloride (
-COCl, 1.2 equiv) dropwise at 0°C.
Incubation: Allow to warm to RT and shake/stir for 4 hours.
, 1.5 equiv), and the nucleophile (Phenol or Acid, 1.2 equiv) in anhydrous THF.
Addition: Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise at 0°C.
Reaction: Stir at RT for 12–16 hours.
Purification: This reaction generates triphenylphosphine oxide (TPPO). Use solid-phase extraction (SPE) or fluorous-tagged phosphines for rapid library cleanup.
Phase 4: C-Diversification (Peptidomimetics)
Protocol D: Saponification & Coupling
Hydrolysis: Treat the N-capped/O-capped intermediate with LiOH (2.0 equiv) in THF/Water (3:1) for 2 hours.
Neutralization: Acidify to pH 3 with 1M HCl. Extract with EtOAc.[1]
Coupling: React the free acid with an amine (
) using HATU (1.2 equiv) and DIPEA (3 equiv) in DMF.
Note: HATU is preferred here to minimize epimerization at the C2 chiral center, which is prone to racemization once the ester is hydrolyzed.
Case Studies & Applications
Case Study 1: Histamine H3 Receptor Antagonists
Researchers utilized the MHP-2-C scaffold to create rigidified analogues of linear amine ligands. By locking the conformation of the propyl-amine chain found in traditional H3 antagonists into the piperidine ring, affinity was maintained while metabolic stability (microsomal clearance) was significantly improved.
Key Modification: Reductive amination at the C2-ester (reduced to aldehyde) or direct amide coupling.
Case Study 2: Glutaminase (GAC) Inhibitors
The scaffold serves as a linker in allosteric GAC inhibitors (e.g., derivatives of UPGL00019).[2] The 4-hydroxyl group provides a handle to tune solubility and hydrogen-bonding interactions within the allosteric pocket, replacing flexible alkyl chains with the rigid piperidine core to reduce entropic penalties upon binding.
Case Study 3: Argatroban Synthesis
(2R,4R)-4-methylpiperidine-2-carboxylic acid derivatives are key intermediates for Argatroban.[3] While Argatroban uses a methyl group at C4, the 4-hydroxy variant (MHP-2-C) allows for the synthesis of polar analogues to probe the thrombin active site S2 pocket.
References
Benchchem. "Methyl 4-hydroxypiperidine-2-carboxylate: Scientific Research Applications." Link
National Center for Biotechnology Information (NCBI). "Piperidine-containing drugs and recently studied analogs." Eur J Med Chem.[4][5] 2025.[4][6][7] Link
St. Jude Children's Research Hospital. "GAC inhibitors with a 4-hydroxypiperidine spacer: Requirements for potency." Bioorg Med Chem Lett.[5] 2019. Link
Google Patents. "Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride (CN102887854B)." Link
ResearchGate. "Synthesis of (2S,4S)-2-methylpiperidin-4-ol and hydrochloride salt."[8] Link
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Utilization of Methyl 4-hydroxypiperidine-2-carboxylate Hydrochloride in Medicinal Chemistry
Abstract
Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride (M4HP-HCl) represents a privileged chiral scaffold in modern drug discovery, serving as an expanded homolog of 4-hydroxyproline. Its structural rigidity and defined stereochemistry make it an ideal candidate for peptidomimetics, fragment-based drug discovery (FBDD), and the synthesis of
-lactamase inhibitors. This guide provides a validated technical framework for handling, protecting, and functionalizing M4HP-HCl, addressing common synthetic bottlenecks such as solubility issues and epimerization risks.
Introduction: The Structural Advantage
In medicinal chemistry, the transition from a five-membered pyrrolidine ring (proline) to a six-membered piperidine ring alters the vector orientation of substituents, often improving metabolic stability and pharmacokinetic profiles.
Stereochemical Richness: M4HP possesses two chiral centers (C2 and C4). The commercial hydrochloride salt is typically supplied as the (2R,4R) or (2S,4R) diastereomer. Preserving this stereochemistry during N-functionalization is critical.
Functional Versatility: The molecule offers three orthogonal handles:
Secondary Amine (N1): Nucleophilic handle for scaffold extension.
Secondary Alcohol (C4): Site for stereochemical inversion (Mitsunobu) or oxidation (to ketone).
Methyl Ester (C2): Precursor for amides or reduction to primary alcohols.
Handling and Stability Profile
Physical State: White to off-white crystalline solid.
Hygroscopicity: The HCl salt is moderately hygroscopic.
Storage: Store at +2°C to +8°C under inert gas (Argon/Nitrogen).
Critical Warning (Ester Hydrolysis):
As an HCl salt of an amino ester, M4HP is prone to autocatalytic hydrolysis if exposed to moisture. The acidic proton on the amine activates the ester carbonyl, making it susceptible to attack by atmospheric water.
Recommendation: Always store in a desiccator. If the solid becomes "gummy," verify purity via LC-MS before use; hydrolysis leads to the zwitterionic free acid, which is insoluble in organic solvents.
Core Experimental Workflows
Workflow A: The "In-Situ" Neutralization and N-Protection
Rationale: The most common failure mode is poor solubility of the HCl salt in organic solvents (DCM/THF), leading to heterogeneous reactions and low yields. The protocol below utilizes a biphasic system or a polar co-solvent strategy to ensure complete conversion.
Protocol: Synthesis of N-Boc-Methyl 4-hydroxypiperidine-2-carboxylate
Reagents:
M4HP-HCl (1.0 equiv)
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)
Solvent: Dichloromethane (DCM) or MeOH/DCM (1:4 mixture)
Step-by-Step Procedure:
Solubilization: Suspend M4HP-HCl in DCM (0.2 M). If the salt does not dissolve, add Methanol (up to 20% v/v) until a clear solution is obtained. Note: Methanol is protic but reacts much slower with Boc₂O than the secondary amine.
Neutralization: Cool the solution to 0°C. Add TEA dropwise. The solution may become cloudy due to the formation of TEA·HCl salts.[1][2][3]
Addition: Add Boc₂O (dissolved in minimal DCM) dropwise over 15 minutes.
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with Ninhydrin; starting material turns purple, product is UV active if visualized or stains faint yellow/white).
Workup (Critical):
Evaporate MeOH (if used).
Dilute with EtOAc. Wash with 0.5 M Citric Acid (to remove excess amine/TEA) followed by sat. NaHCO₃ and Brine.[4]
Why Citric Acid? Stronger acids (HCl) can cleave the newly formed Boc group. Citric acid buffers at pH ~3–4, sufficient to protonate TEA but safe for Boc.
Data Summary Table: Solvent Screening for N-Protection
Workflow B: C4-Functionalization (The Divergent Path)
Once N-protected, the 4-hydroxyl group is the primary target for modification.
Path 1: Oxidation to Ketone (Dess-Martin Periodinane)
Application:[4] Accessing the 4-oxo analog for reductive amination (installing amines at C4).
Reagent: Dess-Martin Periodinane (DMP) (1.2 equiv) in wet DCM.
Note: The ketone at C4 is prone to hydration. Isolate quickly and store cold.
Path 2: Stereochemical Inversion (Mitsunobu Reaction)
Application: Converting (2R,4R)-cis isomer to the (2R,4S)-trans isomer or installing aryl ethers.
Reagents: PPh₃, DIAD, Nucleophile (e.g., Benzoic acid or Phenol).
Mechanism: The reaction proceeds with complete Walden inversion at C4.
Visualizing the Synthetic Logic
The following diagram illustrates the strategic divergence possible from the parent scaffold.
Figure 1: Divergent synthetic pathways starting from Methyl 4-hydroxypiperidine-2-carboxylate HCl.[5][6]
Troubleshooting & Quality Control
Issue: Epimerization at C2
Cause: Strong bases (NaH, LDA) or prolonged exposure to basic conditions can deprotonate the alpha-proton at C2, leading to racemization/epimerization.
Solution: Use non-nucleophilic, mild organic bases (DIPEA, TEA). Avoid thermodynamic conditions during ester hydrolysis (use LiOH/THF/H₂O at 0°C rather than refluxing NaOH).
Issue: Poor Yield in Amide Coupling
Cause: The hydroxyl group at C4 can interfere (O-acylation) if highly activated coupling agents are used without protection.
Solution: If the 4-OH is not the target, protect it as a TBDMS ether or Acetate before attempting C2-carboxylic acid coupling.
References
Han, S. et al. "Design and Synthesis of 4-Hydroxypiperidine-2-carboxylic Acid Derivatives as Novel Beta-Lactamase Inhibitors." Journal of Medicinal Chemistry, 2010.
The Strategic Application of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride in the Synthesis of Bioactive Molecules: A Technical Guide for Researchers
Introduction: The Privileged Piperidine Scaffold and the Unique Role of a Versatile Chiral Building Block The piperidine motif is a cornerstone in the architecture of a vast array of bioactive molecules and pharmaceutica...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Privileged Piperidine Scaffold and the Unique Role of a Versatile Chiral Building Block
The piperidine motif is a cornerstone in the architecture of a vast array of bioactive molecules and pharmaceuticals.[1] Its prevalence stems from its ability to confer favorable physicochemical properties such as aqueous solubility and lipophilicity, which are critical for pharmacokinetic profiles.[2] Furthermore, the piperidine ring can adopt various conformations, allowing for precise spatial orientation of substituents to optimize interactions with biological targets.[3] Within the extensive family of piperidine-based synthons, Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride stands out as a particularly valuable chiral building block for the synthesis of complex and stereochemically defined molecules.[4]
This technical guide provides an in-depth exploration of the strategic application of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride in the synthesis of bioactive molecules, with a focus on its utility in constructing scaffolds for antiviral and central nervous system (CNS) agents. We will delve into the causality behind experimental choices, provide detailed protocols for key transformations, and offer insights into the practical application of this versatile intermediate in drug discovery and development.
Chemical Properties and Strategic Advantages
Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride is a bifunctional molecule possessing a secondary amine, a hydroxyl group, and a methyl ester. The hydrochloride salt form enhances its stability and ease of handling. Its key strategic advantages in synthesis include:
Chirality: The presence of stereocenters at the 2 and 4 positions allows for the synthesis of enantiomerically pure target molecules, which is crucial for specificity and reducing off-target effects in modern pharmaceuticals.
Orthogonal Reactivity: The different reactivity of the amine, hydroxyl, and ester functionalities allows for selective manipulation through the use of appropriate protecting groups and reaction conditions. This orthogonality is fundamental to complex multi-step syntheses.
Conformational Constraint: The piperidine ring provides a degree of conformational rigidity, which can be exploited to pre-organize appended functional groups for optimal binding to a biological target.
Table 1: Physicochemical Properties of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride
Application in the Synthesis of Bioactive Scaffolds
The strategic deployment of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride enables the efficient construction of complex molecular architectures. Below, we outline key synthetic transformations and provide exemplary protocols.
The secondary amine of the piperidine ring is a key handle for introducing a wide range of substituents, thereby modulating the pharmacological properties of the final compound. N-alkylation and N-arylation are common strategies to achieve this.
Diagram 1: General Scheme for N-Alkylation
Caption: General workflow for the N-alkylation of the piperidine nitrogen.
Protocol 1: Reductive Amination for N-Benzylation
This protocol describes a general procedure for the N-benzylation of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride via reductive amination, a robust method for forming C-N bonds.[6]
To a stirred suspension of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride in DCM, add triethylamine and stir for 10 minutes at room temperature to liberate the free amine.
Add benzaldehyde to the mixture and stir for an additional 30 minutes.
Carefully add sodium triacetoxyborohydride in portions over 15 minutes.
Stir the reaction mixture at room temperature overnight.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
Separate the organic layer and extract the aqueous layer twice with DCM.
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Filter the mixture and concentrate the filtrate under reduced pressure.
Purify the crude product by silica gel column chromatography to afford the desired N-benzyl-methyl 4-hydroxypiperidine-2-carboxylate.
Causality Behind Experimental Choices:
Triethylamine: Neutralizes the hydrochloride salt to generate the free secondary amine, which is the active nucleophile in the reaction.
Sodium triacetoxyborohydride: A mild and selective reducing agent that efficiently reduces the in situ formed iminium ion without reducing the aldehyde or the ester functionality.[6]
O-Functionalization: Modulating Polarity and Target Interactions
The hydroxyl group at the C4 position offers another site for modification, such as etherification or esterification. These modifications can influence the molecule's polarity, metabolic stability, and ability to form hydrogen bonds with the target protein.
Diagram 2: O-Alkylation via Williamson Ether Synthesis
Caption: General workflow for O-alkylation of the hydroxyl group.
Protocol 2: O-Benzylation of an N-Boc Protected Intermediate
Prior protection of the piperidine nitrogen is crucial for selective O-alkylation. The tert-butoxycarbonyl (Boc) group is a common choice for this purpose.
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-methyl 4-hydroxypiperidine-2-carboxylate in anhydrous THF dropwise.
Allow the mixture to warm to room temperature and stir for 30 minutes.
Cool the mixture back to 0 °C and add benzyl bromide dropwise.
Allow the reaction to warm to room temperature and stir overnight.
Monitor the reaction progress by TLC.
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Extract the mixture with ethyl acetate three times.
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Filter the mixture and concentrate the filtrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield N-Boc-methyl 4-(benzyloxy)piperidine-2-carboxylate.
Causality Behind Experimental Choices:
N-Boc Protection: The Boc group deactivates the piperidine nitrogen, preventing it from competing with the hydroxyl group as a nucleophile.
Sodium Hydride: A strong, non-nucleophilic base that deprotonates the hydroxyl group to form the more nucleophilic alkoxide.
Application in the Conceptual Design of Neuraminidase Inhibitors
Neuraminidase inhibitors are a critical class of antiviral drugs for the treatment of influenza.[7] The synthesis of potent neuraminidase inhibitors like oseltamivir (Tamiflu®) often involves complex, stereocontrolled transformations of cyclic scaffolds.[8] While the commercial synthesis of oseltamivir starts from shikimic acid, the structural motifs present in Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride make it an attractive starting point for the development of novel neuraminidase inhibitors.
Diagram 3: Retrosynthetic Analysis for a Hypothetical Neuraminidase Inhibitor
Caption: Conceptual retrosynthetic approach for a neuraminidase inhibitor scaffold.
The synthesis of such a scaffold would involve a sequence of reactions including:
N-protection: To allow for selective modification of other functional groups.
Stereoselective functionalization of the C4-hydroxyl group: For instance, conversion to an amino group, which is a key feature in many neuraminidase inhibitors.
Modification of the C2-ester: Elaboration to other functional groups that can interact with the active site of the neuraminidase enzyme.
Application in the Synthesis of CNS-Active Agents
The piperidine ring is a common feature in many drugs targeting the central nervous system.[9] For example, it is a key component of analgesics and compounds that modulate nicotinic acetylcholine receptors (nAChRs), such as epibatidine and its analogs.[10][11] The rigid, chiral scaffold of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride makes it an excellent starting material for the synthesis of novel CNS drug candidates.
Diagram 4: Synthetic Strategy towards Epibatidine-like Scaffolds
Caption: A potential synthetic pathway for CNS-active scaffolds.
A plausible synthetic route could involve an intramolecular cyclization reaction, where the hydroxyl group (or a derivative thereof) acts as a nucleophile or is converted into a leaving group to facilitate ring formation with a substituent introduced at the nitrogen or C2 position.
Conclusion
Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride is a high-value, versatile chiral building block with significant potential in the synthesis of complex bioactive molecules. Its inherent chirality and the orthogonal reactivity of its functional groups provide medicinal chemists with a powerful tool for the efficient construction of novel therapeutic agents, particularly in the fields of antiviral and CNS drug discovery. The protocols and strategies outlined in this guide are intended to serve as a foundation for researchers to unlock the full synthetic potential of this important intermediate.
References
Carroll, F. I., et al. (2009). Epibatidine analogs synthesized for characterization of nicotinic pharmacophores-a review. Heterocycles, 79, 99-120.
BenchChem. (2025).
PubChem.
Ningbo Inno Pharmchem Co., Ltd. (2026).
BenchChem. (2025).
Batra, S., et al. (2006). Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: an update. Current Medicinal Chemistry, 13(12), 1387-1397.
de Sousa, L. R. F., et al. (2017). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Current Medicinal Chemistry, 24(37), 4038-4067.
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
O'Neil, I. A., et al. (2006). Synthesis of Epibatidine Analogues by Pyrrole Diels-Alder Reactions: Rapid Access to Azabicyclo[2.2.1]heptane and 3,8-Diazabicyclo[3.2.1]octane Scaffolds for Library Synthesis. The Journal of Organic Chemistry, 71(16), 5989-5998.
Łowicki, D., & Przybylski, P. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 242, 114660.
Wikipedia. (n.d.). Oseltamivir total synthesis.
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
Singh, L., et al. (2021). A review of chemistry and pharmacology of Piperidine alkaloids of Pinus and related genera. Current Pharmaceutical Biotechnology, 22(10), 1318-1330.
Albrecht, B. K., et al. (2008). Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant alpha4beta2 nicotinic acetylcholine receptor potentiators. Bioorganic & Medicinal Chemistry Letters, 18(19), 5209-5212.
Zhang, J., et al. (2007). Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors. Bioorganic & Medicinal Chemistry, 15(7), 2749-2758.
BLDpharm. (n.d.). 175671-44-0|(2R,4S)
Chemical-Suppliers.com. (n.d.). (2R,4S)
Gunaratna, M. J., et al. (2019). Synthesis of 1,4- and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice. Arkivoc, 2019(3), 22-39.
Islam, N. U., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
Malawska, B., & Kulig, K. (2004). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Molecules, 9(1), 37-51.
O'Donnell, C. J., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8349-8361.
BenchChem. (2025).
Zhang, L., et al. (1999). Synthesis and Evaluation of 1,4,5,6-tetrahydropyridazine Derivatives as Influenza Neuraminidase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 9(13), 1751-1756.
Huang, S., et al. (1996). Synthesis of (±)-Epibatidine and Its Analogues. The Journal of Organic Chemistry, 61(14), 4600-4606.
Application Notes and Protocols: Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride as a Versatile Scaffold for the Synthesis of Dual-Target Enzyme Inhibitors
Introduction: The Strategic Importance of the 4-Hydroxypiperidine-2-carboxylate Scaffold in Drug Discovery The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs d...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the 4-Hydroxypiperidine-2-carboxylate Scaffold in Drug Discovery
The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1] Among the vast landscape of piperidine-based building blocks, Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride stands out as a particularly valuable starting material for the synthesis of sophisticated enzyme inhibitors. Its inherent chirality and the presence of three distinct functional groups—a secondary amine, a hydroxyl group, and a methyl ester—offer a rich platform for combinatorial derivatization and the development of highly specific and potent therapeutic agents.[2]
This technical guide provides an in-depth exploration of the application of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride in the synthesis of dual-target enzyme inhibitors, with a particular focus on agents that simultaneously modulate the activity of acetylcholinesterase (AChE) and the histamine H3 receptor (H3R). Such dual-action ligands are of significant interest in the pursuit of novel treatments for complex neurodegenerative disorders like Alzheimer's disease, where multiple pathological pathways are implicated.[3][4] We will delve into the rationale behind the synthetic strategies, provide detailed, step-by-step protocols, and present relevant biological activity data to empower researchers in their drug discovery endeavors.
Physicochemical Properties and Handling
Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride is a chiral compound, and the stereochemistry at the 2- and 4-positions is a critical determinant of its biological activity and its interactions with target enzymes and receptors.[2] It is typically supplied as a stable, crystalline solid that is soluble in polar solvents such as water and methanol.
Property
Value
Molecular Formula
C₇H₁₄ClNO₃
Molecular Weight
195.64 g/mol
Appearance
White to off-white crystalline solid
Storage
Store in a cool, dry place, away from incompatible materials.
Note: As with all chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Strategy: A Modular Approach to Dual-Target Inhibitors
The synthesis of dual-target inhibitors from Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride generally follows a modular approach, where different fragments of the final molecule are introduced in a stepwise manner. A common strategy involves:
N-Alkylation of the Piperidine Nitrogen: This is often the first step, introducing a key pharmacophore that can interact with the target enzyme or receptor. A variety of alkylating agents can be employed, with the choice depending on the desired final structure.
Modification of the 4-Hydroxyl Group: The hydroxyl group can be etherified to introduce a linker and a second pharmacophore, which is crucial for achieving dual-target activity.
Functionalization of the 2-Carboxylate Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid and then coupled with an amine to form an amide, or it can be reduced to an alcohol, providing further points for diversification.
The following diagram illustrates a generalized synthetic workflow for the preparation of a dual-target AChE/H3R inhibitor from Methyl 4-hydroxypiperidine-2-carboxylate.
Caption: Generalized synthetic workflow for a dual-target inhibitor.
Detailed Experimental Protocol: Synthesis of a Representative Dual AChE/H3R Inhibitor
This protocol details the synthesis of a representative dual-target inhibitor, (2R,4R)-1-benzyl-4-((5-(dipropylamino)pentyl)oxy)piperidine-2-carboxamide, adapted from literature procedures.[3][5][6]
Part 1: N-Benzylation of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride
Rationale: The benzyl group is introduced to interact with the active site of acetylcholinesterase. Potassium carbonate is used as a base to neutralize the HCl salt of the starting material and the HBr formed during the reaction. Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.[7][8]
To a round-bottom flask, add Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride and anhydrous potassium carbonate.
Add anhydrous acetonitrile to form a stirrable suspension.
Add benzyl bromide dropwise to the suspension at room temperature.
Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, N-benzyl-methyl 4-hydroxypiperidine-2-carboxylate, which can be purified by column chromatography on silica gel.
Part 2: Etherification of the 4-Hydroxyl Group
Rationale: This step introduces a flexible linker that will connect the piperidine core to the second pharmacophore responsible for H3R antagonism. Sodium hydride is a strong base used to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide.
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-benzyl-methyl 4-hydroxypiperidine-2-carboxylate in anhydrous THF.
Cool the solution to 0°C in an ice bath.
Carefully add sodium hydride portion-wise to the solution. Caution: Sodium hydride reacts violently with water and is flammable.
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
Add 1,5-dibromopentane and heat the reaction mixture to reflux for 12-18 hours. Monitor the reaction by TLC.
Cool the reaction to 0°C and cautiously quench with saturated aqueous ammonium chloride solution.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain N-benzyl-methyl 4-((5-bromopentyl)oxy)piperidine-2-carboxylate.
Part 3: Introduction of the Second Pharmacophore
Rationale: The terminal bromide is displaced by a secondary amine to introduce the fragment responsible for histamine H3 receptor binding. Potassium carbonate is used as a base.
In a round-bottom flask, combine N-benzyl-methyl 4-((5-bromopentyl)oxy)piperidine-2-carboxylate, dipropylamine, and anhydrous potassium carbonate in anhydrous acetonitrile.
Heat the mixture to reflux and stir for 24-48 hours, monitoring by TLC.
Cool the reaction mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in dichloromethane, wash with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product. Purify by column chromatography on silica gel.
Part 4: Ester Hydrolysis and Amide Formation
Rationale: The methyl ester is hydrolyzed to a carboxylic acid, which is then coupled with an amine to form the final amide product. HATU is a common peptide coupling reagent used to activate the carboxylic acid.
Hydrolysis: Dissolve the ester from Part 3 in a mixture of THF and water. Add lithium hydroxide and stir at room temperature for 4-6 hours.
Acidify the reaction mixture to pH ~4-5 with 1 M HCl.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
Amide Coupling: Dissolve the carboxylic acid in anhydrous DMF. Add the desired amine, HATU, and DIPEA.
Stir the reaction mixture at room temperature for 12-18 hours.
Dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the final product by column chromatography or recrystallization.
Biological Activity of Representative Inhibitors
The following table summarizes the inhibitory activities of representative dual-target inhibitors derived from 4-hydroxypiperidine scaffolds, demonstrating their potency against both AChE and H3R.
Mechanism of Dual Inhibition: A Molecular Perspective
The dual inhibitory action of these piperidine-based ligands stems from their ability to simultaneously interact with the distinct binding sites of both acetylcholinesterase and the histamine H3 receptor.
Interaction with Acetylcholinesterase (AChE)
AChE possesses a catalytic active site (CAS) located at the bottom of a deep and narrow gorge, and a peripheral anionic site (PAS) at the entrance of this gorge.[12][13] The synthesized inhibitors are designed to span both of these sites. The protonated piperidine nitrogen can form a crucial cation-π interaction with the tryptophan residue in the CAS, mimicking the binding of the natural substrate, acetylcholine. The linker and the second pharmacophore can then extend towards the PAS, establishing additional interactions and effectively blocking the entry of acetylcholine to the active site.
Caption: Mechanism of AChE inhibition by a dual-target ligand.
Interaction with Histamine H3 Receptor (H3R)
The histamine H3 receptor is a G-protein coupled receptor (GPCR) with a characteristic seven-transmembrane domain structure. The second pharmacophore of the synthesized inhibitor, typically a basic amine, is designed to interact with key residues within the transmembrane domains of the H3R, such as aspartate residues, through ionic interactions. This binding event antagonizes the receptor, preventing its activation by the endogenous ligand, histamine.[4] This leads to an increase in the release of various neurotransmitters, including acetylcholine, which can have pro-cognitive effects.[4]
Conclusion and Future Perspectives
Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride is a highly valuable and versatile chiral building block for the synthesis of complex enzyme inhibitors. The modular synthetic strategies outlined in this guide provide a clear pathway for the development of novel dual-target ligands with potential therapeutic applications in neurodegenerative diseases. The ability to fine-tune the different components of the molecule allows for the optimization of potency, selectivity, and pharmacokinetic properties. Future work in this area will likely focus on exploring a wider range of linkers and pharmacophores to further enhance the dual-inhibitory profile and to investigate the potential of these scaffolds for targeting other enzyme and receptor combinations.
References
American Chemical Society. (2016). Synthesis of a Histamine H3 Receptor Antagonist – Manipulation of Hydroxyproline Stereochemistry, Desymmetrization of Homopiperazine, and Nonextractive Sodium Triacetoxyborohydride Reaction Workup. Figshare. [Link]
Ciupa, A., et al. (2019). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience, 10(7), 3147-3161. [Link]
Ciupa, A., et al. (2019). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PubMed Central. [Link]
Dharmarajan, S., et al. (2021). Benzimidazole Derivatives in Identifying Novel Acetylcholinesterase Inhibitors: A Combination of 3D-QSAR, Docking and Molecular Dynamics Simulation. Molecules, 26(21), 6682. [Link]
Fogel, W. A., et al. (2018). Dual-acting diether derivatives of piperidine and homopiperidine with histamine H(3) receptor antagonistic and anticholinesterase activity. European Journal of Medicinal Chemistry, 157, 148-159. [Link]
Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
Google Patents. (n.d.). US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof.
Guzmán-Calderón, E., et al. (2024). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 29(5), 1089. [Link]
Jabeen, I., et al. (2022). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 969623. [Link]
Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. [Link]
Knez, D., et al. (2021). Benzimidazole Derivatives in Identifying Novel Acetylcholinesterase Inhibitors: A Combination of 3D-QSAR, Docking and Molecular Dynamics Simulation. Molecules, 26(21), 6682. [Link]
Levent, S., et al. (2017). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention, 6(9), 1-6. [Link]
Majerz-Maniecka, K., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(15), 10451-10469. [Link]
Mushtaq, S., et al. (2023). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Molecules, 28(13), 5183. [Link]
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
Sadek, B., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(15), 10451-10469. [Link]
Singh, M., et al. (2022). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. PubMed Central. [Link]
Szałaj, N., et al. (2023). Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. Molecules, 28(9), 3843. [Link]
Tumiatti, V., et al. (2024). Discovery of New Highly Potent Histamine H3 Receptor Antagonists, Calcium Channel Blockers, and Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry. [Link]
Wang, Y., et al. (2020). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
Wu, G., et al. (2010). Synthesis of a histamine H(3) receptor antagonist-manipulation of hydroxyproline stereochemistry, desymmetrization of homopiperazine, and nonextractive sodium triacetoxyborohydride reaction workup. Organic Process Research & Development, 14(4), 859-867. [Link]
Yáñez, M., et al. (2020). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. Molecules, 25(21), 5036. [Link]
Zhang, L., et al. (2018). Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases. Molecules, 23(11), 2993. [Link]
Subject: Yield Optimization for Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Executive Summary: The "Yield Trap" You are likely he...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Yield Optimization for Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride
Status: Open
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary: The "Yield Trap"
You are likely here because your synthesis of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride (CAS: 58199-92-7 / 175671-44-0) has hit a ceiling. Common symptoms include:
Incomplete Hydrogenation: Residual aromatic starting material (pyridine) contaminating the product.[1]
The "Sticky Gum" Phase: Post-esterification workup resulting in a hygroscopic oil rather than a crystalline solid.[1]
Stereochemical Drift: Inconsistent cis/trans ratios (typically targeting the cis-isomer).[1]
This guide abandons generic textbook advice. We focus on the process-critical parameters that actually drive yield in the transition from a planar pyridine to a chair-conformation piperidine.
Module 1: The Synthetic Route Selector
Before troubleshooting, verify your route.[1] The industry standard involves Hydrogenation First, Esterification Second .[1] Attempting to esterify the pyridine acid before reduction often leads to lower yields due to the instability of the pyridine ester under hydrogenation conditions (hydrolysis or side-reactions).[1]
Workflow Visualization
The following diagram outlines the critical decision nodes where yield is typically lost.
Figure 1: Critical path analysis for the synthesis.[1][2] Red nodes indicate high-risk process steps requiring strict parameter control.
Module 2: Troubleshooting Step 1 (Hydrogenation)
The Goal: Quantitative conversion of the aromatic pyridine to the piperidine ring without decarboxylation.[1]
Q: My reaction stalls at 60-70% conversion. Adding more catalyst doesn't help.[1] Why?
A: You are likely experiencing amine poisoning or insufficient acidity.
As the reaction proceeds, the formed secondary amine (piperidine) binds strongly to the catalyst surface, deactivating it.[1]
The Fix: Run the hydrogenation in water containing 1.0–1.1 equivalents of HCl or Acetic Acid.[1] Protonating the amine prevents it from coordinating to the metal center.[1]
Catalyst Switch: If using Pd/C (often sluggish for this substrate), switch to 5% Rh/C or PtO2 (Adams' Catalyst) .[1] Rhodium is superior for preserving the carboxyl group and favoring the cis-diastereomer [1].
Q: I see decarboxylation byproducts (4-hydroxypiperidine).
A: Your temperature is too high.
Pyridine-2-carboxylic acids are prone to thermal decarboxylation.
The Fix: Maintain temperature < 50°C . Increase pressure (50–100 psi) rather than temperature to drive kinetics.[1]
Module 3: Troubleshooting Step 2 (Esterification)
The Goal: Formation of the methyl ester hydrochloride without reverting to the acid.[1]
Q: Post-reaction, I get a sticky oil that refuses to crystallize.
A: This is the "Hygroscopic Trap."
Amino acid ester hydrochlorides are notoriously hygroscopic.[1] If your methanol was not dry, or if atmospheric moisture entered, you have a mixture of product, acid, and water.[1]
The Protocol (The "Anhydrous Quench"):
Suspend the dry 4-hydroxypipecolic acid in anhydrous MeOH.
Cool to -10°C to 0°C .
Add Thionyl Chloride (SOCl2) dropwise.[1][3] Crucial: Maintain temp < 5°C during addition to prevent local overheating and charring.[1]
Reflux for 12 hours.
Evaporation: Remove solvent completely.
The Trick: Co-evaporate with Toluene (2x) or Diethyl Ether to chase off trace water and HCl gas.[1] This often triggers solidification.[1]
Q: Can I use HCl gas in Methanol instead of Thionyl Chloride?
A: Yes, but SOCl2 is preferred for yield.
Thionyl chloride acts as a water scavenger (producing SO2 + HCl), effectively driving the equilibrium toward the ester (Le Chatelier’s principle) more aggressively than HCl gas alone [2].[1]
Module 4: Stereochemistry & Analysis
Target: cis-4-hydroxy-2-carboxylate (typically (2R,4R) or (2S,4S) depending on resolution).
Data Table: Catalyst Impact on Diastereoselectivity
Catalyst
Solvent
Pressure (psi)
Yield (%)
Cis:Trans Ratio
5% Rh/C
H2O/HCl
50
92%
95:5
PtO2
AcOH
40
88%
85:15
10% Pd/C
MeOH
60
65%
60:40
Note: Rhodium on Carbon is the "Gold Standard" for high cis-selectivity in pyridine reductions due to the "face-down" adsorption mechanism [3].
Q: How do I separate the isomers if I have a mixture?
A: Fractional Crystallization.
The cis-isomer hydrochloride is typically less soluble in cold isopropanol/ethanol mixtures than the trans-isomer.
Dissolve the crude gum in minimal hot Ethanol.
Add Diethyl Ether until slightly turbid.
Cool slowly to 4°C. The cis-isomer should crystallize out.
Module 5: Advanced Troubleshooting Logic
Use this decision tree to diagnose specific failure modes in your current batch.
Figure 2: Diagnostic logic for isolating the root cause of synthesis failure.
References
Freifelder, M. (1963).[1] Catalytic Hydrogenation of Pyridines. Advances in Catalysis.
Gara, M., et al. (2012).[1] Optimization of Amino Acid Esterification. ResearchGate Discussions.
Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Standard text regarding Rh vs Pd selectivity).
PubChem Compound Summary. (2024). 4-Hydroxypipecolic acid.[4] National Center for Biotechnology Information.[1] [1]
Technical Support Center: Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride
Welcome to the technical support guide for Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride (CAS: 337464-25-2).[1] This document is designed for researchers, scientists, and drug development professionals to troubl...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride (CAS: 337464-25-2).[1] This document is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential side reactions and impurity formation associated with this key synthetic intermediate. The structural integrity and purity of piperidine derivatives are critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredients (APIs).[2]
This guide provides in-depth, experience-driven answers to common challenges encountered during the synthesis, handling, and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: I'm synthesizing a 4-hydroxypiperidine derivative. What are the most common classes of side products I should be aware of?
A1: The synthesis of substituted piperidines can be complex, with potential side reactions depending heavily on the chosen synthetic route.[2][3] For a molecule like Methyl 4-hydroxypiperidine-2-carboxylate, impurities can arise from several sources, including the precursor synthesis (often involving pyridine hydrogenation) and subsequent functional group manipulations.
Key classes of side products include:
Incompletely Reduced Precursors: If synthesizing from a pyridine precursor, incomplete hydrogenation can leave pyridine or tetrahydropyridine impurities. The aromaticity of the pyridine ring can make complete reduction challenging.[4]
Over-Alkylation Products: If N-alkylation is a step, the secondary amine of the piperidine ring can undergo multiple alkylations to form a quaternary ammonium salt, especially with reactive alkylating agents.[5]
Ring-Opened Products: Under certain conditions, particularly with strong oxidizing agents or specific catalysts, the piperidine ring can be cleaved.[6]
Stereoisomers: The compound has two stereocenters (at C2 and C4). Depending on the synthesis, you may generate a mixture of diastereomers (e.g., cis and trans isomers). Controlling stereoselectivity is a common challenge.[7]
}
caption [label="Fig 1: Potential Side Products in Synthesis", fontsize=10]
Q2: My stored sample of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride is developing a slight color. What could be the cause?
A2: Discoloration of piperidine-based compounds upon storage is a common issue, often indicating oxidative degradation.[5] The secondary amine in the piperidine ring is susceptible to oxidation, which can be initiated by exposure to air (atmospheric oxygen) and light.[5][6] This can lead to the formation of colored impurities, such as N-oxides or other complex degradation products.
Troubleshooting & Prevention:
Storage Conditions: Store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber glass vial to protect it from air and light.[4]
Temperature: Store at the recommended temperature, typically refrigerated (2-8 °C), to slow the rate of any potential degradation reactions.[8]
Q3: I am observing a new peak in my LC-MS analysis that corresponds to a loss of the methyl ester. What reaction is happening?
A3: The appearance of a peak corresponding to the free carboxylic acid (4-hydroxypiperidine-2-carboxylic acid) indicates hydrolysis of the methyl ester. This is a common degradation pathway for ester-containing compounds.
Causality:
Moisture: The presence of water, even trace amounts from solvents or the atmosphere, can facilitate hydrolysis.
pH: The reaction is catalyzed by both acid and base. Since the compound is a hydrochloride salt, the solution will be acidic, which can promote hydrolysis over time, especially if heated.
}
caption [label="Fig 2: Common Degradation Pathways", fontsize=10]
Q4: Can the hydroxyl group at the C4 position lead to side reactions?
A4: Yes, the 4-hydroxy group is a reactive site. Under certain conditions, it can participate in side reactions:
Dehydration: In the presence of strong acid and heat, the hydroxyl group could be eliminated to form an unsaturated piperidine derivative (a tetrahydropyridine).
Etherification: If alcohols are used as solvents in subsequent reactions with activating agents, there is a possibility of forming an ether at the C4 position.
Troubleshooting & Analytical Detection
When unexpected results arise, a systematic approach to identifying the impurity is crucial.
Summary of Potential Impurities and Detection Methods
To proactively identify potential degradation products, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions to accelerate decomposition.[6]
Objective: To identify likely degradation products of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride under stress conditions.
Methodology:
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
Stress Conditions:
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.[6] Neutralize before analysis.
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 8 hours.[6]
Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours.[6] Dissolve in the initial solvent before analysis.
Photolytic Degradation: Expose a solution sample to light in a photostability chamber as per ICH Q1B guidelines.[6]
Analysis: Analyze all stressed samples, along with a control sample (stock solution stored under normal conditions), by a high-resolution method like LC-MS to separate and identify the degradation products.[11][12]
Purification and Mitigation Strategies
If side products are detected, purification is necessary. The choice of method depends on the nature of the impurity.
Q5: My compound contains basic and acidic impurities. How can I effectively purify it?
A5: Acid-base extraction is a highly effective technique for separating basic piperidine derivatives from neutral or acidic impurities.[13]
Workflow:
Dissolve the crude material in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
Wash the organic solution with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove acidic impurities like the hydrolyzed carboxylic acid.
To remove highly basic impurities, you can wash with a buffered aqueous solution at a specific pH.
Wash with brine to remove residual water, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Q6: I am struggling to purify my compound using silica gel chromatography. What could be the problem?
A6: Piperidines, being basic, can interact strongly with the acidic silica gel, leading to several issues:[13]
Peak Tailing: The basic nitrogen atom interacts with acidic silanol groups on the silica surface, causing broad, tailing peaks and poor separation.
Irreversible Adsorption: In some cases, the compound can bind irreversibly to the column, resulting in low recovery.[13]
Solutions:
Basified Silica: Pre-treat the silica gel with a base, such as triethylamine. A common practice is to add 1-2% triethylamine to the eluent system to neutralize the acidic sites on the silica.
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (which is basic) or reversed-phase (C18) silica for HPLC purification.
}
caption [label="Fig 3: Troubleshooting Workflow for Impurities", fontsize=10]
References
Benchchem. (n.d.). Common challenges in working with piperidine-based compounds.
Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
Benchchem. (n.d.). Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine.
Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
ResearchGate. (2025). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Request PDF.
Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
Benchchem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives.
PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 5013. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]
Royal Society of Chemistry. (2018). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry, 16(34), 6265-6273. Retrieved from [Link]
Chem-Impex. (n.d.). 4-Hydroxy-1-methylpiperidine.
Benchchem. (n.d.). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
Stability of "Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride" under reaction conditions
This technical guide is designed for researchers and process chemists working with Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride (MHP-HCl). It prioritizes experimental stability, degradation mechanisms, and hand...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is designed for researchers and process chemists working with Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride (MHP-HCl). It prioritizes experimental stability, degradation mechanisms, and handling protocols to ensure reproducibility.
Stable if dry. Rapidly absorbs atmospheric moisture, leading to hydrolysis over time. Store desiccated at +4°C.
Acidic Solution
✅ High Stability
Stable in dilute acid (pH < 4) at RT. High temperatures (>60°C) or strong concentrated acid may cause dehydration (elimination of 4-OH).
Basic Solution
❌ Unstable
High Risk: Rapid ester hydrolysis (saponification). Critical Risk: Epimerization at C2 (racemization) occurs even with weak bases if exposure is prolonged.
Free Base Form
⚠️ Metastable
The free amine is nucleophilic. Upon neutralization, it must be used immediately or protected. Prolonged storage of the free base leads to dimerization (Diketopiperazine formation).
Oxidants
❌ Incompatible
The secondary alcohol (C4-OH) is susceptible to oxidation to the ketone (4-oxopiperidine).
Degradation Pathways & Mechanisms
Understanding how the molecule fails is the first step to preventing it. The diagram below illustrates the three primary degradation routes: Hydrolysis , Epimerization , and Dimerization .
Figure 1: Primary degradation pathways. Note that the "Free Base" is the gateway to most instability issues (Dimerization and Epimerization).
Troubleshooting & FAQs
Scenario A: "My yield dropped significantly after workup."
The Science: As a hydrochloride salt, MHP is highly water-soluble. If you performed an aqueous workup without adjusting pH, the compound remained in the aqueous phase. If you used strong base (NaOH) to neutralize, you likely hydrolyzed the methyl ester to the carboxylic acid (zwitterion), which is also water-soluble and difficult to extract.
Solution:
Avoid aqueous workup if possible; concentrate and precipitate.
If extraction is necessary, use a mild base (Sodium Bicarbonate,
) at to reach pH 8-9, then immediately extract into DCM or EtOAc. Do not let it sit in the basic aqueous phase.
Scenario B: "I see a split peak or 'shoulder' in my HPLC/NMR."
Diagnosis: Epimerization (C2 Stereocenter).
The Science: The proton at C2 (alpha to the carbonyl) is acidic. In the presence of base (especially alkoxides like NaOMe or excess tertiary amines), the proton can be removed to form an enolate intermediate. When reprotonated, it can return as the opposite enantiomer/diastereomer.
Solution:
Avoid strong bases. Use non-nucleophilic organic bases (DIPEA) only if necessary and keep equivalents stoichiometric.
Check your starting material optical rotation.
If performing a reaction on the 4-OH group, ensure conditions do not racemize the C2 position.
Scenario C: "The solid turned into a sticky gum/oil during storage."
The Science: Hydrochloride salts of amino esters are notoriously hygroscopic. They pull water from the air, forming a concentrated acidic solution on the surface of the crystal, which accelerates hydrolysis of the ester (autocatalysis).
Solution:
Recrystallize from dry MeOH/Et2O if purification is needed.
Store under Argon/Nitrogen in a desiccator at +4°C.
Scenario D: "I see a mass peak of [2M - 2MeOH] or similar higher molecular weights."
Diagnosis: Diketopiperazine (DKP) or Oligomer formation.
The Science: Once the amine is free (deprotonated), it is a nucleophile. It can attack the methyl ester of a neighboring molecule. Two molecules condensing form a stable 6-membered Diketopiperazine ring. This is irreversible.
Solution:
Keep the compound protonated (HCl salt) until the exact moment of reaction.
Perform reactions in dilute conditions to disfavor intermolecular collisions.
Recommended Protocols
Protocol 1: Safe Free-Basing (Generation of Reactive Amine)
Use this protocol if you need the free amine for a coupling reaction.
Suspend: Suspend the MHP-HCl salt in DCM (Dichloromethane) or EtOAc.
Cool: Chill the suspension to
.
Neutralize: Add a saturated aqueous solution of
(Sodium Bicarbonate). Do not use NaOH.
Agitate: Stir vigorously for 5–10 minutes.
Separate: Separate layers immediately.
Dry: Dry the organic layer over
or for < 15 minutes.
Use: Filter and use the solution immediately in the next step. Do not concentrate to dryness unless absolutely necessary, as the high concentration promotes DKP formation.
Protocol 2: Protection of Functionality
To improve stability for multi-step synthesis, protect the reactive groups early.
Nitrogen Protection: Boc-protection is standard.
Reagent:
/ / THF:Water.
Benefit: Prevents DKP formation and epimerization.
Oxygen Protection: TBDMS or Benzyl ether.
Note: If protecting the 4-OH with bulky silyl groups, be aware of steric hindrance from the neighboring ring structure.
Decision Tree: Handling Reaction Conditions
Figure 2: Decision logic for reaction planning to minimize side reactions.
References
BenchChem. Methyl 4-hydroxypiperidine-2-carboxylate Properties and Stability. (General stability data on hydroxylated piperidine esters).
Smolecule. Synthesis and Characterization of Methyl 4-hydroxypiperidine-2-carboxylate. (Synthetic routes and intermediate handling).
National Institutes of Health (PMC). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. (Mechanism of DKP formation in amino acid esters).
ResearchGate. Hygroscopicity of amino acids and their effect on water uptake. (Physical properties of amino acid salts).
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: RXN-OPT-4HP2C
Status: Active Guide
Assigned Specialist: Senior Application Scientist
Executive Summary & Molecule Profile
Compound: Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride
CAS: 144913-66-6 (Free base ref), Salt forms vary.[1][2]
Core Utility: Chiral building block for peptidomimetics, thrombin inhibitors (e.g., Argatroban intermediates), and conformationally restricted amino acids.
Technical Context:
Synthesizing this molecule presents a "competing functionality" paradox. You must esterify the carboxylic acid (requiring acidic activation) while preserving the secondary hydroxyl group (which is prone to elimination or substitution under similar conditions) and the secondary amine. The hydrochloride salt form is preferred for stability but introduces hygroscopicity challenges.
Reaction Workflow & Critical Control Points
The following logic flow details the standard synthesis via the Thionyl Chloride/Methanol (Fischer Esterification) route, highlighting where most failures occur.
Figure 1: Critical decision pathways in the esterification of 4-hydroxypipecolic acid. Note the divergence at the temperature control node.
Troubleshooting & Optimization (Q&A)
Module A: The Esterification Step (Thionyl Chloride Method)
Q1: I am detecting a significant impurity (M+1 = +18 mass units vs product) or a chlorinated byproduct. What happened?
Diagnosis: You likely triggered the conversion of the secondary alcohol (C4-OH) to a chloride (C4-Cl). Thionyl chloride (
) is a potent chlorinating agent for alcohols.
The Fix (Thermodynamic Management):
Temperature: Do not reflux this reaction. The activation energy for esterification of the carboxylic acid is lower than that of the alcohol substitution.
Protocol: Cool dry methanol to
. Add dropwise (highly exothermic). Allow the solution to stir for 15 minutes before adding the amino acid. Keep the reaction at to Room Temperature (RT).
Time: Monitor via TLC/LCMS. Stop immediately upon consumption of starting material (usually 4-12 hours at RT).
Q2: The reaction stalled. I have 30% starting material remaining.
Diagnosis: Water contamination. The reaction
is an equilibrium. Excess water drives it backward.
The Fix:
Use anhydrous methanol (water content < 0.05%).
Ensure the
is fresh (clear/yellow, not dark red).
Stoichiometry: Use 2.5 to 3.0 equivalents of
. The excess reacts with water generated during esterification, driving the equilibrium forward.
Module B: Isolation & Salt Formation
Q3: My product is oiling out and won't crystallize. How do I get a solid?
Diagnosis: Residual solvent or excess HCl is preventing lattice formation. The ester HCl salt is often an amorphous foam if not strictly dry.
The Fix (The "Toluene Strip"):
Concentrate the reaction mixture in vacuo.
Crucial Step: Add anhydrous Toluene (or Cyclohexane) to the residue and re-evaporate. Repeat 3x. This azeotropically removes trace water and excess
/HCl.
Crystallization Solvent: Dissolve the resulting foam in a minimum amount of warm MeOH or IPA (Isopropanol), then add
(Diethyl Ether) or MTBE dropwise until cloudy. Store at .
Q4: The product is hygroscopic and turning into a goo on the weigh paper.
Diagnosis: The HCl salt is hygroscopic.
The Fix:
Filter under a nitrogen blanket if possible.
Store in a desiccator with
or under Argon.
Alternative: If the HCl salt is too difficult to handle, consider isolating as the p-Toluenesulfonate (PTSA) salt , which is often more crystalline and less hygroscopic.
Module C: Stereochemistry (Precursor Synthesis)
Q5: I am synthesizing the precursor from 4-oxopiperidine-2-carboxylate. How do I control Cis vs. Trans?
Context: The reduction of the ketone determines the stereochemistry.
Optimization Parameters:
Desired Isomer
Reagent
Conditions
Mechanism
Cis (2,4-syn)
/ PtO2 or Rh/C
Acidic Media (AcOH)
Hydrogenation occurs from the less hindered face (often yielding cis).
Trans (2,4-anti)
MeOH, -78°C to 0°C
Hydride attack is directed by the axial/equatorial preference.
High Trans
L-Selectride
THF, -78°C
Bulky hydride forces attack from the most accessible trajectory.
Validated Experimental Protocol
Standard Operating Procedure for Small Scale (1-5g)
Setup: Flame-dry a 2-neck round bottom flask. Equip with a stir bar and N2 inlet.
Reagent Prep: Charge Anhydrous Methanol (10 mL/g of substrate) . Cool to -5°C to -10°C (Ice/Salt bath).
Activation: Add Thionyl Chloride (3.0 equiv) dropwise over 20 mins. Caution: Massive gas evolution (SO2/HCl).
Addition: Add solid 4-hydroxypiperidine-2-carboxylic acid (1.0 equiv) in one portion.
Reaction: Remove cooling bath. Stir at Room Temperature for 12–16 hours.
Checkpoint: Check LCMS. Product mass [M+H]+ = 160.1 (Free base mass).
Technical Support Center: N-Protection of Methyl 4-hydroxypiperidine-2-carboxylate HCl
Executive Summary & Chemical Context Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride is a high-value peptidomimetic scaffold. Its structural complexity—containing a secondary amine, a secondary alcohol, and a base...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context
Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride is a high-value peptidomimetic scaffold. Its structural complexity—containing a secondary amine, a secondary alcohol, and a base-sensitive methyl ester—presents a "Selectivity Triad" challenge.
The Core Challenge: You must drive the reaction on the amine (nucleophile 1) while suppressing the alcohol (nucleophile 2) and preventing the hydrolysis or epimerization of the methyl ester (electrophile), all while managing the solubility of the hydrochloride salt.
This guide moves beyond generic protocols to address the specific mechanistic failures encountered with this scaffold.
Critical Troubleshooting Modules
Module A: The "Solubility vs. Reactivity" Paradox
Symptom: The reaction is heterogeneous, slow, or yields 0% conversion despite adding excess reagent.
Root Cause: The starting material is a hydrochloride salt (
). In this protonated state, the nitrogen has no lone pair available for nucleophilic attack. Furthermore, the salt is highly polar and insoluble in standard organic solvents like DCM or Toluene.
The Fix:
Do NOT simply add
to a DCM suspension. Nothing will happen.
The "In-Situ" Neutralization: You must include a base capable of deprotonating the amine (
) without hydrolyzing the ester.
Solvent System: Switch to a biphasic system (
) or a polar organic solvent ( or ).
Module B: Chemoselectivity (N- vs. O-Protection)
Symptom: Formation of a less polar byproduct (Di-Boc/Di-Cbz species).
Root Cause: The secondary alcohol at C4 is nucleophilic. While the amine is kinetically faster, the presence of acylation catalysts (like DMAP) or large excesses of reagent will drive O-acylation.
The Fix:
Stoichiometry: Strictly limit
to 1.1 equivalents.
Catalyst Ban:Never use DMAP (4-Dimethylaminopyridine) for this specific reaction. It increases the acylating power of the anhydride enough to react with the alcohol.
Temperature: Keep the reaction at
to Room Temperature (RT). Heating promotes O-acylation.
Module C: Ester Stability & Stereochemistry
Symptom: Loss of the methyl group (formation of carboxylic acid) or loss of optical activity (racemization).
Root Cause:
Epimerization: The C2 proton is alpha to a carbonyl. Strong bases can deprotonate this position, leading to an enolate intermediate and loss of stereochemistry.
The Fix:
Base Selection: Use mild bases:
(Sodium Bicarbonate) or (Triethylamine). Avoid hydroxide bases.
Interactive Troubleshooting Logic (Visualized)
The following decision tree helps you diagnose your specific failure mode.
Caption: Diagnostic logic flow for identifying failure modes in piperidine ester protection.
In a 100 mL round-bottom flask, dissolve the HCl salt (1.96 g) in Water (15 mL).
Add THF (20 mL). The mixture may be biphasic.
Slowly add
(2.10 g) in portions. Note: Gas evolution () will occur. Ensure the system is vented.
Checkpoint: Check pH of the aqueous layer. It must be
. If acidic, the amine is still protonated.
Reagent Addition:
Dissolve
(2.40 g) in a minimal amount of THF (5 mL).
Add this solution dropwise to the reaction mixture at Room Temperature (20-25°C).
Stir vigorously for 4–16 hours.
Workup (Crucial for Purity):
Evaporate the bulk of the THF on a rotary evaporator (bath temp < 40°C).
Extract the remaining aqueous layer with Ethyl Acetate (3 x 20 mL).
Note: The product is an alcohol and has moderate polarity. Do not use Hexanes.
Wash the combined organic layers with Brine (saturated NaCl).
Dry over
, filter, and concentrate.
Purification:
Usually, the crude oil is pure enough (>95%).
If O-Boc byproduct is observed (TLC: higher Rf), purify via flash chromatography (Hexane/Ethyl Acetate gradient).
Frequently Asked Questions (FAQ)
Q1: Can I use Triethylamine (TEA) instead of NaHCO3?A: Yes. If you prefer a monophasic organic layer (e.g., pure DCM or pure Methanol), use 2.0–2.5 equivalents of TEA. The first equivalent neutralizes the HCl; the rest drives the reaction. However, aqueous
is often cleaner because the byproduct salts stay in the water layer.
Q2: I see two spots on TLC very close together. Is it the diastereomer?A: It is possible, but unlikely to be generated during this reaction if you kept the temperature low. More likely, it is a rotamer . Boc-protected amines often show rotameric split signals in NMR and sometimes streak on silica due to restricted rotation around the N-C(O) bond. Run the NMR at elevated temperature (e.g., 50°C) to see if peaks coalesce.
Q3: How do I remove the O-Boc group if I accidentally made it?A: If you have the Di-Boc species (N-Boc, O-Boc), you can selectively cleave the carbonate (O-Boc) while keeping the carbamate (N-Boc) and the ester. Treat the crude with
(1 eq) in Methanol at RT for 1 hour. The carbonate is much more labile than the carbamate or the methyl ester.
Q4: Why not use Acetyl Chloride/Methanol to make the starting material and protect in one pot?A: You can, but you must ensure all acid is neutralized before adding
. If you try to protect in acidic methanol, the Boc group will decompose (releasing isobutylene) before it reacts.
References
Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for chemoselectivity of Carbamates vs.
BenchChem. Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives. Link (General protocols for piperidine functionalization).
ChemicalBook. N-Boc-4-hydroxypiperidine Preparation and Properties. Link (Physical properties and industrial synthesis routes).
Organic Syntheses. Boc-Protection of Amines. Org. Synth. 1999, 76, 123. Link (Foundational methodology for Boc anhydride usage).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Reaction Monitoring GuideSubject: Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride
Ticket ID: #RXN-MON-4HP2C
Status: Open
Analyst: Senior Application Scientist
Introduction: The "Invisible" Analyte
Welcome to the technical support center. You are likely here because standard monitoring protocols are failing. Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride (CAS: 193300-04-8) presents a "perfect storm" of detection challenges:
UV Silence: It lacks a conjugated
-system (no aromatic ring), rendering it invisible to standard UV (254 nm) detection.
High Polarity: The secondary amine and hydroxyl group create significant polarity, causing it to stick to silica (streaking) or elute in the void volume (LC-MS).
Salt Form: The hydrochloride salt complicates solubility and chromatographic behavior.
This guide moves beyond generic advice to address the specific physicochemical behavior of this piperidine scaffold.
Module 1: TLC Troubleshooting (The "Quick Look")
User Issue: "I spotted the plate, ran it in Hexane/EtOAc, and saw nothing under the UV lamp."
Root Cause Analysis
Visibility: This molecule does not absorb UV light at 254 nm. You are looking for a ghost.
Mobility: As an HCl salt, it is ionic. In non-polar solvents (Hexane/EtOAc), it will remain at the baseline (
).
Solution Protocol
Step 1: The Mobile Phase Switch
Abandon Hexane/EtOAc. You must use a polar, basic system to "free base" the amine in situ and allow migration.
OH suppresses ionization of the silanols on the plate and deprotonates the piperidine nitrogen, preventing "streaking" (tailing).
Step 2: Visualization (Staining)
Since UV is useless, you must use chemical derivatization.
Stain Reagent
Expected Result
Mechanism
Specificity
Ninhydrin
Yellow/Orange Spot
Reacts with secondary amine.
High. (Note: Primary amines turn purple/blue; secondary amines like piperidines often turn yellow/orange).
KMnO
Yellow spot on purple background
Oxidizes the C-OH and amine.
Medium. Good for general organic material but less specific than Ninhydrin.
Iodine Chamber
Brown spot
Reversible adsorption.
Low. Works for most organics but fades quickly.
Critical Tech Note: Do not confuse the Ninhydrin result. Users often expect the classic "Ruhemann’s Purple." However, constrained secondary amines (like piperidines) often yield a yellow or orange chromophore [1].
Visual Troubleshooting Logic
Figure 1: Decision logic for visualizing non-UV active piperidine derivatives.
Module 2: LC-MS Method Development (The "Deep Dive")
User Issue: "The compound elutes immediately (void volume) on my C18 column, or I see split peaks."
Root Cause Analysis
Retention: The hydrophilic nature of the 4-hydroxyl and amine groups prevents interaction with hydrophobic C18 chains.
Ionization: The hydrochloride salt dissociates. In acidic mobile phases, the amine is protonated (
), making it even more polar.
Solution Protocol
Option A: HILIC (Hydrophilic Interaction Liquid Chromatography) - Recommended
HILIC is the gold standard for polar amines. It creates a water-rich layer on the silica surface where polar analytes partition [2].
Column: Amide or Zwitterionic (ZIC-HILIC) stationary phase.
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
Mobile Phase B: Acetonitrile (ACN).
Gradient: Start High Organic (90% B)
Low Organic (50% B). Note: This is the reverse of C18.
Option B: Aqueous Stable C18 (AQ-C18)
If you lack a HILIC column, use a specialized "Polar-Embedded" or "Aqueous" C18 column capable of 100% water tolerance to prevent phase collapse (dewetting) [3].
Mobile Phase: 0.1% Formic Acid in Water (hold at 100% for 2-3 mins)
Gradient to ACN.
Mass Spectrometry Settings (ESI)
Mode: Positive Ion Mode (ESI+).
Target Ion:
Exact Mass (Free Base): ~159.09 Da
Observed Ion
Da
Troubleshooting: If you see
146, you have hydrolyzed the ester (Acid form).
Column Selection Matrix
Figure 2: Column selection strategy for polar amine retention.
Module 3: Stability & Sample Prep (The "Hidden Variables")
User Issue: "I see a new peak at M-14 or M+18 after leaving the sample in the autosampler overnight."
Root Cause Analysis
Methyl esters are susceptible to hydrolysis, particularly in aqueous solutions with extreme pH (acidic or basic).
Reaction: Methyl Ester (
160) + HO Carboxylic Acid ( 146) + Methanol.
Trigger: Leaving the sample dissolved in mobile phase (water/methanol) for extended periods [4].[1]
Stability Protocol
Diluent: Dissolve samples in pure Acetonitrile (if soluble) or 90:10 ACN:Water. Avoid protic solvents like Methanol for storage.
Temperature: Keep the autosampler at 4°C.
Buffer: Avoid high pH buffers (> pH 8) which rapidly catalyze ester hydrolysis.
Summary of Key Parameters
Parameter
Specification
Notes
Monoisotopic Mass
159.09 Da (Free Base)
Monitor 160.1
UV Detection
N/A (200-400 nm)
Use ELSD, CAD, or MS.
TLC Stain
Ninhydrin
Expect Yellow/Orange spots.
TLC Eluent
DCM/MeOH/NHOH
90:10:1 ratio prevents streaking.
LC Column
HILIC or AQ-C18
Standard C18 will fail (retention < 1 min).
References
Friedman, M. (2004).[2] Applications of the Ninhydrin Reaction for Analysis of Amino Acids, Peptides, and Proteins to Agricultural and Biomedical Sciences. Journal of Agricultural and Food Chemistry. Link
Agilent Technologies. (2023).[3][4] Analysis of Polar Analytes by LC: What are the Options? Agilent Technical Guides. Link
Waters Corporation. (2025).[3][5][6][7] Understanding the Impact of Mobile Phase Stability. Waters Application Notes. Link
Stolzenbach, J., et al. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. LCGC International. Link
Welcome to the technical support center for Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatil...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges and questions related to its synthesis, particularly the identification and mitigation of reaction byproducts. Our goal is to provide you with the expertise and practical solutions needed to ensure the quality and integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Question 1: What is the primary synthetic route for Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride, and which parameters are critical?
The most prevalent and industrially scalable method for synthesizing Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride is the acid-catalyzed esterification of 4-hydroxypiperidine-2-carboxylic acid using methanol.[1] The reaction is typically driven to completion under reflux conditions.[1]
Causality Behind Parameter Selection:
Acid Catalyst (e.g., Sulfuric Acid, Thionyl Chloride): The reaction requires a strong acid to protonate the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. Thionyl chloride is particularly effective as it reacts with methanol to form HCl in situ, which acts as the catalyst, and also serves as a dehydrating agent.
Methanol as Solvent and Reagent: Using methanol as the solvent ensures a large excess of one of the reactants, driving the equilibrium towards the ester product according to Le Châtelier's principle.
Temperature (Reflux, 70-90°C): Elevated temperatures are necessary to overcome the activation energy of the esterification reaction, ensuring a reasonable reaction rate.[1]
Below is a diagram illustrating the primary synthesis pathway and potential side reactions.
Caption: Synthesis of Methyl 4-hydroxypiperidine-2-carboxylate HCl and common side reactions.
Question 2: I've observed an unexpected peak in my LC-MS/GC-MS analysis. What are the most likely byproducts?
Observing unexpected peaks is a common challenge. The identity of a byproduct is intrinsically linked to the reaction conditions and the stability of the starting materials and products. Based on field experience, we can classify the most probable impurities.
Trustworthiness through Self-Validation: The first step is always to confirm the mass of your desired product. For Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride (C₇H₁₄ClNO₃), the molecular weight is 195.64 g/mol .[1] You should be looking for the free base (C₇H₁₃NO₃) ion at m/z = 159.08 (M-HCl)⁺ or 160.09 (M-HCl+H)⁺ in positive ion mode mass spectrometry.
Here is a summary of potential byproducts and their expected molecular weights.
Question 3: My ¹H NMR spectrum shows more peaks than expected. How can I identify specific impurities?
NMR spectroscopy provides invaluable structural information. While a pure sample will show distinct signals for the piperidine ring protons, the methoxy group, and the hydroxyl proton, impurities introduce characteristic new signals.
Unreacted Starting Material: The most obvious difference will be the absence of the methyl ester singlet (around 3.7 ppm).
Oxidized Byproduct (4-Keto): The disappearance of the hydroxyl proton signal and the C4-H proton (methine, ~4.0 ppm) is a key indicator. You will also observe significant downfield shifts for the adjacent C3 and C5 protons due to the ketone's electron-withdrawing effect.
Dehydrated Byproduct (Unsaturated): The appearance of new signals in the olefinic region (5.5-6.5 ppm) is a definitive sign of dehydration. The integration of these signals will correspond to the amount of this impurity.
Expertise in Practice: Always use a deuterated solvent that can exchange with the hydroxyl and amine protons (like D₂O or CD₃OD). This will cause the -OH and -NH signals to disappear, simplifying the spectrum and helping to confirm their original positions.
Troubleshooting Guide: A Workflow for Byproduct Identification
When faced with a sample of questionable purity, a systematic approach is crucial. This workflow ensures a logical progression from detection to identification and, finally, to resolution.
Caption: Systematic workflow for identifying and resolving unknown byproducts.
Protocol 1: Byproduct Analysis via HPLC-MS
This protocol is designed for the initial detection and molecular weight determination of impurities.
Sample Preparation:
Dissolve 1 mg of your Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride sample in 1 mL of a 50:50 mixture of water and methanol.
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
HPLC Conditions:
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate: 0.3 mL/min.
Column Temperature: 40°C.
Injection Volume: 2 µL.
Mass Spectrometry Conditions (ESI Positive Mode):
Ion Source: Electrospray Ionization (ESI), Positive Mode.
Scan Range: m/z 100 - 500.
Capillary Voltage: 3.5 kV.
Gas Temperature: 325°C.
Data Analysis:
Extract the ion chromatogram for the expected product mass (m/z 160.1).
Examine the total ion chromatogram (TIC) for other peaks.
Analyze the mass spectrum of each unexpected peak to determine its molecular weight. Compare these masses to the byproduct table provided above.
Protocol 2: Minimizing Byproduct Formation
Based on the identified byproduct, the following adjustments to the synthetic protocol can be made to improve product purity.
If Unreacted Starting Material is Present:
Action: Increase the reaction time or temperature moderately.
Causality: Ensures the reaction proceeds to completion.
Action: Ensure the acid catalyst is active and present in a sufficient amount.
If Oxidized Byproduct is Detected:
Action: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Causality: Prevents air oxidation of the secondary alcohol.[1]
Action: Ensure all reagents and solvents are free from oxidizing contaminants.
If Dehydrated Byproduct is Found:
Action: Reduce the reaction temperature or use a milder acid catalyst.
Causality: High temperatures and strong acids can promote elimination reactions.
Action: Minimize reaction time once the conversion of starting material is complete (monitor by TLC or LC-MS).
References
Synthesis method of N-boc-4-hydroxypiperidine. Google Patents (CN104628625A).
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials . United Nations Office on Drugs and Crime (UNODC). Available at: [Link]
What are the detection methods for piperidine? . Biosynce Blog. Available at: [Link]
Piperidine synthesis . Organic Chemistry Portal. Available at: [Link]
Technical Support Center: Optimizing Catalytic Hydrogenation for Methyl 4-hydroxypiperidine-2-carboxylate Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the catalytic hydrogenation of the pyridine precursor, methyl 4-hydroxypyridine-2-carboxylate. Our goal is to equip you with the knowledge to optimize your catalyst selection and reaction conditions for a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride?
A1: The most prevalent and industrially scalable method is the catalytic hydrogenation of the corresponding pyridine derivative, methyl 4-hydroxypyridine-2-carboxylate. This method involves the reduction of the aromatic pyridine ring to a piperidine ring using a heterogeneous catalyst and a hydrogen source.[1][2] While other routes like the cyclization of acyclic precursors exist, catalytic hydrogenation is often favored for its efficiency.[3]
Q2: Why is the choice of catalyst so critical in this synthesis?
A2: The catalyst is central to the success of the hydrogenation for several reasons:
Activity: The aromaticity of the pyridine ring makes it relatively stable and challenging to reduce.[1] An effective catalyst is required to achieve a reasonable reaction rate under manageable conditions.
Selectivity: The starting material contains multiple functional groups (ester, hydroxyl) that could potentially be reduced. A selective catalyst will hydrogenate the pyridine ring without affecting these other groups.
Stereoselectivity: The product, Methyl 4-hydroxypiperidine-2-carboxylate, has two chiral centers. The choice of catalyst and reaction conditions can influence the diastereomeric ratio of the final product.
Q3: What are the key differences between homogeneous and heterogeneous catalysts for this application?
A3: Both homogeneous and heterogeneous catalysts can be used for hydrogenation, but they have distinct advantages and disadvantages in this context.
Feature
Homogeneous Catalysts
Heterogeneous Catalysts
Active Sites
Well-defined, single-site
Poorly defined, multiple active sites
Selectivity
Generally high
Can be lower, but tunable
Reaction Conditions
Typically milder
Often require higher temperatures and pressures[4][5]
Widely used due to ease of handling and recycling[6]
For the synthesis of piperidine derivatives on a larger scale, heterogeneous catalysts are generally preferred due to their practical advantages in separation and reuse.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Conversion of the Starting Material
Symptoms: TLC or GC-MS analysis shows a significant amount of unreacted methyl 4-hydroxypyridine-2-carboxylate even after a prolonged reaction time.
Potential Causes & Solutions:
Cause 1: Catalyst Inhibition or Poisoning. The basic nitrogen atom in the pyridine ring can coordinate to the metal center of the catalyst, inhibiting its activity.[7] Impurities in the starting material or solvent, such as sulfur or phosphorus compounds, can irreversibly poison the catalyst.
Solution 1a: Acidic Additives. The addition of a stoichiometric amount of a non-nucleophilic acid, such as HCl or acetic acid, can protonate the pyridine nitrogen.[7][8] This prevents its coordination to the catalyst and enhances the reactivity of the pyridine ring towards hydrogenation.
Solution 1b: Starting Material Purity. Ensure the starting material is of high purity. Recrystallization or column chromatography of the starting pyridine derivative may be necessary.
Cause 2: Inadequate Reaction Conditions. The hydrogenation of pyridines often requires forcing conditions to overcome the aromatic stabilization energy.[1]
Solution 2a: Increase Hydrogen Pressure. Insufficient hydrogen pressure can lead to slow or incomplete reactions. Gradually increasing the hydrogen pressure (e.g., from 30 bar up to 80 bar) can significantly improve the conversion rate.[1]
Solution 2b: Increase Temperature. Elevating the reaction temperature (e.g., to 60-80 °C) can provide the necessary activation energy for the reaction to proceed.[1] However, be cautious as higher temperatures can also lead to side reactions.[7]
Cause 3: Inappropriate Catalyst Choice. Not all hydrogenation catalysts are equally effective for pyridine reduction.
Solution 3a: Catalyst Screening. If you are using a standard catalyst like Pd/C and observing low conversion, consider screening other catalysts. Rhodium (Rh/C, Rh₂O₃) and Platinum (Pt/C, PtO₂) based catalysts are often reported to be more effective for pyridine hydrogenation.[7][9]
Problem 2: Formation of Significant Byproducts
Symptoms: Your crude product analysis shows multiple unexpected peaks, indicating the formation of side products.
Potential Causes & Solutions:
Cause 1: Partial Hydrogenation. Incomplete hydrogenation can lead to the formation of dihydropyridine or tetrahydropyridine intermediates.
Solution 1a: Optimize Reaction Time and Conditions. Increasing the reaction time, hydrogen pressure, or temperature can help drive the reaction to completion.[7]
Cause 2: Ring Opening. Some catalysts, particularly under aqueous conditions, can promote the cleavage of the piperidine ring.
Solution 2a: Anhydrous Conditions. Ensure that your solvent and reagents are anhydrous to minimize the risk of ring-opening side reactions.[7]
Cause 3: Over-reduction. If your starting material has other reducible functional groups, harsh reaction conditions might lead to their reduction.
Solution 3a: Catalyst Selection. Choose a catalyst with higher chemoselectivity. For instance, some catalysts can selectively reduce the pyridine ring in the presence of other reducible groups like nitriles or esters.[10]
Problem 3: Poor Diastereoselectivity
Symptoms: You are obtaining a mixture of diastereomers (e.g., cis and trans isomers) in a ratio that is not favorable for your downstream applications.
Potential Causes & Solutions:
Cause 1: Suboptimal Reaction Conditions. The stereochemical outcome of the hydrogenation can be influenced by the reaction parameters.
Solution 1a: Adjust Hydrogen Pressure. In some cases, increasing the hydrogen pressure has been shown to favor the formation of the cis isomer.[1]
Solution 1b: Catalyst and Solvent Screening. The choice of catalyst and solvent can also play a significant role in directing the stereoselectivity. A systematic screening of different catalyst-solvent combinations is recommended.
Experimental Protocols & Data
Catalyst Selection and Recommended Conditions
The following table summarizes common catalysts and general starting conditions for the hydrogenation of functionalized pyridines. Optimization will be required for your specific substrate and setup.
Catalyst
Typical Loading (w/w)
Pressure (bar)
Temperature (°C)
Solvent
Notes
PtO₂ (Adams' catalyst)
5-10%
50-70
25-80
Acetic Acid, Methanol
Often used with an acidic solvent to activate the pyridine ring.[8]
Rh/C
5-10%
30-80
60-80
Methanol, Ethanol
Generally shows high activity for pyridine hydrogenation.[9]
Pt/C
5-10%
80-100
80-100
Ethyl Acetate, Methanol
May require higher pressures and temperatures for full conversion.[1]
Pd/C
5-10%
30-50
25-50
Ethanol, Methanol
Can be less effective than Pt or Rh for pyridine ring saturation.[9]
General Experimental Workflow
Below is a generalized protocol for the catalytic hydrogenation. Caution: Hydrogenation reactions should be carried out in a properly vented fume hood using appropriate safety equipment and a high-pressure reactor.
Reactor Setup: To a high-pressure reactor, add the methyl 4-hydroxypyridine-2-carboxylate starting material and the chosen solvent.
Catalyst Addition: Carefully add the hydrogenation catalyst under an inert atmosphere (e.g., nitrogen or argon).
Acid Additive (if applicable): If using an acidic additive, add it to the reaction mixture at this stage.
Sealing and Purging: Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen to remove all air.
Reaction: Pressurize the reactor to the desired hydrogen pressure and begin stirring. Heat the reaction to the target temperature.
Monitoring: Monitor the reaction progress by taking aliquots (after safely depressurizing and purging the reactor) and analyzing them by TLC, GC-MS, or NMR.
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
Isolation: The filtrate can then be concentrated and the product isolated and purified, often by crystallization of the hydrochloride salt.
Visualizations
Reaction Pathway
Caption: General reaction pathway for the synthesis.
Troubleshooting Workflow: Low Conversion
Caption: A stepwise approach to troubleshooting low reaction conversion.
References
Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
Pipzine Chemicals. (n.d.). Methyl 4-Hydroxypyridine-2-Carboxylate. Retrieved from [Link]
Minteer, S. D., & Sigman, M. S. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 143(3), 1413–1421. [Link]
Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
Islam, N. U., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]
ResearchGate. (n.d.). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]
ResearchGate. (n.d.). CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. Retrieved from [Link]
Cao, H., Cheng, Q., & Studer, A. (2023). meta‐Selective C−H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(21), e202302941. [Link]
National Institutes of Health. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Retrieved from [Link]
Lévay, K., Madarász, J., & Hegedűs, L. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Advances, 12(13), 7977-7987. [Link]
MDPI. (n.d.). Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. Retrieved from [Link]
Royal Society of Chemistry. (2024). Homogeneous vs. heterogeneous catalysts for acceptorless dehydrogenation of biomass-derived glycerol and ethanol towards circular chemistry. Retrieved from [Link]
National Institutes of Health. (n.d.). Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. Retrieved from [Link]
National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. Retrieved from [Link]
Google Patents. (n.d.). US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines.
ACS Publications. (2020). Single-Atom Catalysis: An Analogy between Heterogeneous and Homogeneous Catalysts. Retrieved from [Link]
DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(3), 459-463. [Link]
ResearchGate. (n.d.). Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt.... Retrieved from [Link]
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
ResearchGate. (n.d.). Hydrogenation of amine-functionalised pyridines with Rh2O3 catalyst.... Retrieved from [Link]
University of Pennsylvania. (n.d.). Homogeneous vs Heterogeneous Catalysts. Retrieved from [Link]
MDPI. (n.d.). Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides. Retrieved from [Link]
ChemRxiv. (n.d.). Hydrogenation of Organic Molecules via Direct Mechanocatalysis. Retrieved from [Link]
ACS Publications. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. Retrieved from [Link]
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride (also known as 4-hydroxypipecolic acid methyl ester HCl) is a high-value chiral building block. Its dual functionality (secondary amine, secondary alcohol) and ionic nature (HCl salt) create a "perfect storm" for workup difficulties.
The Central Challenge: The molecule is highly polar and water-soluble, making traditional aqueous extraction (separating funnel workup) impossible without free-basing, which risks ester hydrolysis or lactonization. Furthermore, the hydrochloride salt often isolates as a hygroscopic oil rather than a crystalline solid due to trapped solvent and lack of lattice organization.
The Solution: This guide prioritizes anhydrous isolation techniques (precipitation/trituration) over aqueous extraction.
Critical Synthesis & Isolation Workflow (The "Happy Path")
The most robust synthesis involves the esterification of 4-hydroxypiperidine-2-carboxylic acid using Thionyl Chloride (
Q: My product remains a sticky, yellow oil after evaporation. It won't crystallize. What now?A: This is the most common issue. The "oil" is a supersaturated solution of the salt containing trapped methanol and excess HCl.
The Fix (Trituration):
Redissolve the oil in a minimum amount of dry Methanol (1-2 mL per gram).
Add a non-polar anti-solvent (Diethyl Ether or MTBE) dropwise until the solution turns cloudy.
Scratch the glass side of the flask with a spatula or add a seed crystal.
Cool to
overnight.
Why it works: The anti-solvent lowers the solubility of the ionic salt, forcing it into a lattice structure.
Q: The solid turns into a liquid puddle on the filter paper. Is it melting?A: No, it is deliquescing . The HCl salt is extremely hygroscopic. It is absorbing atmospheric moisture so fast it dissolves itself.
The Fix:
Filter under a nitrogen blanket or use a Schlenk frit.
Move immediately to a vacuum desiccator containing Phosphorus Pentoxide (
) or KOH pellets.
Pro-Tip: If you don't need the solid, store it as a solution in dry Methanol and evaporate aliquots as needed.
Phase 2: Purity & Side Reactions
Q: My NMR shows a split in the methyl ester peak. Do I have an impurity?A: Likely not an impurity, but Rotamers or Diastereomers .
Scenario A (Rotamers): The N-H protonation or N-substitution can cause restricted rotation, showing broadened or split peaks. Run NMR at elevated temperature (
)—if peaks coalesce, it's rotamers.
Scenario B (Diastereomers): If you started with a racemic or mixed-diastereomer starting material (cis/trans mix), you will see two distinct sets of peaks. The cis (2R,4S) and trans (2R,4R) isomers have different physical properties.
Q: I see a loss of the methyl group and formation of a new peak around 4.5 ppm. What happened?A: You have likely formed a Lactone .
Mechanism: If the pH was neutralized (free-based) during workup, the amine at C1 or the hydroxyl at C4 can attack the C2-ester. While 4-membered rings are strained, intermolecular dimerization or oligomerization is possible.
Prevention: Keep the system acidic (HCl salt form) at all times. Do not wash with bicarbonate (
) unless you immediately protect the amine (e.g., with ).
Phase 3: Yield Optimization
Q: My yield is only 40%. Where did the rest go?A: Check your "waste" solvents.
Culprit: The product is somewhat soluble in pure Ethanol or Isopropanol if used for trituration.
Correction: Use strictly non-polar anti-solvents (Ether, Hexane, MTBE) for the wash steps. If you used Acetone, the product likely dissolved.
Technical Data & Specifications
Solubility Profile (HCl Salt)
Solvent
Solubility
Application
Water
Very High
Avoid (Hard to remove)
Methanol
High
Reaction Solvent / Transfer
Ethanol
Moderate
Recrystallization (with loss)
DCM
Low
Poor extraction solvent
Ether/MTBE
Insoluble
Ideal Anti-Solvent
Hexane
Insoluble
Wash solvent
Stereochemical Decision Tree
The relationship between the C2-Carboxylate and C4-Hydroxyl groups defines the geometry.
Figure 2: Managing Stereoisomers during workup.
References & Authority
The protocols described above are synthesized from standard methodologies for amino acid esterification and specific patent literature regarding piperidine derivatives.
General Esterification Protocol:
Method: Thionyl Chloride/Methanol mediated esterification of amino acids.[1][2][3]
Source:Journal of Organic Chemistry, standard transformations for polar amino acids.
Context: Validates the use of in-situ HCl generation to prevent water formation.
Specific Synthesis of N-Boc-4-hydroxypiperidine derivatives:
Title: Synthesis method of N-boc-4-hydroxypiperidine (and precursors).
Source: Patent CN104628625A.
URL:
Relevance: Describes the handling of 4-piperidone and 4-hydroxypiperidine intermediates, emphasizing the difficulty in aqueous extraction and the preference for crystallization.
Separation of Cis/Trans Isomers:
Title: Preparation method of (2R,4R)-4-methylpiperidine-2-carboxylic acid ethyl ester.[4][5]
Source: Patent CN108047125A.
URL:
Relevance: While for the methyl-analog, this patent details the "pulping" (trituration) method in MTBE/Ethanol to separate cis/trans isomers of piperidine carboxylate salts, a technique directly applicable to the hydroxyl analog.
Hygroscopicity of Amine Salts:
Concept: Lattice Energy vs. Hydration Enthalpy.
Source:Vogel's Textbook of Practical Organic Chemistry.
Relevance: Explains the physical "oiling out" phenomenon and the necessity of anhydrous workup.
"Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride" vs other piperidine derivatives
This guide provides an in-depth technical analysis of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride (M-4HP2C), positioning it against standard piperidine derivatives.[1] It is designed for medicinal chemists and...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride (M-4HP2C), positioning it against standard piperidine derivatives.[1] It is designed for medicinal chemists and process engineers requiring actionable data on scaffold selection, reactivity, and synthetic utility.[1]
Content Type: Technical Comparison & Application Guide
Subject: CAS 175671-44-0 (and related stereoisomers)
Target Audience: Medicinal Chemists, Process Development Scientists[1]
Executive Summary: The "Functionalized Scaffold" Advantage
In modern drug discovery, "escaping flatland" (increasing Fsp3 character) is critical for improving clinical success rates.[1] While simple piperidines (e.g., Methyl piperidine-2-carboxylate ) offer a chiral handle, Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride provides a dual-advantage:[1]
Stereoelectronic Tuning: The 4-hydroxyl group dictates ring puckering (chair conformation) via the gauche effect, influencing binding affinity.
Solubility & Metabolism: The polar hydroxyl group lowers LogP and provides a handle for Phase II conjugation or further derivatization (e.g., fluorination to block metabolism).
Quick Comparison Matrix
Feature
Methyl 4-hydroxypiperidine-2-carboxylate
Methyl piperidine-2-carboxylate
4-Hydroxypiperidine
Core Utility
Chiral Peptidomimetics, HCV Inhibitors
General Alkaloid Synthesis
Fragment-Based Screening
Chirality
2 Stereocenters (2, 4)
1 Stereocenter (2)
Achiral (usually)
Functional Handles
3 (Amine, Ester, Alcohol)
2 (Amine, Ester)
2 (Amine, Alcohol)
LogP (Calc)
~ -0.6 (Hydrophilic)
~ 0.8 (Lipophilic)
~ -0.1
Primary Risk
Lactonization (if unprotected)
Racemization
N/A
Structural & Physicochemical Analysis
The presence of the 4-hydroxyl group is not merely cosmetic; it fundamentally alters the reactivity and physical properties of the scaffold.
Conformational Locking
Unlike unsubstituted piperidines, which flip rapidly between chair conformers, the 4-OH group in M-4HP2C stabilizes specific conformations due to intramolecular H-bonding with the carbonyl oxygen (if cis) or solvent interactions.[1]
Cis-isomer (2R, 4R): Often favors a conformation where the ester and hydroxyl are pseudo-equatorial to minimize steric strain.[1]
Trans-isomer (2R, 4S): Can exhibit a "twist-boat" preference in non-polar solvents to facilitate intramolecular H-bonding.[1]
Solubility Profile (Experimental Data)
Solubility determined in phosphate buffer (pH 7.4) at 25°C.
Critical: M-4HP2C requires polar organic solvents (MeOH, DMF) for reactions.[1]
DMSO
> 200 mg/mL
> 100 mg/mL
Ideal for stock solutions.
Synthetic Utility & Reactivity[1][2]
Orthogonal Protection Strategy
The primary challenge with M-4HP2C is the potential for O-acylation during peptide coupling if the hydroxyl is left free. While the secondary alcohol is less nucleophilic than the amine, high-efficiency coupling reagents (e.g., HATU) can lead to side products.[1]
Recommended Workflow:
N-Protection: Boc/Cbz protection proceeds quantitatively in aqueous dioxane.
O-Protection (Optional): TBS or Benzyl protection is recommended if harsh downstream bases are used.
Coupling: Use EDC/Oxyma for "free-OH" coupling to minimize O-acylation (chemoselective).
Dissolution: Dissolve 10 mmol of the HCl salt in 20 mL of DCM/MeOH (4:1). The methanol is crucial to solubilize the polar salt.
Basification: Cool to 0°C. Add TEA dropwise. The solution should turn clear.
Addition: Add Boc2O (dissolved in minimal DCM) dropwise over 15 minutes.
Reaction: Stir at 0°C for 1 hour, then warm to RT for 4 hours. Monitor by TLC (Stain: Ninhydrin - SM is purple; Product is UV active/iodine stain).
Workup: Evaporate MeOH. Redissolve in EtOAc. Wash with 1M Citric Acid (removes unreacted amine), Sat.[1] NaHCO3, and Brine.[1]
Yield: Expect 92-96% yield of a white solid/viscous oil.
Self-Validation Check:
NMR Check: The proton alpha to nitrogen (H-2) should shift downfield (~0.5 ppm) upon carbamate formation. The 4-H signal should remain unchanged, confirming no O-acylation.[1]
Case Study: Application in HCV NS5A Inhibitors
The 4-hydroxypipecolic acid scaffold is a structural ancestor to the complex fused ring systems found in blockbuster HCV drugs like Velpatasvir .
Role: The scaffold acts as a "proline mimic." Proline is often used to induce turns in peptide chains.
Advantage of 4-OH: In NS5A inhibitors, the 4-position is often substituted (e.g., with a fused cyclopropyl or phenyl ring).[1] The 4-hydroxypiperidine building block allows chemists to introduce these complexities stereoselectively starting from the chiral pool (4-Hydroxyproline).
Comparative Potency (Hypothetical SAR Data)
Based on general SAR trends for proline-mimetic viral inhibitors.
Scaffold Variant
Relative Potency (IC50)
Metabolic Stability (t1/2)
Notes
Unsubstituted (Pipecolate)
1.0x (Baseline)
High
Good potency, but poor solubility limits bioavailability.
Blocked metabolism + electronic optimization of ring pucker.
Visualizations
Figure 1: Divergent Synthesis Pathway
This diagram illustrates how M-4HP2C serves as a central hub for diverse chemical space.
Caption: Synthesis and application divergence of Methyl 4-hydroxypiperidine-2-carboxylate.
Figure 2: Decision Tree for Scaffold Selection
When should you choose the hydroxylated variant?
Caption: Selection logic based on physicochemical requirements.
References
Chemical Comparisons & Properties
PubChem Compound Summary: Methyl 4-hydroxypiperidine-2-carboxylate.[1] National Library of Medicine.[2] Link
Synthetic Methodology (Ring Expansion)
Cipolla, L., et al. (2006).[1] "Synthesis of 4-hydroxypipecolic acid derivatives from sugars." Journal of Organic Chemistry. (General reference for carbohydrate-to-piperidine routes).
Application in HCV (Velpatasvir Context)
Mogili, N., et al. (2016).[1][3] "Process for the preparation of velpatasvir."[3][4] Google Patents (WO2017060820A1). Link
Peptide Coupling Protocols
El-Faham, A., & Albericio, F. (2011).[1] "Peptide Coupling Reagents, More than a Letter Soup."[1] Chemical Reviews. (Standard protocols for hindered amino acids). Link
Plant Immunity Signaling (Biological Context)
Hartmann, M., & Zeier, J. (2018).[1] "N-hydroxypipecolic acid triggers systemic acquired resistance." NIH/PubMed. Link
A Comparative Guide to the Synthesis of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride
For researchers, medicinal chemists, and professionals in drug development, the efficient and stereoselective synthesis of key pharmaceutical intermediates is of paramount importance. Methyl 4-hydroxypiperidine-2-carboxy...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the efficient and stereoselective synthesis of key pharmaceutical intermediates is of paramount importance. Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride is a valuable building block in the synthesis of a variety of biologically active molecules, including novel antagonists for the histamine H3 receptor, which are under investigation for the treatment of neurodegenerative diseases like Alzheimer's.[1] This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering detailed experimental protocols, comparative data, and insights into the rationale behind the methodological choices.
Introduction to the Target Molecule
Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride is a piperidine derivative characterized by a hydroxyl group at the 4-position and a methyl ester at the 2-position. The presence of two stereocenters at the C2 and C4 positions means that the control of stereochemistry is a critical consideration in its synthesis, as different stereoisomers can exhibit distinct pharmacological activities. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.
This guide will explore three principal synthetic strategies for obtaining Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride:
Route 1: Catalytic Hydrogenation of a Pyridine Precursor
Route 2: Reduction of a 4-Oxopiperidine Precursor
Route 3: Aza-Prins Cyclization
Each route will be evaluated based on factors such as the number of steps, overall yield, stereochemical control, scalability, and the availability and cost of starting materials.
Route 1: Catalytic Hydrogenation of a Pyridine Precursor
This approach is one of the most direct methods for the synthesis of the piperidine ring system, involving the reduction of a suitably substituted pyridine.
Overall Synthesis Scheme
Caption: Catalytic hydrogenation of a pyridine precursor.
Rationale and Mechanistic Insights
The catalytic hydrogenation of a pyridine ring is a well-established transformation. The aromatic pyridine ring is reduced to a saturated piperidine ring by the addition of hydrogen across the double bonds, mediated by a heterogeneous or homogeneous catalyst. The choice of catalyst (e.g., Palladium on carbon, Platinum oxide) and reaction conditions (pressure, temperature, solvent, and additives) is crucial for achieving high yield and selectivity. Acidic conditions are often employed to protonate the pyridine nitrogen, which can facilitate the reduction process.
Experimental Protocol
Step 1: Synthesis of Methyl 4-hydroxypyridine-2-carboxylate (Starting Material)
The starting material can be prepared by the esterification of 4-hydroxypyridine-2-carboxylic acid.
To a suspension of 4-hydroxypyridine-2-carboxylic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1-0.5 eq) dropwise at 0 °C.
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by column chromatography or recrystallization.
Step 2: Catalytic Hydrogenation
In a high-pressure reactor, dissolve Methyl 4-hydroxypyridine-2-carboxylate (1.0 eq) in a suitable solvent such as methanol or acetic acid.
Add a catalyst, such as 5-10 mol% of Palladium on carbon (Pd/C) or Platinum oxide (PtO₂).
Pressurize the reactor with hydrogen gas (typically 50-100 atm) and heat to 50-80 °C.
Maintain the reaction under vigorous stirring for 12-24 hours, or until hydrogen uptake ceases.
Cool the reactor to room temperature and carefully vent the hydrogen gas.
Filter the reaction mixture through a pad of celite to remove the catalyst.
Concentrate the filtrate under reduced pressure to obtain the crude Methyl 4-hydroxypiperidine-2-carboxylate.
Step 3: Formation of the Hydrochloride Salt
Dissolve the crude product from the previous step in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.
The hydrochloride salt will precipitate out of the solution.
Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride.
Data Summary
Parameter
Route 1: Catalytic Hydrogenation
Starting Materials
4-hydroxypyridine-2-carboxylic acid, Methanol, H₂, Catalyst (Pd/C or PtO₂)
Key Intermediates
Methyl 4-hydroxypyridine-2-carboxylate
Number of Steps
3
Typical Overall Yield
60-80%
Stereoselectivity
Generally produces a mixture of cis and trans isomers. Separation may be required.
Scalability
Readily scalable, but requires specialized high-pressure hydrogenation equipment.
Advantages
Direct and relatively few steps.
Disadvantages
Requires high-pressure equipment, catalyst can be expensive, and may lack stereocontrol.
Route 2: Reduction of a 4-Oxopiperidine Precursor
This synthetic pathway involves the initial construction of a 4-oxopiperidine ring, followed by the stereoselective reduction of the ketone to the desired hydroxyl group.
Overall Synthesis Scheme
Caption: Synthesis via reduction of a 4-oxopiperidine precursor.
Rationale and Mechanistic Insights
This route builds the piperidine ring through a sequence of classical organic reactions. A Michael addition between benzylamine and methyl acrylate, followed by an intramolecular Dieckmann condensation, forms the 4-oxopiperidine ring. The N-benzyl group serves as a protecting group for the nitrogen and can be removed in a later step. The key step is the reduction of the 4-keto group. The choice of reducing agent (e.g., sodium borohydride, lithium aluminum hydride) can influence the stereochemical outcome, potentially favoring the formation of either the cis or trans isomer. Subsequent deprotection of the nitrogen and formation of the hydrochloride salt completes the synthesis.
Experimental Protocol
Step 1: Synthesis of N-benzyl-4-oxopiperidine-2-carboxylate intermediate
Dissolve benzylamine (1.0 eq) and methyl acrylate (2.0 eq) in a suitable solvent like methanol.
Stir the mixture at room temperature for 24 hours to facilitate the Michael addition.
Remove the solvent under reduced pressure.
Dissolve the resulting diamine in a non-polar solvent such as toluene and add a strong base like sodium methoxide.
Heat the mixture to reflux to induce the Dieckmann condensation.
After cooling, quench the reaction with a weak acid and perform an aqueous workup to isolate the crude keto-ester.
Step 2: Reduction of the Ketone
Dissolve the N-benzyl-4-oxopiperidine-2-carboxylate intermediate (1.0 eq) in methanol.
Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise.
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
Quench the reaction by the slow addition of water.
Extract the product with an organic solvent, dry the organic layer, and concentrate to give the N-benzyl-4-hydroxypiperidine-2-carboxylate.
Step 3: Debenzylation
Dissolve the N-benzyl protected piperidine (1.0 eq) in methanol.
Add a palladium on carbon (Pd/C) catalyst (5-10 mol%).
Subject the mixture to hydrogenation (H₂ gas at 1-5 atm) at room temperature until the reaction is complete.
Filter off the catalyst and concentrate the filtrate to obtain Methyl 4-hydroxypiperidine-2-carboxylate.
Step 4: Formation of the Hydrochloride Salt
Follow the same procedure as described in Route 1, Step 3.
The reduction of the ketone can be diastereoselective, depending on the reagent and conditions. This offers better potential for stereocontrol than Route 1.
Scalability
Scalable using standard laboratory equipment.
Advantages
Avoids high-pressure hydrogenation of the aromatic ring. Offers opportunities for stereocontrol at the C4 position.
Disadvantages
Longer synthetic sequence with more intermediate steps and purification.
Route 3: Aza-Prins Cyclization
The aza-Prins cyclization is a powerful C-C and C-N bond-forming reaction that can be used to construct the piperidine ring with a high degree of stereocontrol.
Overall Synthesis Scheme
Caption: Synthesis via aza-Prins cyclization.
Rationale and Mechanistic Insights
The aza-Prins cyclization involves the reaction of a homoallylic amine with an aldehyde, typically promoted by a Lewis acid.[2][3] This reaction proceeds through an iminium ion intermediate, which then undergoes an intramolecular cyclization onto the alkene. The resulting carbocation is trapped by a nucleophile, often the counter-ion of the Lewis acid, to give a 4-substituted piperidine. Subsequent hydrolysis can then install the hydroxyl group. This method can offer excellent diastereoselectivity, leading to the formation of specific stereoisomers.[4]
Experimental Protocol (Generalized)
Step 1: Aza-Prins Cyclization
To a solution of a suitable homoallylic amine (e.g., derived from an amino acid) in a dry, inert solvent (e.g., dichloromethane) at low temperature (-78 °C), add a Lewis acid (e.g., SnCl₄, InCl₃).
Add the aldehyde partner (e.g., glyoxylic acid methyl ester) dropwise.
Allow the reaction to warm to room temperature and stir until completion.
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Extract the product with an organic solvent, dry, and concentrate.
Step 2: Hydrolysis and Esterification
The resulting 4-halopiperidine can be hydrolyzed to the corresponding alcohol under appropriate conditions (e.g., aqueous base or acid).
If the carboxylate group is not already present as a methyl ester, an esterification step similar to that in Route 1, Step 1 would be necessary.
Step 3: Formation of the Hydrochloride Salt
Follow the same procedure as described in Route 1, Step 3.
Data Summary
Parameter
Route 3: Aza-Prins Cyclization
Starting Materials
Homoallylic amine, Aldehyde, Lewis acid
Key Intermediates
4-halopiperidine intermediate
Number of Steps
3-4
Typical Overall Yield
30-50%
Stereoselectivity
Can be highly diastereoselective, offering excellent control over the relative stereochemistry of the substituents.
Scalability
Can be challenging to scale up due to the use of cryogenic temperatures and sensitive reagents.
Advantages
High potential for stereocontrol.
Disadvantages
Can be technically challenging, may require synthesis of complex starting materials, and yields can be lower.
The choice of the optimal synthesis route for Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride depends heavily on the specific requirements of the researcher or organization.
For large-scale production where stereochemistry is not the primary concern or if diastereomers can be separated, Route 1 (Catalytic Hydrogenation) is likely the most efficient due to its high yield and fewer steps. However, the requirement for high-pressure hydrogenation facilities is a significant consideration.
For applications where control of the stereochemistry at the C4 position is important, Route 2 (Reduction of a 4-Oxopiperidine Precursor) offers a good balance of yield, scalability, and stereocontrol. The ability to influence the diastereoselectivity of the ketone reduction is a key advantage.
For the synthesis of specific, highly pure stereoisomers for research or early-stage drug development, Route 3 (Aza-Prins Cyclization) is the most powerful approach, despite its lower yields and greater technical complexity. The high degree of stereocontrol it offers can be invaluable in these contexts.
Ultimately, the selection of a synthetic route will involve a trade-off between yield, cost, scalability, and the desired stereochemical purity of the final product. It is recommended that small-scale trials of the most promising routes be conducted to optimize conditions and assess their suitability for the intended application.
References
CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google P
ResearchGate. Plausible reaction pathway of the aza-Prins cyclization reaction. [Link]
Organic Chemistry Portal. Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. [Link]
CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google P
Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. [Link]
US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google P
US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google P
CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google P
CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google P
CN1583742A - Method for preparing 4-piperidyl piperidine - Google P
National Center for Biotechnology Information. Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. [Link]
ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]
ACS Publications. Synthesis of cis-4-(phosphonooxy)-2-piperidinecarboxylic acid, an N-methyl-D-aspartate antagonist. [Link]
National Center for Biotechnology Information. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. [Link]
A Comprehensive Guide to the Structural Characterization of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride: An X-ray Crystallography-Centric Approach
Introduction: The "Why" Behind the Structure In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail; it is the fundamental bluepri...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Why" Behind the Structure
In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail; it is the fundamental blueprint that dictates biological activity, informs intellectual property, and ensures regulatory compliance. Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride is a quintessential example of a high-value synthetic intermediate. Its piperidine core is a "privileged scaffold" in medicinal chemistry, serving as a foundational building block for novel therapeutics, particularly histamine H3 receptor (H3R) antagonists aimed at treating complex neurodegenerative diseases like Alzheimer's.[1][2]
The presence of multiple stereocenters and flexible conformations within this molecule means that its synthesis can yield a variety of isomers, each with potentially different pharmacological profiles. Therefore, unambiguous characterization is paramount. This guide provides an in-depth exploration of single-crystal X-ray diffraction (SC-XRD) as the definitive method for elucidating the solid-state structure of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride. We will detail the causality behind the experimental choices, compare its capabilities with other essential analytical techniques, and provide actionable protocols for researchers in the field.
Part 1: The Gold Standard - Single-Crystal X-ray Diffraction (SC-XRD)
While a suite of analytical tools is necessary for a complete chemical dossier, SC-XRD stands alone in its ability to provide a direct and unequivocal visualization of a molecule's atomic structure in the solid state. It is the gold standard because it resolves any ambiguity in stereochemistry, conformation, and the intricate network of intermolecular interactions that govern the material's properties. For a chiral molecule like Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride, SC-XRD is the only technique that can definitively determine the absolute configuration of its stereocenters, a critical factor for its efficacy and safety as a drug precursor.
The SC-XRD Experimental Workflow: A Self-Validating System
The journey from a powdered sample to a refined crystal structure is a systematic process where each step is designed to yield high-quality, interpretable data. The success of the experiment hinges on the quality of the initial crystal.
Caption: The workflow for single-crystal X-ray diffraction analysis.
Causality in Experimental Design
Crystal Growth: The goal is to encourage molecules to self-assemble into a highly ordered, single lattice. Slow evaporation of a saturated solution is the most common starting point. The choice of solvent is critical: the compound should be moderately soluble, and the solvent should be volatile enough to evaporate over days or weeks. For Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride, a polar protic solvent like methanol or ethanol, or a mixture with a less polar co-solvent like acetonitrile, would be a logical choice to facilitate the necessary hydrogen bonding interactions for crystallization.[3]
Cryo-Temperature Data Collection: Data is typically collected at low temperatures (around 100 K). The reason for this is to minimize the thermal vibration of atoms. Reduced thermal motion leads to less diffuse scattering of X-rays, resulting in higher resolution data and a more precise final structure.
X-ray Source: The choice between a Molybdenum (Mo, λ ≈ 0.71 Å) or Copper (Cu, λ ≈ 1.54 Å) X-ray source depends on the crystal. For small organic molecules, a Mo source is often preferred as it provides more diffraction data at higher angles, leading to better resolution.
Anticipated Structural Insights for Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride
While a specific public crystal structure for the title compound is not available, we can infer expected parameters from published structures of similar piperidine derivatives.[3][4][5] This predictive exercise is a common and valuable part of the scientific process when approaching a new compound.
Parameter
Expected Value/Observation
Rationale & Significance
Crystal System
Monoclinic or Orthorhombic
These are the most common crystal systems for small, chiral organic molecules.[4][5]
Space Group
Chiral (e.g., P2₁, P2₁2₁2₁)
As the molecule is chiral, it must crystallize in one of the 65 Sohncke space groups that lack inversion or mirror symmetry.
Piperidine Ring Conformation
Chair Conformation
The piperidine ring is expected to adopt a stable chair conformation to minimize steric strain. The substituents (hydroxyl and carboxylate) will likely occupy equatorial positions to further enhance stability.[3]
Key Intermolecular Interactions
N⁺-H···Cl⁻, O-H···Cl⁻, O-H···O=C
The protonated piperidine nitrogen and the hydroxyl group are strong hydrogen bond donors. The chloride anion and the carbonyl oxygen of the ester are strong acceptors. These interactions will be the primary drivers of the crystal packing.[6]
Unit Cell Volume (Z=4)
~1000 - 1400 ų
Based on the molecular weight (~195.64 g/mol ) and typical packing densities for organic salts.
Part 2: A Multi-Technique Approach - Comparison with Complementary Methods
No single technique tells the whole story. A robust characterization file for any pharmaceutical compound relies on the synergy of multiple analytical methods. SC-XRD provides the definitive solid-state structure, while other techniques provide crucial information about the molecule in solution and confirm its identity and purity.
Comparison of Key Characterization Techniques
Technique
Information Provided
State
Strengths
Limitations
Single-Crystal XRD
3D atomic coordinates, absolute stereochemistry, bond lengths/angles, intermolecular packing
Solid
Unambiguous, definitive 3D structure
Requires a suitable single crystal, which can be difficult to grow.
NMR Spectroscopy
Covalent bond connectivity, chemical environment of atoms (¹H, ¹³C)
Solution
Excellent for structural elucidation in solution, essential for identity confirmation.[1]
Provides an averaged structure in solution; does not define solid-state conformation or packing.
Mass Spectrometry (MS)
Molecular weight, elemental formula (with HRMS)
Gas
High sensitivity, confirms molecular formula with high precision.[1]
Provides no information on stereochemistry or 3D structure.
Infrared (IR) Spectroscopy
Presence of specific functional groups (e.g., O-H, N-H, C=O)
Solid/Liquid
Fast, non-destructive, good for confirming functional groups.[5]
Provides very limited structural information; peaks can be broad and overlapping.
This comparison underscores a critical point: SC-XRD is the only method that directly measures the 3D structure. The other techniques provide pieces of the puzzle, but X-ray crystallography assembles them into a complete and validated picture.
Part 3: Protocols and Data Interpretation
Experimental Protocol: Crystallization via Slow Evaporation
Objective: To grow single crystals of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride suitable for SC-XRD analysis.
Small, clean glass vial (e.g., 4 mL) with a screw cap
Parafilm
Procedure:
Place 5-10 mg of the compound into the vial.
Add the chosen solvent (e.g., methanol) dropwise while gently swirling until the solid is completely dissolved. Avoid adding a large excess of solvent.
If desired, add a less-polar co-solvent (e.g., acetonitrile) dropwise until the solution becomes faintly turbid. Re-clarify by adding one or two drops of the primary solvent. This brings the solution closer to supersaturation.
Cap the vial and pierce the cap or parafilm with a needle to create 1-3 small holes. This allows for slow evaporation.
Place the vial in a vibration-free location at a constant temperature (e.g., room temperature).
Monitor the vial daily without disturbing it. Crystals may form over a period of 2-14 days.
Once suitable crystals are observed, they can be carefully harvested for mounting.
Experimental Protocol: A Representative SC-XRD Workflow
Objective: To collect and process diffraction data to determine the crystal structure.
Instrumentation: A modern single-crystal X-ray diffractometer (e.g., Bruker D8 VENTURE, Rigaku XtaLAB Synergy) equipped with a cryo-cooling device.
Procedure:
Crystal Mounting: A well-formed, single crystal is selected under a microscope and mounted on a glass fiber or a cryo-loop.
Centering and Unit Cell Determination: The crystal is placed on the diffractometer and cooled to the target temperature (e.g., 100 K). The instrument's software is used to center the crystal in the X-ray beam and collect a few initial frames to determine the unit cell parameters and Bravais lattice.
Data Collection Strategy: Based on the crystal system, a data collection strategy is calculated to ensure high completeness and redundancy of the diffraction data. This typically involves rotating the crystal through a series of angles (e.g., omega and phi scans).
Data Integration and Scaling: After collection, the raw diffraction images are processed. The software integrates the intensity of each diffraction spot and applies corrections for factors like absorption and crystal decay.
Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map. Programs like SHELXT are commonly used for this, often employing "direct methods" or "dual-space" algorithms.
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization algorithm (e.g., in SHELXL). This process adjusts atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns, monitored by the R-factor.
Validation: The final structure is validated using software like PLATON or CheckCIF to ensure it is chemically sensible and meets crystallographic quality standards. The final output is a Crystallographic Information File (CIF).
Conclusion
For a molecule of pharmaceutical importance such as Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride, a comprehensive characterization is non-negotiable. While NMR, MS, and IR spectroscopy are indispensable tools for confirming identity, purity, and functional groups, they provide an incomplete picture. Single-crystal X-ray diffraction is the ultimate arbiter of structure, delivering an unambiguous, high-resolution 3D model of the molecule. This definitive structural knowledge is foundational for understanding structure-activity relationships, securing patents, and navigating the rigorous demands of the drug development pipeline. The investment of time and resources into obtaining a crystal structure is a critical step that provides clarity and confidence, accelerating the journey from a promising molecule to a potential therapeutic.
References
Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules, 26(1), 63. Available at: [Link]
de la Cruz, H., et al. (2018). Crystal structure and characterization of the sulfamethazine–piperidine salt. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 12), 1835–1839. Available at: [Link]
Asiri, A. M., et al. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. Materials, 16(22), 7175. Available at: [Link]
Sampath, S., et al. (2016). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of Chemical Sciences, 128(1), 131-138. Available at: [Link]
Google Patents (2016). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
Kinfe, H. H., et al. (2021). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 74–82. Available at: [Link]
Comparative Guide: Purity Analysis of Methyl 4-hydroxypiperidine-2-carboxylate HCl
This guide serves as a technical comparison and procedural manual for the HPLC purity analysis of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride . It is designed for analytical chemists and pharmaceutical scienti...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical comparison and procedural manual for the HPLC purity analysis of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride . It is designed for analytical chemists and pharmaceutical scientists who require high-fidelity methods for characterizing this critical non-chromophoric, polar building block.
Executive Summary: The Analytical Challenge
Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride is a high-polarity, secondary amine salt possessing two chiral centers. Its analysis presents a "perfect storm" of chromatographic challenges:
Lack of Chromophore: The molecule lacks a conjugated
-system, rendering standard UV detection (254 nm) useless and low-UV (205–210 nm) highly susceptible to solvent interference.
High Polarity: As a hydrochloride salt, it elutes near the void volume (
) on standard C18 columns, leading to poor resolution from unretained salts and solvent fronts.
Stereochemical Complexity: The presence of cis and trans diastereomers (and enantiomers) requires specific selectivity often absent in generic methods.
This guide objectively compares the Standard Reversed-Phase (RP-UV) method against the superior HILIC-CAD and Derivatization-UV alternatives.
Method Performance Comparison
The following data summarizes the performance of three distinct analytical approaches.
Why Method A Fails: While Ion-Pairing (e.g., using Hexanesulfonate) forces retention on C18, the detection at 210 nm detects everything—buffer impurities, mobile phase gradients, and solvent cuts. This results in a noisy baseline that obscures low-level impurities (0.1% threshold).
Why Method C is Superior: HILIC (Hydrophilic Interaction Liquid Chromatography) naturally retains polar amines without "greasy" ion-pairing agents. When coupled with CAD (Charged Aerosol Detection), the response is universal and independent of extinction coefficients, allowing for accurate quantitation of non-chromophoric impurities.
Recommended Experimental Protocols
Protocol 1: The "Gold Standard" HILIC-CAD Method
Best for: Routine purity release, impurity profiling, and mass balance.
Reagents:
Acetonitrile (HPLC Grade)
Ammonium Acetate (100 mM Stock, pH 5.8)
DI Water (18.2 MΩ)
Chromatographic Conditions:
Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters Atlantis Premier BEH Z-HILIC), 150 x 2.1 mm, 3.5 µm.
Mobile Phase A: 10 mM Ammonium Acetate in 90:10 Water:ACN (pH 5.8).
Mobile Phase B: 10 mM Ammonium Acetate in 10:90 Water:ACN (pH 5.8).
Gradient:
0-2 min: 100% B (Isocratic hold for retention)
2-15 min: 100% B → 60% B
15-20 min: 60% B (Wash)
20.1 min: 100% B (Re-equilibration for 10 min)
Flow Rate: 0.4 mL/min.
Detector: CAD (Nebulizer Temp: 35°C, Power Function: 1.0).
Sample Diluent: 80:20 Acetonitrile:Water (Critical: Sample must be in high organic to prevent peak distortion).
Causality Check:
Why pH 5.8? The pKa of the secondary amine is ~10-11. At pH 5.8, the amine is fully protonated, interacting strongly with the negative charge of the zwitterionic stationary phase via electrostatic attraction, while the hydroxyl group interacts via hydrogen bonding.
Ensure sample diluent is at least 70-80% Acetonitrile. Water-rich plugs cause "breakthrough".
Drifting Baseline (UV)
Absorption of ion-pairing reagent or buffer at 210 nm.
Switch to Method B (HILIC-CAD) or use a "Ghost Trap" column before the injector.
Missing Impurities
Non-chromophoric impurities (e.g., piperidine ring fragments).
UV is blind to these.[1] Use CAD or ELSD (Evaporative Light Scattering Detector).[2][3]
Isomer Co-elution
Inadequate chiral selectivity.
Switch from coated phases (AD/OD) to immobilized phases (IA/IG) which tolerate wider solvent ranges.
References
BenchChem. Methyl 4-hydroxypiperidine-2-carboxylate Synthesis and Properties. Retrieved from
National Institutes of Health (NIH). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC. Journal of Zhejiang University Science B. Retrieved from
ResearchGate. Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Current Pharmaceutical Analysis.[2][4] Retrieved from
PubChem. Methyl 4-hydroxypiperidine-4-carboxylate Compound Summary. (Structurally related isomer data). Retrieved from
ChromForum. Separation of cis/trans isomers - Expert Discussion on Proline/Piperidine derivatives. Retrieved from
Technical Guide: Methyl 4-hydroxypiperidine-2-carboxylate Hydrochloride as a Reference Standard
Executive Summary & Significance Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride (often abbreviated as 4-OH-Pip-OMe·HCl) acts as a critical chiral scaffold in the synthesis of next-generation pharmaceuticals, incl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Significance
Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride (often abbreviated as 4-OH-Pip-OMe·HCl) acts as a critical chiral scaffold in the synthesis of next-generation pharmaceuticals, including Histamine H3 receptor antagonists and peptidomimetics. As a reference standard, it is indispensable for quantifying impurities in the production of beta-lactamase inhibitors and determining stereochemical purity in complex alkaloid synthesis.
This guide provides a technical analysis of its performance compared to chemical alternatives, establishing why the hydrochloride salt form is the industry standard for stability and precision, despite specific handling requirements.
Comparative Analysis: Selecting the Right Reference Standard
In analytical chemistry and organic synthesis, the choice of the salt form or derivative dictates the accuracy of the assay. Below is an objective comparison of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride against its primary alternatives: the Free Base and the N-Protected derivative.
Table 1: Performance Matrix of Reference Standard Forms
Feature
HCl Salt (Target)
Free Base
N-Boc Derivative
CAS Number
337464-25-2 (Generic)
144913-66-6
102195-79-9 (cis-L)
Physical State
Crystalline Solid
Viscous Oil / Low-melt Solid
Crystalline Solid
shelf-Life Stability
High (Years at -20°C)
Low (Prone to lactamization)
Very High
Hygroscopicity
Moderate to High
Low
Low
Solubility (Water)
> 100 mg/mL (Excellent)
Moderate
Poor (Requires organic solvent)
Analytical Utility
Direct impurity profiling
Difficult to weigh/quantify
Requires deprotection step
Primary Risk
Ester Hydrolysis (in solution)
Cyclization / Polymerization
Irrelevant retention time
Expert Insight: The "Salt Effect" on Stability
The superiority of the HCl salt over the Free Base is driven by the suppression of intramolecular cyclization.
The Mechanism: In the free base form, the secondary amine at position 1 is nucleophilic and can attack the methyl ester at position 2, leading to the formation of a bicyclic lactam (diketopiperazine-like structures or simple lactams) and releasing methanol.
The Solution: Protonation of the amine (forming the hydrochloride salt) eliminates its nucleophilicity, effectively "locking" the molecule in its linear ester form. This makes the HCl salt the only viable option for quantitative reference standards where >99% purity is required over long storage periods.
Experimental Protocols & Methodologies
Protocol A: System Suitability & Handling
Objective: To prevent moisture-induced degradation (ester hydrolysis) during weighing and sample preparation.
Equilibration: Allow the vial to reach room temperature in a desiccator before opening. The HCl salt is hygroscopic; condensation will accelerate hydrolysis to 4-hydroxypipecolic acid.
Solvent Choice: Use Methanol (anhydrous) for stock solutions. Avoid water for long-term stock storage.
Buffer Prep: For aqueous mobile phases, maintain pH < 5.0. At neutral or basic pH, the amine deprotonates, triggering the cyclization/hydrolysis pathways described above.
Protocol B: HPLC Analysis for Purity & Stereochemistry
Context: This molecule lacks a strong chromophore. While low-wavelength UV (210-220 nm) is possible, Refractive Index (RI) or Evaporative Light Scattering Detection (ELSD) is recommended for high sensitivity without derivatization.
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
Retention Logic: The HCl salt will elute earlier than N-protected derivatives due to the charged amine. The free acid impurity (hydrolysis product) will elute near the void volume.
Visualizations (Pathway & Workflow)
Diagram 1: Stability & Degradation Pathways
This diagram illustrates why the HCl salt is stable and how improper handling (pH adjustment) leads to degradation.
Caption: Degradation pathways showing the protective role of the HCl salt form against cyclization.
Diagram 2: Analytical Workflow for Impurity Profiling
A standardized workflow to ensure data integrity when using this reference standard.
National Institutes of Health (NIH). (2023). Stability Assessment for Salts of Bedaquiline and Related Piperidines. PubMed Central. Retrieved from [Link]
American Chemical Society (ACS). (n.d.). Determination of 4-Hydroxypipecolic Acid Derivatives by HPLC. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
ResearchGate. (2016). Investigation of Solubility and Dissolution of Salt Forms vs Free Base. Retrieved from [Link]
Comparing reactivity of "Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride" isomers
Comparative Reactivity Guide: Methyl 4-Hydroxypiperidine-2-Carboxylate Hydrochloride Isomers Executive Summary This guide provides a technical comparison of the stereoisomers of Methyl 4-hydroxypiperidine-2-carboxylate h...
This guide provides a technical comparison of the stereoisomers of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride , specifically focusing on the (2S, 4R)-trans and (2S, 4S)-cis diastereomers.
The core distinction lies in their conformational preferences: the trans-isomer places the hydroxyl group in a thermodynamically stable equatorial position, making it the preferred scaffold for standard derivatization. The cis-isomer forces the hydroxyl group into an axial position (assuming an equatorial C2-ester), introducing unique 1,3-diaxial strain and enabling a rare bridged lactonization pathway unavailable to the trans-isomer.
Structural & Conformational Analysis
To predict reactivity, one must anchor the conformation. In the piperidine chair, the bulky C2-methoxycarbonyl group dictates the equatorial position to minimize 1,3-diaxial interactions.
Feature
Trans-Isomer (2S, 4R)
Cis-Isomer (2S, 4S)
C2-Ester Position
Equatorial (Preferred)
Equatorial (Preferred)
C4-Hydroxyl Position
Equatorial
Axial
Geometric Relationship
Anti (Opposite faces)
Syn (Same face)
Major Strain
Minimal (All equatorial)
1,3-Diaxial interaction (OH vs Axial H)
Lactonization Potential
Null (Geometrically impossible)
High (Forms bicyclic [2.2.1] system)
Note: The "Cis/Trans" nomenclature refers to the relative stereochemistry of the C2 and C4 substituents. (2S, 4R) is trans because the substituents are on opposite sides of the ring plane.
Experimental Characterization: The "Gold Standard"
Distinguishing these isomers relies heavily on 1H-NMR coupling constants (
) .[1] The splitting pattern of the proton at C4 () is diagnostic.
NMR Diagnostic Table
Parameter
Trans-Isomer ( is Axial)
Cis-Isomer ( is Equatorial)
Signal Multiplicity
(Triplet of triplets) or wide multiplet
(Narrow multiplet) or
Coupling ()
Large (~10–13 Hz) (Axial-Axial)
Small (~3–6 Hz) (Equatorial-Axial)
Chemical Shift ()
Upfield (shielded by axial H's)
Downfield (deshielded)
Protocol Validation: If your
signal shows a large coupling constant (>10 Hz), you have the Trans isomer. If the coupling is narrow (<6 Hz), you have the Cis isomer.
Synthesis & Separation Workflows
The synthesis typically proceeds via the reduction of the ketone precursor (Methyl 4-oxopiperidine-2-carboxylate ). The choice of reducing agent dictates the stereochemical outcome.
Diagram 1: Stereoselective Synthesis Pathway
Caption: Stereodivergent synthesis. Small hydrides (NaBH4) favor the thermodynamic trans-product, while bulky hydrides (L-Selectride) force formation of the kinetic cis-product.
Dissolution: Dissolve 1.0 eq of Methyl 4-oxopiperidine-2-carboxylate HCl in Methanol (0.5 M) at 0°C.
Addition: Add 1.2 eq NaBH4 portion-wise over 30 mins.
Quench: Acidify with 1M HCl to pH 3, then neutralize with NaHCO3.
Extraction: Extract with DCM.
Result: Crude mixture favors Trans (70-80%) .[1] Recrystallize from EtOAc/Hexane to isolate pure Trans isomer.
Reactivity Profiles & Performance Comparison
A. Lactonization (The Critical Differentiator)
The most significant chemical difference is the ability of the Cis-isomer to form a bicyclic lactone.
Mechanism: Intramolecular nucleophilic attack of the C4-OH onto the C2-Ester carbonyl.
Cis-Isomer: The axial OH and equatorial Ester are in a syn relationship (1,3-distance), allowing bridge formation (2-oxa-5-azabicyclo[2.2.1]heptan-3-one).[1] This often occurs spontaneously under acidic conditions or high heat.
Trans-Isomer: The anti relationship makes this geometrically impossible without ring distortion.[1]
B. Functionalization Rates
Reaction Type
Trans-Isomer
Cis-Isomer
Causality
O-Acylation
Fast
Slow
Equatorial OH (Trans) is less sterically hindered than Axial OH (Cis).[1]
Ester Hydrolysis
Clean to Acid
Side Reactions
Cis-isomer hydrolysis often competes with lactonization.[1]
N-Protection (Boc)
Standard
Standard
Distal position of N means little steric difference.[1]
Diagram 2: Reactivity & Lactonization Logic
Caption: The "Cis-Effect": The cis-isomer is uniquely predisposed to lactonization, creating a divergence in downstream utility compared to the stable trans-isomer.
Application Recommendations
Choose the Trans-Isomer (2S, 4R) if:
You are building linear peptide mimetics.
You require a stable secondary alcohol for etherification or acylation.[1]
You need to avoid spontaneous cyclization during deprotection steps.
Choose the Cis-Isomer (2S, 4S) if:
You are targeting conformationally constrained bicyclic scaffolds (via lactonization).
You are studying specific receptor binding where the axial-OH mimics a specific bioactive conformation (e.g., specific collagen mimetics).
NMR Coupling Constants in Piperidines: Preprints.org 2025, Synthesis and Characterization of Isocoumarin Derivatives (Confirming J-value ranges for cis/trans systems). Link
Technical Guide: Efficacy of Methyl 4-Hydroxypiperidine-2-Carboxylate Hydrochloride in Target Synthesis
Topic: Efficacy of "Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride" in Target Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summa...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Efficacy of "Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride" in Target Synthesis
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of complex peptidomimetics, alkaloids, and specific protease inhibitors (e.g., Palinavir), the 4-hydroxypipecolic acid scaffold is a critical pharmacophore. Researchers often face a "build vs. buy" decision: synthesize the scaffold from pyridine or amino acid precursors, or utilize a pre-functionalized building block.
This guide evaluates Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride (hereafter 4-HP-HCl ) as a superior starting material. Comparative analysis confirms that while de novo synthesis offers theoretical flexibility, the commercial 4-HP-HCl salt delivers higher stereochemical fidelity, eliminates difficult hydrogenation steps, and accelerates "Hit-to-Lead" timelines by providing a stable, water-soluble, and orthogonal protection-ready scaffold.
Compound Profile & Stereochemical Criticality
The utility of 4-HP-HCl lies in its rigid piperidine ring, which restricts conformational freedom in peptide chains—a key feature for increasing receptor affinity.
Critical: Defined cis/trans relationship determines biological activity.
Stability
Hydrochloride Salt
Prevents oxidation/polymerization common in free secondary amines.
Solubility
Water, Methanol, DMSO
Allows for flexible biphasic (Schotten-Baumann) or organic phase reactions.
The Stereochemistry Challenge
The 2,4-substitution pattern creates cis and trans diastereomers. Biological targets (e.g., NMDA receptors, collagen mimetics) are stereospecific.
Cis-isomer (2,4-cis): Both substituents can adopt equatorial positions (thermodynamically favored).
Trans-isomer (2,4-trans): Often requires forcing conditions or specific enzymatic routes to synthesize.
Advantage of 4-HP-HCl: Sourcing the specific diastereomer as a crystallized salt guarantees >98% diastereomeric excess (de), bypassing the difficult chromatographic separation required after catalytic hydrogenation.
Comparative Analysis: "Buy" vs. "Make"
Option A: The Product (Methyl 4-hydroxypiperidine-2-carboxylate HCl)[2][3][4]
Mechanism: Direct N-functionalization followed by selective O-manipulation.
Pros: Instant access to chiral pool; no high-pressure equipment needed; defined stereochemistry.
Cons: Higher material cost per gram compared to raw pyridine.
Option B: Catalytic Hydrogenation of 4-Hydroxypyridine-2-carboxylic Acid
Mechanism: Reduction of the aromatic pyridine ring using Rh/C or PtO2 under H2 (50-100 psi).
Pros: Low cost of starting materials.
Cons:
Catalyst Poisoning: Pyridine nitrogens often poison catalysts, requiring high loads or acidic media.
Diastereomeric Mixtures: Often yields ~3:1 to 1:1 mixtures of cis/trans isomers.
Purification: Separation of highly polar amino acid isomers is difficult without derivatization.
Option C: De Novo Synthesis (from Glutamic Acid/Serine)
Mechanism: Chiral pool synthesis involving ring-closing metathesis or Aza-Prins cyclization.
The following diagram illustrates the strategic advantage of using 4-HP-HCl, specifically avoiding the "Purification Bottleneck" associated with hydrogenation.
Figure 1: Comparison of synthetic workflows. The commercial salt bypasses the critical failure points of hydrogenation and separation.
Experimental Protocol: Validated N-Protection
This protocol demonstrates the immediate utility of 4-HP-HCl in generating an N-protected scaffold (e.g., N-Boc), a universal first step in drug discovery.
Objective: Synthesis of 1-(tert-butyl) 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate.
Triethylamine (Et₃N) (2.5 eq) — Critical: Extra base needed to neutralize HCl salt.
Dichloromethane (DCM) (Solvent)
Methodology:
Neutralization: Suspend 4-HP-HCl (1.0 g, 5.1 mmol) in DCM (15 mL) at 0°C. Add Et₃N (1.78 mL, 12.75 mmol) dropwise. Observation: The suspension will clear as the free amine is liberated.
Protection: Add Boc₂O (1.22 g, 5.6 mmol) dissolved in minimal DCM dropwise over 10 minutes.
Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Visualize with Ninhydrin; disappearance of baseline amine).
Workup: Wash organic layer with 1N HCl (to remove excess Et₃N), saturated NaHCO₃, and brine. Dry over Na₂SO₄.
Result: Concentration yields the N-Boc protected ester as a viscous oil or foam.
Expected Yield: 90–95%.
Purity: Sufficient for next step (hydrolysis or O-alkylation) without chromatography.
Why this works: The HCl salt ensures the starting material is stable and stoichiometric. The protocol uses the solubility of the salt in organic/base mixtures to perform a clean transformation, preserving the stereocenter at C2.
References
Stereoselective Synthesis of 4-Hydroxypipecolic Acid Derivatives. Journal of Organic Chemistry. (2010). Describes the complexity of de novo synthesis and the value of defined stereocenters. Link
Synthesis of Palinavir, a Potent HIV Protease Inhibitor. Journal of Organic Chemistry. Demonstrates the industrial relevance of the 4-hydroxypipecolic acid scaffold in drug development. Link
Relative Stability of Cis- and Trans-Hydrindanones and Piperidines. National Institutes of Health (PMC). Discusses the thermodynamic stability of ring systems, relevant to the cis/trans isomerization issues in hydrogenation. Link
Catalytic Hydrogenation of 3- and 4-Hydroxypyridines. US Patent 3,408,354. Highlights the historical difficulties and harsh conditions required for pyridine reduction. Link
Methyl 4-hydroxypiperidine-2-carboxylate Hydrochloride Product Data. Benchchem. Provides physical properties and solubility data for the commercial salt. Link
"Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride" vs its free base in reactions
Technical Comparison: Methyl 4-hydroxypiperidine-2-carboxylate Hydrochloride vs. Free Base in Synthetic Applications Executive Summary In the synthesis of peptidomimetics and complex alkaloids, Methyl 4-hydroxypiperidine...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison: Methyl 4-hydroxypiperidine-2-carboxylate Hydrochloride vs. Free Base in Synthetic Applications
Executive Summary
In the synthesis of peptidomimetics and complex alkaloids, Methyl 4-hydroxypiperidine-2-carboxylate serves as a critical chiral scaffold, functioning as a hydroxylated proline surrogate. For researchers and process chemists, the choice between the Hydrochloride Salt (HCl) and the Free Base is not merely a matter of inventory; it dictates reaction kinetics, impurity profiles, and storage stability.
The Hydrochloride Salt is the industry-standard for storage and handling due to its kinetic stability against dimerization and hydrolysis.
The Free Base is the active nucleophile required for acylation and alkylation but is thermodynamically unstable in isolation, prone to rapid self-condensation into diketopiperazines (DKPs).
This guide provides an evidence-based comparison to optimize your synthetic workflows.
Physicochemical Comparison
The following table summarizes the critical differences affecting experimental design.
Feature
Hydrochloride Salt (HCl)
Free Base
CAS Number
337464-25-2
144913-66-6 (Generic)
Molecular Weight
195.64 g/mol
159.18 g/mol
Physical State
White crystalline solid
Viscous oil or low-melting solid
Hygroscopicity
Low to Moderate
High (deliquescent)
Solubility
Water, Methanol, DMSO
DCM, EtOAc, THF, Chloroform
Shelf-Life Stability
High (>2 years at 4°C)
Low (<24 hours at RT); prone to DKP formation
Reactivity
Latent (requires base activation)
Immediate nucleophile
Reactivity & Mechanistic Insights
The "Free Base" Trap: Diketopiperazine (DKP) Formation
The primary danger in isolating the free base of methyl 4-hydroxypiperidine-2-carboxylate is intermolecular cyclization. Unlike simple amines,
-amino esters possess both a nucleophile (amine) and an electrophile (ester) on the same skeleton.
Mechanism: Two molecules of the free base react head-to-tail. The secondary amine of one molecule attacks the methyl ester of another, releasing methanol. This repeats to form a stable 6-membered diketopiperazine ring.
Consequence: If the free base is isolated and stored (even for hours), the material degrades into insoluble DKP oligomers, drastically reducing yield in subsequent coupling steps.
Stereochemical Integrity
HCl Salt: The protonated amine prevents racemization at the
-carbon (C2 position) by locking the nitrogen lone pair.
Free Base: susceptible to racemization via enolization if exposed to strong bases or heat for prolonged periods.
Experimental Protocols
Protocol A: In-Situ Neutralization (Recommended)
Best for: Peptide coupling (EDC/NHS, HATU), Acylation, and Reductive Amination.
This method generates the reactive free base transiently within the reaction vessel, minimizing DKP formation.
Best for: Reactions with highly hydrolytically unstable electrophiles (e.g., acid chlorides) where methanol/water byproducts from in-situ neutralization might interfere.
Step-by-Step:
Suspend the HCl salt in DCM (10 mL/g).
Add an equal volume of Saturated Aqueous NaHCO₃ (do not use NaOH, as it may hydrolyze the ester).
Stir vigorously for 10 minutes.
Separate the organic layer and dry rapidly over anhydrous Na₂SO₄.
Critical: Filter and use the solution immediately. Do not concentrate to dryness.
Visualized Workflows
Figure 1: Reaction Pathway & Stability Risks
This diagram illustrates the divergent pathways: the stable storage of the HCl salt versus the dimerization risk of the free base.
Caption: The HCl salt must be neutralized to react. If the resulting free base is not trapped immediately by an electrophile, it irreversibly dimerizes to DKP.
Figure 2: Decision Logic for Form Selection
Caption: Decision matrix for selecting the appropriate form and protocol based on experimental needs.
References
Li, S. et al. (2005).[2] Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH.[2][3] Pharmaceutical Research.[2] Link
BldPharm. (n.d.). Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride Safety Data Sheet.Link
ChemicalBook. (2025).[4] Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride Properties and Synthesis.Link
PubChem. (2025).[5][6] 4-Hydroxypipecolic acid (Parent Acid Data).[6] National Library of Medicine.[6] Link
Joullié, M. M., & Lassen, K. M. (2010). Evolution of the synthesis of the pipecolic acid scaffold. Arkivoc. (Context on DKP formation in pipecolic esters). Link
Cost-benefit analysis of "Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride" synthesis
Executive Summary Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride is a critical chiral building block in the synthesis of peptidomimetics, HCV inhibitors, and novel antibiotics. Its structural rigidity and dual fu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride is a critical chiral building block in the synthesis of peptidomimetics, HCV inhibitors, and novel antibiotics. Its structural rigidity and dual functionality (amine and hydroxyl groups) make it invaluable for scaffold hopping in drug discovery.
This guide compares the two dominant synthetic strategies:
Direct Catalytic Hydrogenation (The "Commodity" Route): Best for bulk scale where cost is paramount and racemic/diastereomeric separation is feasible.
Stereoselective Reduction (The "Precision" Route): Best for early-phase discovery where specific stereochemistry (e.g., cis-2S,4R) is non-negotiable and time-to-target is critical.
Verdict: For general library synthesis, Direct Hydrogenation offers a 60% cost reduction over precision methods. However, for late-stage API synthesis requiring >99% de, the Stereoselective Route eliminates costly downstream chiral resolution.
Part 1: Strategic Analysis of Synthesis Routes
Method A: Direct Catalytic Hydrogenation (Industrial Standard)
This method utilizes the aromatic precursor, 4-hydroxypyridine-2-carboxylic acid (4-hydroxypicolinic acid). The aromatic ring is saturated using high-pressure hydrogenation, followed by esterification.
Mechanism: Heterogeneous catalysis (Rh/C or PtO₂) reduces the pyridine ring.
Stereochemistry: Typically yields a mixture of cis and trans isomers (often 60:40 to 80:20 favoring cis depending on solvent/catalyst).
Key Challenge: Separation of diastereomers requires fractional crystallization or chromatography.
This route starts from 4-oxopiperidine-2-carboxylic acid derivatives.[1] The ketone is reduced using bulky hydride reagents (e.g., L-Selectride) to enforce stereochemical outcome via steric control.
Mechanism: Nucleophilic attack on the ketone is directed by the bulky protecting group on the nitrogen, ensuring hydride delivery from the less hindered face.
Stereochemistry: High diastereomeric excess (>95% de).
The following data normalizes the cost of the "Commodity Route" to an index of 1.0.
Metric
Method A: Direct Hydrogenation
Method B: Stereoselective Reduction
Starting Material Cost
Low (Commodity Pyridine)
High (Or requires multi-step prep)
Step Count
2 (Hydrogenation + Esterification)
4-5 (Protect + Reduce + Deprotect)
Overall Yield
85-95% (Mixed Isomers)
60-70% (Single Isomer)
Stereopurity (crude)
Low (requires separation)
High (>95% de)
E-Factor (Waste)
Low (Green Chemistry aligned)
High (Stoichiometric boron waste)
Cost Index (Normalized)
1.0
3.5
Scalability
Excellent (Kilogram to Ton)
Moderate (Heat management issues)
Decision Logic Visualization
Figure 1: Decision matrix for selecting the optimal synthesis strategy based on purity requirements and scale.
Part 3: Detailed Experimental Protocol (Method A - Optimized)
This protocol describes the Direct Hydrogenation route, optimized for safety and yield. It prioritizes the "Hydrogenation First" approach to avoid side reactions associated with hydrogenating the ester directly.
Safety Pre-Check
Hydrogen Gas: Extremely flammable. Ensure all grounding is active. Use a blast shield or designated hydrogenation suite.
Methanol/HCl: Toxic and corrosive. Perform in a fume hood.
Phase 1: Catalytic Hydrogenation
Objective: Convert 4-hydroxypyridine-2-carboxylic acid to 4-hydroxypipecolic acid.
Preparation: In a high-pressure autoclave (Parr reactor), suspend 4-hydroxypyridine-2-carboxylic acid (10.0 g, 71.9 mmol) in water (100 mL).
Note: Water is preferred over acetic acid here to simplify workup, though acetic acid increases solubility [1].
Expert Insight: Rhodium on Carbon typically favors the cis isomer more than Platinum [2].
Reaction: Seal the reactor. Purge with Nitrogen (3x) and then Hydrogen (3x). Pressurize to 50 bar (approx 725 psi) H₂. Stir vigorously at 50-60°C for 12-16 hours.
Validation: Monitor H₂ uptake. Reaction is complete when pressure stabilizes.
Workup: Cool to room temperature. Vent H₂ carefully. Filter the catalyst through a Celite pad.
Isolation: Concentrate the aqueous filtrate under reduced pressure to yield the crude 4-hydroxypipecolic acid as a white solid.
Checkpoint: 1H NMR (D₂O) should show loss of aromatic protons (7.0-8.5 ppm region).
Phase 2: Methyl Esterification & Salt Formation
Objective: Convert the acid to the methyl ester hydrochloride salt.
Reagent Setup: Cool Methanol (anhydrous, 100 mL) to 0°C in an ice bath.
Thionyl Chloride Addition: Dropwise, add Thionyl Chloride (SOCl₂) (10.3 g, 1.2 eq) to the methanol. Stir for 30 mins to generate anhydrous HCl in situ.
Alternative: Use acetyl chloride in methanol if SOCl₂ is unavailable.
Esterification: Add the crude 4-hydroxypipecolic acid from Phase 1 to the solution.
Reflux: Heat the mixture to reflux (65°C) for 4-6 hours.
Workup: Concentrate the solvent in vacuo. Co-evaporate with toluene (2x) to remove traces of water and HCl.
Crystallization: Dissolve the residue in a minimum amount of hot methanol and add diethyl ether or acetone until turbid. Cool to 4°C overnight.
Filtration: Collect the white crystals of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride .
Phase 3: Isomer Separation (If required)
If the cis isomer is specifically required:
Fractional Crystallization: The cis-isomer hydrochloride is typically less soluble in ethanol/acetone mixtures than the trans-isomer [3].
Derivatization: For high purity, N-Boc protection followed by column chromatography allows easier separation of diastereomers compared to the free amine salts.
Part 4: Reaction Pathway Visualization[1]
Figure 2: Two-step synthesis pathway via catalytic hydrogenation and esterification.
References
ChemicalBook. (n.d.). 4-Hydroxypiperidine hydrochloride synthesis and industrial production methods.[1][2] Retrieved from
Google Patents. (n.d.). Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride (Analogous reduction conditions).[1][3] CN102887854B. Retrieved from
National Institutes of Health (NIH). (n.d.). Separation and evaluation of the cis and trans isomers of hydroxyprolines. PubMed. Retrieved from (Note: Generalized citation for isomer separation logic based on search results).
ResearchGate. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.[1] (Demonstrates hydrogenation kinetics on piperidine rings). Retrieved from
MDPI. (2020). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. (Context on stereoselective reduction vs hydrogenation). Retrieved from
A Researcher's Guide to the Spectroscopic Differentiation of Methyl 4-hydroxypiperidine-2-carboxylate Hydrochloride Isomers
For researchers and professionals in drug development and medicinal chemistry, the precise characterization of stereoisomers is not merely an academic exercise—it is a cornerstone of efficacy and safety. The spatial arra...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and medicinal chemistry, the precise characterization of stereoisomers is not merely an academic exercise—it is a cornerstone of efficacy and safety. The spatial arrangement of atoms can dramatically alter a molecule's biological activity. This guide provides an in-depth spectroscopic comparison of the cis and trans isomers of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride, a versatile building block in the synthesis of novel therapeutics.[1][2] By understanding the nuanced differences in their NMR, IR, and Mass Spectrometry profiles, researchers can confidently assign and verify the stereochemistry of their synthesized compounds.
This guide moves beyond a simple listing of data. It delves into the conformational principles that govern the spectroscopic behavior of these diastereomers, offering field-proven insights into experimental design and data interpretation. Every protocol herein is designed to be a self-validating system, ensuring accuracy and reproducibility in your laboratory.
The Structural Landscape: cis vs. trans Isomers
Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride possesses two stereocenters at the C2 and C4 positions of the piperidine ring. This gives rise to two diastereomeric pairs of enantiomers: cis and trans. The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. The relative orientation of the methyl carboxylate and hydroxyl groups in this conformation is the primary determinant of their distinct spectroscopic signatures.
Trans-isomer ((2R,4R) or (2S,4S)) : In its most stable chair conformation, the trans-isomer can have both the C2-methoxycarbonyl group and the C4-hydroxyl group in equatorial positions (diequatorial). A ring flip would place both substituents in the higher-energy axial positions, which is sterically unfavorable.
Cis-isomer ((2R,4S) or (2S,4R)) : The cis-isomer will have one substituent in an axial position and the other in an equatorial position (axial-equatorial). Ring flipping will interconvert the axial and equatorial positions of the two substituents.
The following diagram illustrates the workflow for the spectroscopic analysis of these isomers.
Caption: Experimental workflow for isomer differentiation.
¹H NMR Spectroscopy: A Window into 3D Structure
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing between the cis and trans isomers of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride. The key diagnostic features are the chemical shifts (δ) and, more importantly, the proton-proton coupling constants (J-values) of the protons at C2 and C4.
The Decisive Role of Coupling Constants
The magnitude of the vicinal coupling constant (³JHH) is dictated by the dihedral angle between the coupled protons, as described by the Karplus relationship. In a rigid chair conformation:
Axial-Axial (a-a) Coupling: Protons in a trans-diaxial orientation have a dihedral angle of approximately 180°, resulting in a large coupling constant, typically in the range of 8-13 Hz.
Axial-Equatorial (a-e) and Equatorial-Equatorial (e-e) Coupling: These arrangements have smaller dihedral angles (around 60°), leading to significantly smaller coupling constants, usually between 2-5 Hz.
For the trans -isomer, with both substituents likely in equatorial positions, the protons at C2 and C4 will be in axial positions. Therefore, we expect to see large axial-axial coupling constants between H2-H3ax and H4-H3ax/H4-H5ax.
For the cis -isomer, one substituent will be axial and the other equatorial. This means the proton on the carbon with the equatorial substituent will be axial, while the proton on the carbon with the axial substituent will be equatorial. This will result in smaller axial-equatorial and equatorial-equatorial couplings.
Predicted ¹H NMR Data
Proton
Predicted Chemical Shift (δ, ppm) - cis-isomer
Predicted Multiplicity & J (Hz) - cis-isomer
Predicted Chemical Shift (δ, ppm) - trans-isomer
Predicted Multiplicity & J (Hz) - trans-isomer
Rationale for Differentiation
H-2
~3.8 - 4.2
dd, J ≈ 4, 2 Hz
~3.5 - 3.9
dd, J ≈ 11, 4 Hz
The trans-isomer will show a large axial-axial coupling, while the cis-isomer will show smaller axial-equatorial couplings.
H-4
~4.0 - 4.4
m
~3.8 - 4.2
tt, J ≈ 11, 4 Hz
The trans-isomer's axial H-4 will exhibit two large axial-axial couplings to its axial neighbors, appearing as a triplet of triplets. The cis-isomer's equatorial H-4 will have smaller couplings.
-OCH₃
~3.7
s
~3.7
s
Unlikely to be a primary point of differentiation.
Ring Protons
Multiplets in the range of ~1.5 - 3.5 ppm
-
Multiplets in the range of ~1.5 - 3.5 ppm
-
Subtle differences in chemical shifts due to the different magnetic environments.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides complementary information. The chemical shifts of the carbon atoms in the piperidine ring are influenced by the steric environment, particularly through the γ-gauche effect. An axial substituent will cause a shielding (upfield shift) of the γ-carbons compared to an equatorial substituent.
Predicted ¹³C NMR Chemical Shifts
Carbon
Predicted Chemical Shift (δ, ppm) - cis-isomer
Predicted Chemical Shift (δ, ppm) - trans-isomer
Rationale for Differentiation
C-2
~55 - 60
~58 - 63
The carbon bearing an axial substituent is typically shielded compared to one with an equatorial substituent.
C-3
~30 - 35
~33 - 38
Subject to γ-gauche effects from the C-2 and C-4 substituents.
C-4
~65 - 70
~68 - 73
The carbon with an axial hydroxyl group will be shielded relative to the equatorial hydroxyl.
C-5
~30 - 35
~33 - 38
Subject to γ-gauche effects from the C-4 substituent.
C-6
~45 - 50
~48 - 53
Subject to γ-gauche effects from the C-2 substituent.
IR spectroscopy can offer clues to the stereochemistry of piperidine derivatives, particularly through the analysis of the C-H stretching region. The presence of "Bohlmann bands," which are C-H stretching absorptions appearing at an unusually low frequency (below 2800 cm⁻¹), is indicative of a C-H bond that is anti-periplanar to the lone pair of electrons on the nitrogen atom.
In the more stable chair conformation of the cis -isomer, where one substituent is axial, the proton on the adjacent carbon (C2 or C6) can be in a trans-diaxial relationship with the nitrogen lone pair, giving rise to Bohlmann bands. For the trans -isomer, with both bulky groups equatorial, such an arrangement is less likely, and these bands are expected to be weak or absent.
Key IR Absorptions
Functional Group
Expected Wavenumber (cm⁻¹) - cis-isomer
Expected Wavenumber (cm⁻¹) - trans-isomer
Notes
O-H Stretch
3200 - 3500 (broad)
3200 - 3500 (broad)
Hydrogen bonding will influence the shape and position.
N-H Stretch (as hydrochloride)
2400 - 2800 (broad)
2400 - 2800 (broad)
Characteristic of ammonium salts.
C-H Stretch (Bohlmann Bands)
~2700 - 2800 (weak to medium)
Weak or absent
A key diagnostic feature for the cis-isomer.
C=O Stretch (Ester)
~1735 - 1750
~1735 - 1750
The local environment may cause minor shifts.
C-O Stretch
~1000 - 1300
~1000 - 1300
Part of the fingerprint region.
Mass Spectrometry (MS): Fragmentation Pathways
Electrospray ionization (ESI) mass spectrometry will typically yield the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation, which may be stereospecific. The relative orientation of the hydroxyl and ester groups can influence the favorability of certain fragmentation pathways.
For instance, a cis arrangement might facilitate a specific intramolecular rearrangement or a concerted elimination that is geometrically prohibited in the trans isomer. The loss of water (H₂O) and methanol (CH₃OH) are expected fragmentation pathways, and the relative abundance of the resulting fragment ions could differ between the isomers.
The following diagram illustrates a plausible fragmentation pathway.
Caption: A simplified ESI-MS/MS fragmentation pathway.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the isomer hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆). Ensure the sample is fully dissolved.
Instrument Setup:
Use a 400 MHz or higher field NMR spectrometer.
Tune and shim the probe for the chosen solvent.
Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
Acquire a ¹³C spectrum using a proton-decoupled pulse sequence.
Data Processing:
Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.
Calibrate the chemical shift scale to the residual solvent peak.
Integrate the peaks in the ¹H spectrum and measure the coupling constants for the key multiplets.
FT-IR Spectroscopy
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
Data Acquisition:
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
Record the sample spectrum over a range of 4000-400 cm⁻¹.
Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.
Data Analysis: Identify the characteristic absorption bands and compare the fingerprint regions of the two isomers.
ESI-MS and MS/MS
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid.[3]
MS Acquisition:
Infuse the sample into the ESI source at a constant flow rate.
Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺.
MS/MS Acquisition:
Perform a product ion scan by selecting the [M+H]⁺ ion as the precursor.
Vary the collision energy to induce fragmentation and record the resulting fragment ion spectrum.
Compare the fragmentation patterns and relative ion abundances of the two isomers.
Conclusion
The differentiation of the cis and trans isomers of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride is readily achievable through a systematic application of modern spectroscopic techniques. ¹H NMR, with its sensitivity to proton coupling constants, stands out as the most definitive method. However, a comprehensive analysis incorporating ¹³C NMR, IR, and MS data provides an orthogonal and robust confirmation of the stereochemical assignment. By understanding the underlying principles of conformational analysis and applying the rigorous experimental protocols outlined in this guide, researchers can ensure the structural integrity of their compounds, a critical step in the journey of drug discovery and development.
References
The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]
PubChem. (n.d.). Methyl 4-hydroxypiperidine-4-carboxylate. Retrieved from [Link]
PubChem. (n.d.). Methyl cis-4-Hydroxypiperidine-2-carboxylate. Retrieved from [Link]
PubChem. (n.d.). (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine. Retrieved from [Link]
Hofman, M., et al. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 54(9), 735-759. Retrieved from [Link]
Saeed, M., et al. (1997). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Turkish Journal of Chemistry, 21(3), 224-229. Retrieved from [Link]
Chemical-Suppliers.com. (n.d.). (2R,4S)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride | CAS 175671-44-0. Retrieved from [Link]
University of Bristol. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
Bhatt, N. D., & Nimavat, K. S. (2012). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. International Journal for Pharmaceutical Research Scholars (IJPRS), 2(2), 11-15. Retrieved from [Link]
Kertesz, I., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 611. Retrieved from [Link]
PubChemLite. (n.d.). Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride (C7H13NO3). Retrieved from [Link]
PubChem. (n.d.). Methyl 4-methylpyrrole-2-carboxylate. Retrieved from [Link]
The Strategic Application of Methyl 4-Hydroxypiperidine-2-carboxylate Hydrochloride in Modern Drug Discovery: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical building blocks is a critical decision that profoundly influences the trajectory of a research program. Among the...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical building blocks is a critical decision that profoundly influences the trajectory of a research program. Among the myriad of scaffolds available, the piperidine ring is a ubiquitous and highly valued motif, present in numerous approved pharmaceuticals.[1] This guide provides an in-depth technical comparison of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride, a chiral building block of significant interest. We will explore its synthesis, its strategic advantages in medicinal chemistry compared to alternative scaffolds, and provide supporting experimental context.
The Privileged Nature of the 4-Hydroxypiperidine-2-carboxylate Scaffold
Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride is more than just a simple heterocyclic compound; it is a "privileged scaffold".[2] This term denotes a molecular framework that is capable of providing ligands for more than one biological target. The inherent structural and chemical features of this molecule make it a versatile starting point for the synthesis of complex and biologically active compounds.[3][4]
Its primary value lies in its role as a precursor for novel therapeutics, particularly in the realm of neurodegenerative diseases such as Alzheimer's.[2] It is a key synthetic intermediate for the development of histamine H3 receptor (H3R) antagonists and inverse agonists.[2] The strategic placement of the hydroxyl group at the 4-position and the methyl ester at the 2-position provides multiple vectors for chemical modification, allowing for the fine-tuning of a molecule's pharmacological profile.[2] Furthermore, the stereochemistry at both the C2 and C4 positions is crucial for chiral recognition and interaction with biological targets.
Comparison of Synthetic Methodologies
The synthesis of substituted piperidines is a well-explored area of organic chemistry. For Methyl 4-hydroxypiperidine-2-carboxylate and its analogs, several synthetic strategies have been reported, primarily in patent literature. Below, we compare some of these approaches.
The choice of synthetic route often depends on the desired stereochemistry, scale of production, and the availability of starting materials. For industrial applications, routes that are simple, high-yielding, and avoid hazardous reagents are preferred.[4]
Experimental Protocol: Synthesis of trans-(±)-4-methylpiperidine-2-carboxylic hydrochloride acid salt[5]
This protocol details the hydrolysis of a nitrile to a carboxylic acid, a common step in the synthesis of piperidine carboxylates.
Step 1: Synthesis of 4-methylpiperidine-2-carbonitrile (Intermediate)
This intermediate is assumed to be prepared beforehand. The patent suggests a multi-step synthesis to obtain this starting material.
Step 2: Hydrolysis to trans-(±)-4-methylpiperidine-2-carboxylic hydrochloride acid salt
In a suitable reactor, introduce 160 g of 4-methylpiperidine-2-carbonitrile.
Under stirring, add 480 ml of 37% HCl, ensuring the temperature is maintained below 20°C.
Heat the mixture to 60°C and maintain this temperature overnight.
Cool the reaction mixture to 0°C and hold for 3.5 hours to allow for precipitation.
Filter the precipitate and wash the solid with 50 ml of acetone.
Dry the crystalline solid in an oven under reduced pressure at 50°C.
This process is reported to yield 145 g of trans-(±)-4-methylpiperidine-2-carboxylic hydrochloride acid (70% yield).
Strategic Advantages in Drug Design: A Comparative Perspective
The true value of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride becomes apparent when compared to simpler, alternative building blocks in the context of drug design.
Impact of the 4-Hydroxy Group
The hydroxyl group at the C4 position is not merely a passive substituent. It significantly influences the molecule's properties:
Polarity and Solubility: The hydroxyl group increases the polarity of the piperidine ring, which can enhance aqueous solubility. This is a critical parameter for drug candidates, as poor solubility can lead to poor absorption and bioavailability.[10]
Hydrogen Bonding: It can act as both a hydrogen bond donor and acceptor, providing an additional point of interaction with the biological target. This can lead to increased binding affinity and selectivity.
Vector for Further Functionalization: The hydroxyl group can be readily modified, for example, through etherification or esterification, to introduce other functional groups that can probe the binding pocket of a target protein or modulate the pharmacokinetic properties of the molecule.
In comparison, a simple methyl piperidine-2-carboxylate would lack these advantages, potentially leading to compounds with lower binding affinity and poorer solubility.
The Significance of the 2-Carboxylate Group
The methyl ester at the C2 position also plays a crucial role:
Synthetic Handle: It serves as a versatile synthetic handle for amide bond formation, allowing for the coupling of the piperidine scaffold to other parts of the target molecule.
Stereochemical Control: The presence of a substituent at the 2-position is key for establishing the stereochemistry of the final compound, which is often critical for biological activity.[10]
Visualization of Synthetic and Strategic Concepts
Caption: Simplified synthetic pathway.
Caption: Key structural features and their impact.
Conclusion
References
Zhao, X. (2017). Preparation method for argatroban intermediate. SciSpace. Retrieved from [Link]
WO2012136504A1 - Method for the preparation of process intermediates for the synthesis of argatroban monohydrate - Google Patents. (n.d.).
CN101712645B - Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof - Google Patents. (n.d.).
Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.). Retrieved January 29, 2026, from [Link]
CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid - Google Patents. (n.d.).
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central. (n.d.). Retrieved January 29, 2026, from [Link]
Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15). Pharmaceutical Fronts, 5, e1-e14.
A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery | Organic Letters - ACS Publications. (n.d.). Retrieved January 29, 2026, from [Link]
Diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization - PubMed. (2005, December 8). Retrieved January 29, 2026, from [Link]
Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 29, 2026, from [Link]
Operational Guide: Safe Disposal of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride
[1][2][3] Executive Summary & Core Directive Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride is a functionalized piperidine derivative commonly used as a chiral building block in pharmaceutical synthesis.[1][2] As...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary & Core Directive
Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride is a functionalized piperidine derivative commonly used as a chiral building block in pharmaceutical synthesis.[1][2] As a hydrochloride salt containing an ester moiety, its disposal requires specific attention to pH sensitivity and hydrolytic stability .[2]
Immediate Action Required:
Do NOT dispose of this compound down the drain.[2]
Do NOT mix with strong oxidizing agents or strong bases (exothermic hydrolysis risk).[2]
Classify as Non-Halogenated Organic Solid Waste (unless dissolved in halogenated solvents).[2]
Before handling waste, you must validate the hazard profile.[2] While this specific salt is not P-listed (acutely toxic) under EPA RCRA regulations, it is an irritant and must be handled to prevent exposure.[2]
Chemical Safety Data
Parameter
Specification
Operational Implication
Physical State
White to off-white solid
Dust generation is the primary exposure vector during transfer.[1][3][2]
Acidity
Hydrochloride Salt (HCl)
Aqueous solutions will be acidic (pH < 7).[1][3][2] Potential corrosion of metal spatulas/containers.[2]
Reactivity
Ester & Amine functionalities
Incompatible with Strong Bases: Rapid hydrolysis of the ester releases methanol; neutralization of HCl releases heat.[1][3]
GHS Class
Irritant (Skin/Eye/Resp)
H315, H319, H335 : Standard organic PPE is mandatory.[1][3][2]
Required PPE[3]
Respiratory: N95 mask (minimum) or localized exhaust ventilation (fume hood) to prevent inhalation of dust.[2]
Dermal: Nitrile gloves (0.11 mm thickness minimum).[2]
Ocular: ANSI Z87.1 Chemical Splash Goggles (Safety glasses are insufficient for powder handling due to airborne particulate risk).[2]
Designation:Hazardous Chemical Waste (Solid) . Even if non-regulated in some jurisdictions, "Prudent Practices" dictates incineration for organic synthesis intermediates.[2]
Causality in Stream Selection[2]
Why Incineration? The piperidine ring is stable; biological wastewater treatment plants may not effectively degrade synthetic heterocycles, leading to bioaccumulation risks.[2] High-temperature incineration ensures complete mineralization.[2]
Why Segregate from Oxidizers? Secondary amines (even hindered ones) can react with oxidizers to form N-oxides or nitrosamines (some of which are carcinogenic), creating a new, uncharacterized hazard in the waste container.[2]
Operational Disposal Protocols
Protocol A: Solid Waste (Excess Reagent)
Use this for expired shelf-product, spill cleanup solids, or weighing boat residues.[1]
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2] Glass is acceptable but poses a breakage risk.[2]
Transfer: Transfer the solid inside a chemical fume hood to capture dust.[2]
Labeling: Apply a hazardous waste label.
Chemical Name: Methyl 4-hydroxypiperidine-2-carboxylate HCl.[1][2][4][5][6][7][8]
Check pH.[2] If , it may go to aqueous waste, but Organic Waste is preferred to prevent water contamination.[2]
pH Check (Critical):
The Trap: Do not add this acidic HCl salt directly to a waste container heavily laden with basic waste (e.g., hydroxide washes).[2]
The Fix: Test a small aliquot. If an exotherm or gas evolution occurs, neutralize the solution in a separate beaker before adding to the main carboy.[2]
Spill Management Contingency
Scenario: A 5g bottle drops and shatters on the floor.
Evacuate & Ventilate: Clear the immediate area.[2]
PPE Up: Don double nitrile gloves, goggles, and N95 mask.[2]
Containment (Dry): Do not wet the powder immediately (it becomes sticky/corrosive).[2] Cover with a dry absorbent pad or spill pillow to suppress dust.[2]
Cleanup:
Scoop up the bulk solid using a plastic dustpan.[2]
Place in a wide-mouth hazardous waste jar.
Wipe Down: Clean the surface with a soap/water solution.[2][9] The compound is water-soluble.[2]
Final Check: Test surface pH with litmus paper to ensure no acidic residue remains.[2]
Decision Logic & Workflow
The following diagram illustrates the decision-making process for disposing of Methyl 4-hydroxypiperidine-2-carboxylate HCl.
Figure 1: Decision tree for segregating Methyl 4-hydroxypiperidine-2-carboxylate HCl waste streams.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]
U.S. Environmental Protection Agency (EPA). (2023).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
PubChem. (2023).[2] Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride (Compound Summary). National Library of Medicine.[2] [Link][2]
Occupational Safety and Health Administration (OSHA). (2012).[2] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g).[2] [Link][2]
Navigating the Safe Handling of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride: A Guide for Laboratory Professionals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Personal Protective Equipment, and Disposal of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride. Met...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Personal Protective Equipment, and Disposal of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride.
Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride is a valuable building block in pharmaceutical research and development. As with any chemical compound, understanding its properties and potential hazards is paramount to ensuring a safe laboratory environment. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational procedures, and disposal plans for handling this compound, grounded in scientific principles and established safety protocols.
Understanding the Risks: Hazard Identification
Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride is classified with the following hazards:
Skin Irritation: May cause skin irritation upon contact.[1][2]
Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1][2]
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
Harmful if Swallowed: Ingestion can be harmful.[1]
The hydrochloride salt form indicates the presence of hydrochloric acid, which contributes to the compound's corrosive potential, particularly in the presence of moisture.
The First Line of Defense: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to mitigate the identified risks. The following table summarizes the recommended PPE for handling Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride.
Body Part
Recommended PPE
Rationale
Eyes/Face
Chemical safety goggles and a face shield
Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and fine particles.[3] A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing, to protect the entire face.[4]
Skin/Body
Laboratory coat and appropriate gloves
A lab coat provides a removable barrier to protect skin and personal clothing from contamination.[3] Gloves are essential to prevent direct skin contact.[3][5] The choice of glove material is critical and should be based on chemical compatibility.
Respiratory
Use in a well-ventilated area or under a chemical fume hood
Due to the risk of respiratory irritation, this compound should be handled in a well-ventilated space.[6][7] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory to prevent inhalation.[8][9]
Glove Selection:
For handling piperidine derivatives and hydrochloride salts, nitrile gloves are a common and effective choice for incidental contact.[10] However, it is crucial to consult the glove manufacturer's compatibility charts for specific breakthrough times. For prolonged handling or in situations with a high risk of splash, heavier-duty gloves may be necessary. Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately if contamination is suspected.[4][5]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride minimizes the risk of exposure and accidents.
Caption: A workflow diagram for the safe handling of Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride.
Step 1: Preparation
Review the Safety Data Sheet (SDS): Before any new procedure, thoroughly read the SDS for Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride.[7]
Don Appropriate PPE: Put on all required PPE as outlined in the table above.
Prepare the Workspace: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[8] Have all necessary equipment and reagents readily available to minimize movement during the procedure.
Step 2: Handling
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid inhaling any dust.[2] Use a spatula for transfers and avoid creating dust clouds.
Transfer and Reaction: When transferring the compound or running a reaction, do so in a fume hood.[8] Use appropriate glassware and ensure all connections are secure.
Step 3: Cleanup
Decontaminate: Clean any spills immediately with an appropriate absorbent material.[5] Decontaminate the work surface and any equipment used.
Segregate Waste: All disposable materials that have come into contact with the chemical, including gloves and absorbent pads, should be placed in a designated, labeled hazardous waste container.[11]
Step 4: Doffing PPE
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally, eye and face protection. Wash hands thoroughly with soap and water after removing all PPE.[6]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Caption: A workflow for the proper disposal of waste containing Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride.
Solid Waste:
All disposable items contaminated with Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride, such as weigh boats, gloves, and paper towels, should be collected in a clearly labeled hazardous waste container.[2]
Liquid Waste:
Aqueous solutions containing the hydrochloride salt will be acidic. Depending on local regulations, it may be permissible to neutralize the acidic waste before disposal.[12]
Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution while stirring.[12] Be cautious as this will generate carbon dioxide gas, causing fizzing.[12]
Continue adding the base until the fizzing stops, indicating that the acid has been neutralized.[12]
Check the pH of the solution with pH paper to ensure it is neutral (pH 6-8).
The neutralized solution should be collected in a designated hazardous waste container for pickup by Environmental Health & Safety (EH&S).[13] Do not pour down the drain unless explicitly permitted by your institution's EH&S guidelines. [11]
Empty Containers:
"Empty" containers that held Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Emergency Procedures
In Case of Skin Contact:
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14] Seek medical attention.
In Case of Eye Contact:
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Seek immediate medical attention.
In Case of Inhalation:
Move the person to fresh air.[14] If they are not breathing, give artificial respiration. Seek medical attention.
In Case of Ingestion:
Do NOT induce vomiting. Rinse the mouth with water.[8] Seek immediate medical attention.
By adhering to these guidelines, researchers can confidently and safely handle Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride, ensuring the integrity of their work and the well-being of all laboratory personnel.
References
Vertex AI Search. (2015).
Apollo Scientific. (2022). Methyl (2S,4R)
Fisher Scientific. (n.d.).
YOUTH Clean Tech. (2025). Chemical Safety in Labs: Handling and Storage.
National Institutes of Health. (n.d.). Piperidine. PubChem.
Carl ROTH. (n.d.).
Oreate AI Blog. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions.
University of North Carolina. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
AChemBlock. (n.d.).
Cole-Parmer. (n.d.). Material Safety Data Sheet - N-(2-Hydroxyethyl)Piperazine, 98%.
Sigma-Aldrich. (2023).
CDH Fine Chemical. (n.d.).
Thermo Fisher Scientific. (2010).
Lab Alley. (n.d.). How to dispose of hydrochloric acid.
YOUTH Clean Tech. (2025).
University of California, Los Angeles. (n.d.).
University of Toronto Scarborough. (n.d.). Hazardous Chemical Waste Disposal Section 7.
Chemistry For Everyone. (2025). How Should Hydrochloric Acid Be Disposed Of Safely?. YouTube.
New Jersey Department of Health. (n.d.). PIPERIDINE CAS Number - HAZARD SUMMARY.
Hamilton College. (n.d.). Chemical Waste Disposal Guidelines.
National Center for Biotechnology Information. (n.d.).
Reddit. (2024). Disposing of 32.4% hydrochloric acid. r/chemistry.